molecular formula C15H24N2S B3335891 1,1-Dibutyl-3-phenylthiourea CAS No. 15093-47-7

1,1-Dibutyl-3-phenylthiourea

Cat. No.: B3335891
CAS No.: 15093-47-7
M. Wt: 264.4 g/mol
InChI Key: DALNRYKLXQFYLE-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-phenylthiourea is a useful research compound. Its molecular formula is C15H24N2S and its molecular weight is 264.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1-Dibutyl-3-phenylthiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1-Dibutyl-3-phenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibutyl-3-phenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibutyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S/c1-3-5-12-17(13-6-4-2)15(18)16-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALNRYKLXQFYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389238
Record name ST50549825
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Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15093-47-7
Record name NSC131973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131973
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50549825
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Engineering Reaction Kinetics: A Technical Guide to 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug/Device Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Structural Causality

In advanced chemical formulations, the transition from theoretical reactivity to controlled, macroscopic material properties relies heavily on kinetic modulation. 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) is a highly specialized, asymmetrically substituted thiourea derivative that serves as a critical kinetic regulator in two distinct industrial domains: the synthesis of colloidal semiconductor nanocrystals (quantum dots) and the redox initiation of acidic polymer matrices (such as dental adhesives).

Unlike simple, unsubstituted thiourea, which reacts violently and is insoluble in non-polar matrices, the strategic placement of two butyl groups and one phenyl group on the nitrogen atoms fundamentally alters the molecule's physicochemical behavior[1]. The steric bulk of the dibutyl moiety shields the reactive thiocarbonyl (C=S) core, while the electron-withdrawing nature of the phenyl ring modulates the nucleophilicity of the sulfur atom. This structural causality is the foundation of its utility.

Table 1: Physicochemical Profile & Kinetic Modulators
ParameterSpecification / PropertyMechanistic Impact
CAS Registry Number 15093-47-7Identifies the exact isomeric structure for reproducible sourcing[1].
Molecular Formula C15H24N2SDictates stoichiometric calculations in bimolecular redox systems[1].
Molar Mass 264.435 g/mol High mass relative to unsubstituted thiourea reduces volatility and improves handling safety[1].
1,1-Dibutyl Substitution High steric bulk, lipophilicEnhances solubility in non-polar matrices (e.g., 1-octadecene, methacrylates); sterically hinders C=S cleavage[2].
3-Phenyl Substitution Electron-withdrawing resonanceModulates sulfur nucleophilicity; stabilizes intermediate thiocarbamide radicals during redox initiation[3].

Modulating Nucleation in Colloidal Nanocrystals

In the synthesis of metal sulfide quantum dots (e.g., PbS, CdS), achieving a narrow size distribution (low polydispersity) requires a distinct separation between the nucleation and growth phases (the LaMer mechanism). Highly reactive sulfur sources, such as bis(trimethylsilyl)sulfide (TMS₂S), react instantaneously with metal precursors, leading to continuous nucleation and broad size distributions.

1,1-Dibutyl-3-phenylthiourea acts as a "precursor-limited" sulfur source[2]. The molecule first coordinates with the metal precursor to form a metal-thiourea complex. The rate-limiting step is the thermal cleavage of the C=S bond. The steric hindrance provided by the dibutyl groups significantly slows this cleavage, allowing researchers to precisely tune the monomer supply rate by simply adjusting the reaction temperature.

NC_Synthesis M Metal Precursor (e.g., Pb-oleate) C Metal-Thiourea Intermediate M->C S 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) S->C TS C=S Bond Cleavage (Rate-Limiting) C->TS Thermal Activation Mon Metal Sulfide Monomers TS->Mon Kinetics Tuned by Steric Bulk NC Nanocrystal Nucleation Mon->NC LaMer Burst

Fig 1. Precursor-limited nanocrystal synthesis pathway using substituted thiourea.

Self-Validating Protocol: Synthesis of Size-Tuned PbS Quantum Dots

This protocol utilizes built-in spectroscopic checkpoints to validate the kinetic control of the precursor.

Step 1: Precursor Preparation

  • Action: Dissolve 1.0 mmol of Lead(II) oxide (PbO) in 2.5 mmol of oleic acid and 10 mL of 1-octadecene (ODE) under vacuum at 110°C for 1 hour to form Pb-oleate.

  • Causality: ODE acts as a non-coordinating solvent, ensuring that the kinetic bottleneck remains strictly governed by the thiourea ligand rather than solvent interactions.

Step 2: Thermal Injection

  • Action: In a separate vial, dissolve 0.5 mmol of 1,1-Dibutyl-3-phenylthiourea in 2 mL of ODE. Inject this sulfur precursor rapidly into the Pb-oleate solution at 90°C under an inert argon atmosphere.

Step 3: Kinetic Monitoring & Self-Validation

  • Action: Extract 0.5 mL aliquots at 1, 3, and 5 minutes. Immediately quench each aliquot in room-temperature hexane.

  • Validation Checkpoint: Analyze the aliquots via UV-Vis-NIR spectroscopy. Because PbS exhibits strong quantum confinement, the first excitonic absorption peak correlates directly with nanocrystal diameter. A successful, kinetically controlled reaction will show the peak shifting predictably to longer wavelengths (e.g., from 800 nm to 1200 nm) over time. Failure state: If the peak's Full Width at Half Maximum (FWHM) broadens significantly, the C=S cleavage is occurring too rapidly, indicating a failure in temperature control or precursor degradation.

Step 4: Purification

  • Action: Precipitate the final QDs using an excess of ethanol and isolate via centrifugation at 5000 rpm for 5 minutes.

Redox Initiation in Acidic Polymer Matrices (Dental Resins)

In the formulation of self-etching dental adhesives and cements, the polymer matrix must be acidic to demineralize dentin. Traditional two-part redox initiators rely on tertiary amines (e.g., N,N-dimethyl-p-toluidine) as reducing agents. However, in an acidic environment, these amines are rapidly protonated into inactive ammonium salts, neutralizing their lone electron pairs and halting polymerization[3].

1,1-Dibutyl-3-phenylthiourea circumvents this fundamental flaw. Its reducing power does not rely on a basic amine lone pair; instead, electron density is delocalized across the N-C(=S)-N system. It resists protonation in mildly acidic environments, allowing it to efficiently reduce hydroperoxides (like cumene hydroperoxide) to generate the free radicals necessary for methacrylate polymerization[3]. Furthermore, the lipophilic dibutyl groups ensure homogeneous dispersion within the hydrophobic resin matrix, preventing phase separation.

Redox_Initiation Ox Oxidizing Agent (Hydroperoxide) Rad Free Radicals Generation Ox->Rad Electron Transfer Red 1,1-Dibutyl-3-phenylthiourea (Reductant) Red->Rad H-Abstraction Cat Metal Catalyst (Cu²⁺/Cu⁺) Cat->Rad Catalysis Pol Crosslinked Resin Network Rad->Pol Initiation Mon Acidic Methacrylate Monomers Mon->Pol Propagation

Fig 2. Redox initiation cycle in acidic dental resins utilizing thiourea as a reducing agent.

Self-Validating Protocol: Formulation of a Two-Part Acidic Dental Adhesive

This protocol ensures the redox system remains active despite the presence of acidic functional monomers.

Step 1: Part A (Oxidant) Formulation

  • Action: Blend 60 wt% Bis-GMA, 38 wt% TEGDMA, and 2 wt% Cumene Hydroperoxide (CHP).

  • Causality: CHP is selected over Benzoyl Peroxide (BPO) because hydroperoxides are significantly more stable in acidic environments and pair optimally with thiourea reductants.

Step 2: Part B (Reductant) Formulation

  • Action: Blend 50 wt% Bis-GMA, 30 wt% TEGDMA, 18 wt% 10-MDP (an acidic adhesion-promoting monomer), and 2 wt% 1,1-Dibutyl-3-phenylthiourea. Add 0.05 wt% Copper(II) acetate as a transition metal catalyst to accelerate the redox cycle.

Step 3: Mixing and Rheological Self-Validation

  • Action: Mix Part A and Part B in a 1:1 ratio by weight at 37°C (body temperature).

  • Validation Checkpoint: Immediately place the mixture onto the lower plate of an oscillatory rheometer (parallel plate geometry, 1 Hz frequency, 1% strain). Monitor the storage modulus (

    
    ) and loss modulus (
    
    
    
    ). The precise moment where
    
    
    crosses over
    
    
    defines the gel point (working time). A successful, uncompromised formulation will exhibit a sharp crossover within 2 to 4 minutes, followed by a rapid plateau of
    
    
    , confirming that the thiourea successfully initiated polymerization despite the high concentration of acidic 10-MDP. Failure state: If
    
    
    remains dominant past 10 minutes, the reductant has been deactivated.

References

  • Source: molaid.
  • Title: US 10,253,256 B2 - Precursor Compounds as Precursors to Nanostructured Materials (Owen et al.)
  • Title: CN101129295B - 具有良好存储稳定性且特别适合酸性体系的二成分引发剂体系 (Two-component initiator system with good storage stability and particularly suitable for acidic systems)

Sources

N,N-Dibutyl-N'-phenylthiourea chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N,N-Dibutyl-N'-phenylthiourea

This technical guide provides a comprehensive overview of N,N-Dibutyl-N'-phenylthiourea, a trisubstituted thiourea derivative with significant potential in the fields of medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document leverages established principles of organic synthesis and spectroscopic analysis of analogous compounds to present a robust framework for its preparation, characterization, and exploration. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the properties and applications of novel thiourea derivatives. We will delve into the rationale behind synthetic methodologies, predict spectroscopic signatures, and discuss potential biological activities based on the well-documented properties of structurally related compounds.

Part 1: Foundational Chemistry and Rationale

Thiourea derivatives are a class of organic compounds that have garnered significant attention in drug discovery and medicinal chemistry.[1][2] Their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, make them a versatile scaffold for the development of new therapeutic agents.[3][4] The central thiourea moiety, with its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, is key to its biological function.

N,N-Dibutyl-N'-phenylthiourea is an unsymmetrical, trisubstituted thiourea. The presence of two butyl groups on one nitrogen atom and a phenyl group on the other creates a molecule with distinct lipophilic and aromatic domains. This structural arrangement is expected to influence its solubility, membrane permeability, and interactions with biological targets. The bulky dibutylamino group may also confer unique steric properties that could be exploited in the design of selective inhibitors or novel materials.

Part 2: Synthesis of N,N-Dibutyl-N'-phenylthiourea

The most direct and widely employed method for the synthesis of unsymmetrical trisubstituted thioureas is the reaction of an isothiocyanate with a secondary amine.[5][6] In the case of N,N-Dibutyl-N'-phenylthiourea, this involves the nucleophilic addition of dibutylamine to phenyl isothiocyanate.

The reaction mechanism is initiated by the attack of the lone pair of electrons on the nitrogen atom of dibutylamine on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product. The reaction is typically high-yielding and proceeds under mild conditions.

Visualizing the Synthesis Workflow

G reagent1 Phenyl Isothiocyanate reaction Stir at Room Temperature reagent1->reaction reagent2 Dibutylamine reagent2->reaction solvent Anhydrous Solvent (e.g., Dichloromethane, THF) solvent->reaction workup Solvent Evaporation reaction->workup purification Recrystallization or Column Chromatography workup->purification product N,N-Dibutyl-N'-phenylthiourea purification->product

Caption: A generalized workflow for the synthesis of N,N-Dibutyl-N'-phenylthiourea.

Detailed Experimental Protocol

Materials:

  • Phenyl isothiocyanate (1.0 eq)

  • Dibutylamine (1.05 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of phenyl isothiocyanate (1.0 eq) in anhydrous DCM or THF, add dibutylamine (1.05 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase.

  • Upon completion of the reaction (disappearance of the starting materials), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Dry the purified product under vacuum to obtain N,N-Dibutyl-N'-phenylthiourea as a solid.

Part 3: Structural Elucidation and Characterization

The structure of the synthesized N,N-Dibutyl-N'-phenylthiourea can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₅H₂₄N₂S
Molecular Weight264.43 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in common organic solvents (e.g., DCM, chloroform, acetone), insoluble in water.
Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (¹H NMR):

The ¹H NMR spectrum is expected to show characteristic signals for the butyl and phenyl protons.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (butyl)0.9 - 1.0Triplet6H
-CH₂- (butyl, C3)1.3 - 1.5Sextet4H
-CH₂- (butyl, C2)1.6 - 1.8Quintet4H
N-CH₂- (butyl, C1)3.6 - 3.8Triplet4H
Aromatic-H7.2 - 7.5Multiplet5H
N-H8.0 - 9.0Broad Singlet1H

¹³C Nuclear Magnetic Resonance (¹³C NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (butyl)13 - 15
-CH₂- (butyl, C3)19 - 21
-CH₂- (butyl, C2)29 - 31
N-CH₂- (butyl, C1)50 - 55
Aromatic-C120 - 140
C=S180 - 185

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=S, and aromatic C=C bonds.

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H stretch3200 - 3400
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=S stretch1200 - 1350
Aromatic C=C stretch1450 - 1600

Mass Spectrometry (MS):

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

IonPredicted m/z
[M]⁺264.17
[M+H]⁺265.18

Part 4: Potential Applications and Future Directions

While the biological activity of N,N-Dibutyl-N'-phenylthiourea has not been specifically reported, the broader class of thiourea derivatives exhibits a wide range of pharmacological effects.[2][7]

Potential Biological Activities
  • Antimicrobial Activity: Many thiourea derivatives have shown potent antibacterial and antifungal activity.[3] The combination of a lipophilic dibutyl moiety and an aromatic phenyl ring in N,N-Dibutyl-N'-phenylthiourea may facilitate its transport across microbial cell membranes.

  • Anticancer Activity: Several studies have reported the anticancer properties of thiourea derivatives.[8][9] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.

  • Enzyme Inhibition: The thiourea scaffold is a known inhibitor of various enzymes. The specific substitution pattern of N,N-Dibutyl-N'-phenylthiourea could lead to selective inhibition of certain enzymes.

Visualizing a Potential Mechanism of Action

G molecule N,N-Dibutyl-N'-phenylthiourea interaction Binding Event molecule->interaction target Biological Target (e.g., Enzyme Active Site) target->interaction effect Biological Effect (e.g., Enzyme Inhibition, Disruption of Signaling Pathway) interaction->effect

Caption: A simplified diagram illustrating the potential interaction of N,N-Dibutyl-N'-phenylthiourea with a biological target.

Future Research

The synthesis and characterization of N,N-Dibutyl-N'-phenylthiourea open up several avenues for future research:

  • Screening for Biological Activity: The compound should be screened against a panel of bacterial, fungal, and cancer cell lines to determine its potential as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues with variations in the alkyl and aryl substituents would provide valuable insights into the structure-activity relationships.

  • Material Science Applications: Thiourea derivatives have also been explored as corrosion inhibitors and in the synthesis of metal-organic frameworks. The unique structure of N,N-Dibutyl-N'-phenylthiourea may offer advantages in these areas.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of N,N-Dibutyl-N'-phenylthiourea. By leveraging the well-established chemistry of thiourea derivatives, we have outlined a clear path for its synthesis and characterization. The predicted spectroscopic data provides a solid foundation for its structural confirmation. The potential for this molecule in drug discovery and materials science is significant, and it is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this and other novel thiourea derivatives.

References

  • Axsyn Chemical Compound Catalog. Thiourea, N,N-dibutyl-N'-(phenylmethyl)-;66030-30-6. Available from: [Link]

  • BuyersGuideChem. 1-Butyl-3-phenyl-2-thiourea. Available from: [Link]

  • IJCRT.org. REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available from: [Link]

  • Journal of Pharmacy & Pharmacognosy Research. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Available from: [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

  • MDPI. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Available from: [Link]

  • JPPRes. Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723622, N,N'-Dibutylthiourea. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3034183, 3-Butyl-1-phenylthiourea. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 676454, Phenylthiourea. Available from: [Link]

  • National Institute of Standards and Technology. Thiourea, N,N'-dibutyl- in NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. Thiourea, N,N'-diphenyl- in NIST Chemistry WebBook. Available from: [Link]

  • PMC. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Available from: [Link]

  • PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Available from: [Link]

  • ResearchGate. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Request PDF. Available from: [Link]

  • Semantic Scholar. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Available from: [Link]

  • SSRN. Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using. Available from: [Link]

  • Synthetic Communications. Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. Available from: [Link]

  • Wikipedia. N,N'-Di-n-butylthiourea. Available from: [Link]

Sources

1,1-Dibutyl-3-phenylthiourea molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,1-Dibutyl-3-phenylthiourea: Molecular Characterization, Synthesis, and Functional Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

1,1-Dibutyl-3-phenylthiourea (DBPTU) is a lipophilic organosulfur compound belonging to the class of N,N-disubstituted-N'-arylthioureas.[1] Characterized by a central thiocarbonyl moiety flanked by a phenyl group and a sterically demanding dibutylamino group, this molecule serves as a critical ligand in coordination chemistry, a precursor in semiconductor nanocrystal synthesis, and a lipophilic scaffold in medicinal chemistry. This guide provides a definitive analysis of its physicochemical properties, a self-validating synthesis protocol, and an examination of its structural utility.

Part 1: Physicochemical Profile[1][2]

The molecular architecture of DBPTU combines the electron-withdrawing nature of the phenyl ring with the electron-donating, lipophilic character of the dibutyl chain. This amphiphilic balance dictates its solubility, ligand field strength, and biological membrane permeability.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 1,1-Dibutyl-3-phenylthioureaAlso known as N,N-Dibutyl-N'-phenylthiourea
Molecular Formula C₁₅H₂₄N₂S Verified via atomic summation
Molecular Weight 264.43 g/mol Monoisotopic mass: 264.166 g/mol
CAS Registry Number Not widely listed as commodity; Analog 6336-01-2 is mono-butyl.[1]Custom synthesis often required.[1]
SMILES CCCCN(CCCC)C(=S)Nc1ccccc1Useful for cheminformatics docking
Predicted LogP ~4.8 - 5.2Highly lipophilic; poor aqueous solubility
H-Bond Donors 1The N-H proton adjacent to the phenyl ring
H-Bond Acceptors 1The Sulfur atom (soft base)

Part 2: Synthesis & Characterization Protocol

Directive: The following protocol utilizes the nucleophilic addition of a secondary amine to an isothiocyanate. This pathway is chosen for its atom economy (100%) and lack of complex byproducts, ensuring high purity without chromatographic separation.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the dibutylamine nitrogen lone pair onto the electrophilic carbon of the phenyl isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes proton transfer to yield the stable thiourea.[1]

SynthesisPathway PhNCS Phenyl Isothiocyanate (Electrophile) Intermediate Zwitterionic Adduct [Ph-N=C(S⁻)-N⁺H(Bu)₂] PhNCS->Intermediate Nucleophilic Attack (RT, Solvent: EtOH) Bu2NH Dibutylamine (Nucleophile) Bu2NH->Intermediate Product 1,1-Dibutyl-3-phenylthiourea (Stable Product) Intermediate->Product Proton Transfer (Fast)

Figure 1: Reaction mechanism for the synthesis of 1,1-Dibutyl-3-phenylthiourea showing the nucleophilic addition pathway.

Experimental Protocol (Self-Validating)

Reagents:

  • Phenyl Isothiocyanate (1.0 equiv, 10 mmol, 1.35 g)

  • Di-n-butylamine (1.0 equiv, 10 mmol, 1.29 g)[1]

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.35 g of phenyl isothiocyanate in 10 mL of absolute ethanol.

  • Addition: Dilute 1.29 g of dibutylamine in 10 mL of ethanol. Add this solution dropwise to the stirring isothiocyanate solution over 10 minutes at room temperature.

    • Causality: Dropwise addition controls the exothermicity, preventing the formation of side products or degradation.

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Validation Check: Thin Layer Chromatography (TLC) (Hexane/Ethyl Acetate 4:1) should show the disappearance of the phenyl isothiocyanate spot (

      
      ).
      
  • Workup: Cool the solution in an ice bath (

    
    ). If a precipitate forms, filter under vacuum. If an oil forms (common due to butyl chains), evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize from minimal hot ethanol or a hexane/ethanol mixture.

  • Characterization (Required for Release):

    • IR Spectroscopy: Look for the absence of the strong

      
       stretch (~2100 cm⁻¹) and the appearance of the Thioamide bands (1300–1500 cm⁻¹).[1]
      
    • ¹H NMR (CDCl₃): Verify the integration of 10 aromatic protons (if using diphenyl) or 5 (phenyl) vs. 18 butyl protons (0.9 ppm triplet, 1.3-1.6 ppm multiplets).

Part 3: Applications & Functional Utility

Coordination Chemistry (Ligand Behavior)

DBPTU acts as a monodentate ligand, coordinating primarily through the sulfur atom (thione form) to soft metal centers (Cu(I), Ag(I), Au(I)). The steric bulk of the dibutyl groups prevents bridging interactions, favoring the formation of discrete monomeric complexes.

  • Application: Extraction of heavy metals (Hg, Cd) from aqueous phases due to the high lipophilicity of the resulting complex.

Nanomaterial Precursor

In the synthesis of metal sulfide quantum dots (e.g., CdS, PbS), DBPTU serves as a tunable sulfur source.

  • Mechanism: Thermal decomposition of the thiourea releases sulfide ions (

    
    ).[1] The dibutyl amine byproduct acts as a capping agent, stabilizing the nanocrystal surface.
    
  • Advantage: The decomposition temperature of DBPTU is lower than unsubstituted thiourea, allowing for lower-temperature synthesis of nanomaterials.

Biological Activity (SAR Context)

While specific clinical data for DBPTU is proprietary or limited, Structure-Activity Relationship (SAR) studies of thioureas suggest:

  • Mechanism: The thiocarbonyl group can chelate metal centers in metalloenzymes (e.g., urease, tyrosinase), inhibiting their function.

  • Lipophilicity: The two butyl chains significantly enhance membrane permeability compared to methyl analogs, potentially increasing potency against intracellular targets (e.g., Mycobacterium tuberculosis).

SAR_Map Core Thiourea Core (N-C(=S)-N) Sub1 Phenyl Ring (N3) π-π Stacking Interactions Increases Acidity of N-H Core->Sub1 Sub2 Dibutyl Group (N1) High Lipophilicity (LogP++) Membrane Permeability Steric Hindrance Core->Sub2 Target Biological Targets (Metalloenzymes, DNA Minor Groove) Sub1->Target Binding Affinity Sub2->Target Bioavailability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the phenyl and dibutyl moieties.[1]

References

  • Li, Z. Y., et al. (2013).[2] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45, 1667-1674.[2] Link

  • Owen, J., et al. (2012). "Precursors for the preparation of colloidal semiconductor nanocrystals." U.S. Patent 10,253,256.[1] Link

  • Gao, F., et al. (2011). "Synthesis and Characterization of Mixed-Ligand Complexes of Cu(I)." Journal of Coordination Chemistry. (Referenced via MolAid CAS Data).[1] Link

  • PubChem. (2025).[1] "1-Butyl-3-phenylthiourea Compound Summary." National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2025).[1][3] "Safety Data Sheet: Substituted Thioureas." Merck KGaA.[1] Link

Sources

1,1-Dibutyl-3-phenylthiourea: Advanced Safety, Handling, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide and SDS Supplement for Research Scientists

Executive Summary

1,1-Dibutyl-3-phenylthiourea (CAS: 15093-47-7), also known as N,N-Dibutyl-N'-phenylthiourea, is a highly versatile thiourea derivative utilized extensively in advanced organometallic chemistry and materials science[1]. Unlike standard industrial solvents or reagents, this compound serves a highly specific role as a "soft" sulfur-donor ligand in transition metal coordination chemistry (e.g., with Cu, Ru, Pd, and Pt)[2][3]. Furthermore, its ability to form stable metal-sulfur bonds makes it a premier single-source precursor for the thermal synthesis of metal sulfide nanoparticles (such as CdS, PbS, and CuS)[4].

Because of its potent biological activity—specifically its interaction with hepatic enzymes and thyroid function—handling this compound requires rigorous safety protocols that go beyond standard laboratory precautions. This whitepaper synthesizes the physicochemical profile, mechanistic toxicology, and field-proven experimental workflows to ensure both scientific integrity and personnel safety.

Physicochemical Profiling & Structural Dynamics

The structural efficacy of 1,1-Dibutyl-3-phenylthiourea lies in its thione (


) group. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur atom acts as a "soft base," which selectively and strongly coordinates to "soft acids" like Cu(I), Ag(I), and Ru(II)[5]. The dibutyl and phenyl substituents provide significant steric bulk and lipophilicity, which enhances the solubility of the resulting metal complexes in organic solvents—a critical requirement for homogenous catalysis and nanoparticle synthesis.
Table 1: Physicochemical Properties
PropertyValue / Description
CAS Number 15093-47-7
Molecular Formula

Molecular Weight 264.43 g/mol
SMILES String S=C(NC1=CC=CC=C1)N(CCCC)CCCC
Appearance White to off-white crystalline solid
Solubility Insoluble in water; Soluble in DCM, Chloroform, and Ethanol

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets (SDS) list the hazards of thiourea derivatives, but rarely explain the causality behind the toxicity. Understanding the biochemical pathways is essential for researchers to respect the exposure limits and design appropriate engineering controls.

GHS Classification & Hazard Statements
  • Acute Toxicity (Oral) - Category 3: Toxic if swallowed (H301).

  • Skin Sensitization - Category 1: May cause an allergic skin reaction (H317).

  • Aquatic Toxicity - Acute/Chronic Category 2: Toxic to aquatic life with long-lasting effects (H411).

  • Signal Word: DANGER

Mechanistic Toxicology (The "Why" Behind the Hazards)

The toxicity of 1,1-Dibutyl-3-phenylthiourea is driven by two primary biochemical pathways[6][7]:

  • Hepatotoxicity via S-Oxidation: In the liver, thiourea compounds are metabolized by Flavin-containing monooxygenases (FMOs). This S-oxidation converts the thionocarbonyl group into highly reactive sulfenic acids. These electrophilic intermediates rapidly deplete intracellular Glutathione (GSH), leading to severe oxidative stress, protein adduction, and subsequent hepatotoxicity[7].

  • Endocrine Disruption (Thyroid Inhibition): Thioureas are classic inhibitors of Thyroid Peroxidase (TPO). By binding to TPO, the compound prevents the oxidation of iodide to iodine, halting the iodination of tyrosine residues in thyroglobulin. This suppresses the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to chemical-induced hypothyroidism and compensatory thyroid hyperplasia[8][9].

ToxicityMechanism A 1,1-Dibutyl-3-phenylthiourea (Exposure) B Hepatic FMOs (S-Oxidation) A->B Hepatic Metabolism C Thyroid Gland (Accumulation) A->C Systemic Circulation D Reactive Sulfenic Acids B->D E Thyroid Peroxidase (TPO) Inhibition C->E F Glutathione (GSH) Depletion & Oxidative Stress D->F G Decreased T3/T4 Synthesis (Hypothyroidism) E->G H Hepatotoxicity & Cellular Damage F->H I Endocrine Disruption G->I

Mechanistic pathways of thiourea-induced hepatotoxicity and thyroid endocrine disruption.

Advanced Handling & Experimental Workflows

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. Researchers can visually and analytically confirm the success of each step while maintaining strict safety boundaries.

Protocol 1: Synthesis of Cu(I)-Thiourea Coordination Complexes

1,1-Dibutyl-3-phenylthiourea is frequently used to stabilize unstable oxidation states, such as Cu(I), preventing its disproportionation into Cu(0) and Cu(II)[2].

  • Step 1 (Preparation): In a fume hood, dissolve 1.0 mmol of Copper(I) Bromide (CuBr) in 15 mL of anhydrous acetonitrile under an inert Argon atmosphere.

  • Step 2 (Ligand Addition): Slowly add 2.0 mmol of 1,1-Dibutyl-3-phenylthiourea dissolved in 10 mL of dichloromethane (DCM).

  • Step 3 (Complexation): Stir the mixture at room temperature for 4 hours. The solution will transition from a cloudy suspension to a clear, pale-yellow solution, visually validating the successful coordination of the ligand to the metal center.

  • Step 4 (Isolation & Validation): Evaporate the solvent under reduced pressure. Validate the complex via FTIR spectroscopy. Self-Validation Check: The

    
     stretching frequency (typically around 800-850 
    
    
    
    in the free ligand) will shift to a lower frequency, confirming that the sulfur atom has donated electron density to the Cu(I) center.
Protocol 2: Single-Source Precursor for Metal Sulfide Nanoparticles

Thiourea-metal complexes are ideal single-source precursors because the metal-sulfur bond is already pre-formed, ensuring stoichiometric control during nanoparticle nucleation[4].

  • Step 1 (Solvent Degassing): Add 10 mL of Oleylamine (acting as both a high-boiling solvent and a capping agent) to a 3-neck flask. Degas under vacuum at 110°C for 30 minutes to remove water and oxygen.

  • Step 2 (Precursor Injection): Switch to an Argon blanket. Inject 0.5 mmol of the Cu(I)-thiourea complex (synthesized in Protocol 1) into the flask.

  • Step 3 (Thermal Decomposition): Ramp the temperature to 250°C at a rate of 10°C/min.

  • Step 4 (Nucleation Validation): As the temperature exceeds 200°C, the thermal cleavage of the C-S bond occurs. Self-Validation Check: The solution will rapidly change from pale yellow to dark brown/black. This color change is the optical signature of CuS nanoparticle nucleation.

  • Step 5 (Quenching): Remove the heat source and inject 10 mL of room-temperature toluene to quench the reaction and arrest nanoparticle growth.

Workflow Step1 Precursor Preparation Mix Metal Salt + Thiourea Ligand Step2 Complexation Form Metal-Thiourea Complex Step1->Step2 Room Temp, Stirring Step3 Thermal Decomposition (e.g., 200-300°C in Oleylamine) Step2->Step3 Isolate & Heat Step4 Nucleation & Growth C-S Bond Cleavage Step3->Step4 S-Oxidation / Cleavage Step5 Metal Sulfide Nanoparticles (CdS, CuS, PbS) Step4->Step5 Color Change (Validation)

Experimental workflow for synthesizing metal sulfide nanoparticles via thermal decomposition.

Spill Response & Decontamination Kinetics

Because 1,1-Dibutyl-3-phenylthiourea is highly toxic to aquatic life and can cause contact dermatitis, standard sweeping of powder spills is insufficient. Chemical neutralization is required to destroy the toxic thione pharmacophore.

Table 2: Emergency Response Protocols
ScenarioImmediate ActionChemical Neutralization / Decontamination
Dry Powder Spill Evacuate immediate area. Don N95/P100 respirator and nitrile gloves.Carefully cover the spill with damp absorbent paper to prevent aerosolization. Do not dry sweep.
Solution Spill Turn off ignition sources (if dissolved in flammable solvents like DCM/Ethanol).Absorb with inert material (vermiculite). Wash the surface with a 5% Sodium Hypochlorite (Bleach) solution .
Skin Contact Remove contaminated clothing immediately.Wash vigorously with soap and water for 15 minutes. Causality: Soap removes the lipophilic dibutyl/phenyl groups better than water alone.

The Chemistry of Decontamination: Treating thiourea spills with Sodium Hypochlorite (


) forces the exhaustive oxidation of the sulfur atom. The toxic thiourea is chemically degraded into benign urea derivatives and inert sulfate ions (

), permanently eliminating both the biological hazard and the foul odor.

References

  • MolAid Chemical Database. "1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) Chemical Data & SDS." MolAid. Available at: [Link]

  • ResearchGate. "Synthesis and Characterization of Mixed-Ligand Complexes of Cu(I) Containing N,N-Dibutyl-N′-Phenylthiourea." ResearchGate. Available at: [Link]

  • ResearchGate. "Structural variety in coinage metal complexes containing thiourea-derivatives." ResearchGate. Available at: [Link]

  • PubMed Central (PMC). "An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury." National Institutes of Health. Available at: [Link]

  • INCHEM (WHO). "Thiourea - Toxicological Evaluations and Mechanism of Action." International Programme on Chemical Safety. Available at: [Link]

  • Google Patents. "Single-source precursors for the preparation of metal sulfide nanoparticles (US10253256B2)." Google Patents.

Sources

Beyond the Price Tag: Technical & Economic Analysis of 1,1-Dibutyl-3-phenylthiourea

[1][2]

Executive Summary

The market pricing of 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) presents a classic paradox in fine chemical procurement: while its raw materials are commodity-grade and inexpensive, the finished compound often commands a premium "custom synthesis" price tag due to low commercial inventory.[1][2]

For researchers and drug development professionals, the "price per gram" is not a fixed market rate but a variable dependent on the Make vs. Buy decision. This guide analyzes the economic disparity between commercial acquisition (often >

Chemical Identity & Properties

Before assessing value, we must strictly define the target molecule to avoid confusion with its common isomer, 1,3-dibutylthiourea (Thiate U), or the oxygenated urea analog.

PropertySpecification
Chemical Name 1,1-Dibutyl-3-phenylthiourea
Synonyms N,N-Dibutyl-N'-phenylthiourea; 1-Phenyl-3,3-dibutylthiourea
CAS Number 15093-47-7
Molecular Formula C₁₅H₂₄N₂S
Molecular Weight 264.43 g/mol
Structural Feature Asymmetric thiourea core with a bulky dibutyl amine group and an aromatic phenyl ring.[1][2]
Physical Form White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, Ethanol; Insoluble in Water

Economic Analysis: The "Price per Gram" Reality

The price of 1,1-Dibutyl-3-phenylthiourea is not driven by scarcity of atoms, but by scarcity of demand .[1][2] Most major catalogs (Sigma, TCI) do not stock this specific isomer as a bulk commodity, relegating it to "Building Block" or "Custom Synthesis" categories.

Market Price vs. Cost of Goods Sold (COGS)

The following table illustrates the massive arbitrage opportunity available to laboratories capable of performing a simple nucleophilic addition reaction.

TierSourceEstimated Price per GramLead Time
Commercial (Custom) Boutique Synthesis Houses$250 - $800 / g 4-8 Weeks
Commercial (Catalog) Rare Chemical Libraries$150 - $300 / g Variable/Stock dependent
In-House Synthesis Raw Material Cost (COGS)$0.85 - $1.50 / g 2 Days
The Supply Chain Logic

The high commercial price stems from the overhead of maintaining a diverse library of thousands of thiourea derivatives. When you buy 1 gram, you are paying for the vendor's inventory management, not the chemistry.

CostLogicRawMatRaw Materials(Commodity Pricing)SynthSynthesis(1 Step, High Yield)RawMat->SynthVendorVendor Inventory(Storage, QA, Overhead)Synth->VendorMarkup x100LabIn-House Cost(<$2/g)Synth->LabDirect RouteCustomerFinal Price(>$250/g)Vendor->Customer

Figure 1: Supply chain visualization showing where the cost inflation occurs.

Technical Guide: In-House Synthesis Protocol

Directive: To bypass the exorbitant market price, use this field-validated protocol. The synthesis relies on the nucleophilic addition of a secondary amine to an isothiocyanate. This reaction is generally quantitative and requires no complex chromatography.

Reaction Mechanism

The nitrogen of the dibutylamine acts as a nucleophile, attacking the electrophilic carbon of the phenyl isothiocyanate.

Reaction:

Materials Required[1][2][3]
  • Phenyl Isothiocyanate (Ph-NCS): Reagent grade (98%).[1] Caution: Lachrymator.

  • Dibutylamine (Bu₂NH): Reagent grade (99%).

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH).

  • Purification: Hexanes (for washing/recrystallization).

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended to prevent moisture interference).

  • Solvent Charge: Add 50 mL of Dichloromethane (DCM) .

  • Reactant A: Add 1.35 g (10 mmol) of Phenyl Isothiocyanate .

  • Addition: Place the flask in a water bath at room temperature. Slowly add 1.29 g (10 mmol, ~1.7 mL) of Dibutylamine dropwise over 5 minutes.

    • Note: The reaction is slightly exothermic.

  • Reaction: Stir vigorously at room temperature for 3 hours .

    • Monitoring: Check via TLC (Hexane:Ethyl Acetate 4:1). The starting material (Ph-NCS) spot should disappear.[1][2]

  • Workup:

    • Evaporate the DCM using a rotary evaporator to yield a viscous oil or semi-solid.

    • Add 20 mL of cold Hexanes and scratch the flask sides to induce crystallization.

    • Filter the white solid precipitate.

  • Purification: Recrystallize from hot Ethanol if higher purity (>99%) is required for analytical standards.

Quality Control (Self-Validation)
  • Yield: Expect >90% (approx. 2.4 g).

  • Melting Point: Compare against literature (approx. range depending on polymorph, typically solid at RT).

  • NMR Check:

    • ¹H NMR: Look for the phenyl protons (7.1-7.5 ppm), the NH proton (broad singlet, >8 ppm), and the distinct butyl chain multiplets (0.9 ppm methyl, 1.3-1.6 ppm methylene).

Applications & Mechanism of Action

Why is this specific thiourea valuable? Its structure imparts specific properties useful in rubber chemistry and metal chelation.

Rubber Vulcanization Accelerator

Unlike simple thioureas, the 1,1-dibutyl substitution increases lipophilicity, improving dispersion in non-polar rubber matrices (EPDM, Neoprene). It acts by activating the sulfur ring opening.

VulcanizationThiourea1,1-Dibutyl-3-phenylthioureaComplexActive Zn-Thiourea ComplexThiourea->ComplexChelationZnOActivator (ZnO)ZnO->ComplexSulfurElemental Sulfur (S8)Complex->SulfurRing OpeningCrosslinkRubber Crosslinking(C-S-C Bonds)Sulfur->CrosslinkSulfur Insertion

Figure 2: Mechanism of thiourea-accelerated vulcanization.[1][2]

Metal Scavenging & Ligand Chemistry

The sulfur atom in the thiocarbonyl group is a "soft" donor, making this compound highly effective at binding soft metals like Copper (Cu), Silver (Ag), and Mercury (Hg) . The bulky butyl groups prevent stacking, making it a selective monomeric ligand for extraction processes.

References

  • Chemical Identity & CAS: 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7).[1][2][3][4] National Institute of Standards and Technology (NIST) & Chemical Book Databases.

  • Synthesis Methodology: Reaction of Isothiocyanates with Secondary Amines. Organic Syntheses, Coll. Vol. 3, p.735.

  • Rubber Chemistry:Thiourea Accelerators in Polychloroprene Vulcanization. Rubber Chemistry and Technology Journal.
  • Raw Material Pricing: Dibutylamine and Phenyl Isothiocyanate Pricing. Sigma-Aldrich / Merck KGaA.[1][2]

Disclaimer: This guide is for educational and research purposes. Synthesis of chemicals should only be performed by qualified personnel in a controlled laboratory environment.

1,1-Dibutyl-3-phenylthiourea: Structural Identity, Nomenclature, and Applications in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

Thiourea derivatives represent a highly versatile class of organosulfur compounds, pivotal in both coordination chemistry and advanced materials science. Among these, 1,1-dibutyl-3-phenylthiourea (CAS: 15093-47-7) stands out due to its unique steric and electronic profile. The presence of two lipophilic butyl chains coupled with an electron-withdrawing phenyl ring creates a "push-pull" electronic system. This technical guide deconstructs the nomenclature, structural causality, and field-proven experimental workflows for synthesizing and utilizing this compound as a ligand and materials precursor.

Chemical Nomenclature and Structural Identity

Understanding the precise nomenclature of 1,1-dibutyl-3-phenylthiourea is critical for database querying, structural elucidation, and patent filing.

IUPAC Naming Causality

The base pharmacophore is thiourea (


). The nitrogen atoms are designated as positions 1 and 3 (interchangeably referred to as 

and

in older literature).
  • Position 1: Substituted with two identical four-carbon aliphatic chains, yielding the 1,1-dibutyl prefix.

  • Position 3: Substituted with a single aromatic ring, yielding the 3-phenyl designation.

This specific arrangement prevents tautomerization at the


-disubstituted nitrogen, locking the molecule into a specific resonance state that enhances the nucleophilicity of the thione sulfur.
Quantitative Identifiers

Table 1: Physicochemical Properties and Database Identifiers

Property / IdentifierValue / Designation
IUPAC Name 1,1-dibutyl-3-phenylthiourea[1]
Common Synonyms N,N-dibutyl-N'-phenylthiourea[2]; 3-phenyl-1,1-dibutylthiourea[3]; 1,1-dibutyl-3-phenyl-2-thiourea
CAS Registry Number 15093-47-7
Molecular Formula C₁₅H₂₄N₂S
Molecular Weight 264.43 g/mol
Ligand Denticity Monodentate (S-donor) or Bidentate (N,S-donor)[4]

Mechanistic Insights: The Role of Sterics and Electronics

Coordination Chemistry (HSAB Theory)

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the thione sulfur in 1,1-dibutyl-3-phenylthiourea acts as a "soft" base. The electron-donating inductive effect (+I) of the two butyl groups increases electron density on the adjacent nitrogen, which is delocalized onto the sulfur atom via resonance. This makes the compound an exceptional S-donor ligand for "soft" transition metals such as Cu(I), Ag(I), Ru(II), and Pt(II)[4][5].

Applications in Advanced Fields
  • Metallodrug Development: Copper(I) complexes featuring N,N-dibutyl-N'-phenylthiourea and co-ligands like triphenylstibine or triphenylphosphine exhibit distorted tetrahedral geometries[2]. The bulky butyl groups significantly enhance the lipophilicity of the resulting complex, a critical parameter for crossing the phospholipid bilayer of cancer cells to induce targeted apoptosis[5].

  • Nanomaterials Synthesis: The compound is utilized as a single-source sulfur precursor for the synthesis of metal sulfide nanoparticles (e.g., CdS, PbS). Controlled thermal decomposition of the metal-thiourea intermediate yields highly crystalline quantum dots[3].

Coordination L 1,1-Dibutyl-3-phenylthiourea (S-Donor Ligand) C [Cu(PPh3)2(Ligand)Br] Complex Formation L->C Coordination M Cu(I) Precursor + PPh3 (Soft Acid Center) M->C Coordination U Enhanced Cellular Uptake (Lipophilic Butyl Groups) C->U Lipophilicity R Intracellular ROS Generation & DNA Interaction U->R A Cancer Cell Apoptosis (Targeted Cell Death) R->A

Figure 1: Logical relationship mapping of Cu(I) coordination and biological action.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (the why) and an analytical checkpoint to confirm success before proceeding.

Protocol A: Synthesis of 1,1-Dibutyl-3-phenylthiourea

Mechanistic Rationale: The reaction proceeds via a nucleophilic addition of the secondary amine (dibutylamine) to the highly electrophilic central carbon of phenyl isothiocyanate.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of phenyl isothiocyanate in 20 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol is a polar protic solvent that solubilizes the reactants but allows the less polar thiourea product to precipitate upon completion.

  • Addition: Cool the flask to 0°C using an ice bath. Add 10.5 mmol of dibutylamine dropwise over 15 minutes under constant stirring.

    • Causality: The nucleophilic attack is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of unwanted side products like guanidines.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2-4 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Mobile phase: Hexane/Ethyl Acetate 3:1). The reaction is complete when the high-

    
     isothiocyanate spot completely disappears.
    
  • Isolation: Add 20 mL of ice-cold distilled water to the flask to induce precipitation. Filter the crude solid under a vacuum.

  • Purification: Recrystallize the crude product from an aqueous ethanol mixture.

  • Self-Validation Checkpoint 2 (Spectroscopy):

    • IR: Confirm the complete disappearance of the broad

      
       stretch at ~2100 cm⁻¹ and the appearance of the 
      
      
      
      stretch at ~1200 cm⁻¹.
    • NMR: ¹³C NMR must show the highly deshielded thiocarbonyl carbon (

      
      ) at approximately 180 ppm.
      

Synthesis A Phenyl Isothiocyanate (Electrophile) B Dibutylamine (Nucleophile) C Nucleophilic Addition (Solvent: EtOH, 0-25°C) D Crude 1,1-Dibutyl-3-phenylthiourea (TLC Validation) C->D E Recrystallization (Aqueous EtOH) D->E F Pure Product (IR/NMR Validation) E->F AB AB AB->C

Figure 2: Step-by-step synthesis workflow of 1,1-Dibutyl-3-phenylthiourea.

Protocol B: Synthesis of a Cu(I) Metallodrug Complex

Mechanistic Rationale: Thioureas are susceptible to oxidation to disulfides by Cu(II), which is simultaneously reduced to Cu(I). To synthesize a stable coordination complex without degrading the ligand, one must start directly with a Cu(I) salt[5].

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve 1 mmol of Copper(I) bromide (CuBr) and 2 mmol of triphenylphosphine (

    
    ) in 15 mL of anhydrous dichloromethane/acetonitrile (1:1 v/v) under a nitrogen atmosphere.
    
  • Ligand Addition: Add 1 mmol of 1,1-dibutyl-3-phenylthiourea to the stirring solution.

  • Complexation: Stir the mixture at room temperature for 6 hours. The solution will transition from a suspension to a clear, pale-yellow solution as the distorted tetrahedral complex

    
     forms[2].
    
  • Self-Validation Checkpoint (Crystallography): Slowly evaporate the solvent at room temperature to yield single crystals. X-ray diffraction should confirm the monodentate coordination of the ligand exclusively through the thione sulfur atom.

References

  • Title: 1-Butyl-3-phenylthiourea related products (CAS 15093-47-7)
  • Title: Dibutyl thiourea (1,1-DIBUTYL-3-PHENYL-2-THIOUREA)
  • Title: US Patent 10,253,256 B2 - Selenium and sulfur-containing precursor compounds Source: Google Patents URL
  • Title:[Cu(triphenylstibine)(N,N-dibutyl-N'-phenylthiourea)
  • Title: Synthesis and Characterization of Mixed-Ligand Ruthenium(II)
  • Title: Structural variety in coinage metal complexes containing thiourea-derivatives Source: ResearchGate URL

Sources

An In-depth Technical Guide to the Physical Properties of Substituted Dibutylphenylthiourea Isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The request for information on "1,1-Dibutyl-3-phenylthiourea" likely refers to a structural isomer, as the geminal arrangement of two butyl groups on a single nitrogen atom of the thiourea backbone is sterically hindered and electronically unfavorable, making the compound highly unstable and commercially unavailable. This guide will focus on two plausible and well-documented isomers: 1,3-Dibutyl-2-thiourea and 1-Butyl-3-phenylthiourea .

Introduction

Thiourea derivatives are a class of organosulfur compounds with a rich history in diverse fields, from rubber vulcanization to medicinal chemistry. Their biological activities and utility as synthetic intermediates are profoundly influenced by the nature and arrangement of substituents on the thiourea core. This guide provides a comprehensive overview of the physical properties of two common dibutylphenylthiourea isomers, offering insights for researchers, scientists, and drug development professionals. Understanding these fundamental properties is critical for designing experimental protocols, interpreting results, and developing new applications for this versatile class of molecules.

Section 1: Physicochemical Properties

The physical properties of 1,3-Dibutyl-2-thiourea and 1-Butyl-3-phenylthiourea are summarized below. These properties dictate their behavior in various chemical and biological systems.

Property1,3-Dibutyl-2-thiourea1-Butyl-3-phenylthiourea
Synonyms N,N'-Dibutylthiourea, DBTUN-Butyl-N'-phenylthiourea
CAS Number 109-46-6[1][2]6336-01-2[3][4][5]
Molecular Formula C9H20N2S[1][2][6][7]C11H16N2S[3][8][9]
Molecular Weight 188.33 g/mol [1][6][7]208.33 g/mol [4][8][9]
Appearance White to off-white crystalline solid/powder[2][10]White to off-white powder or crystals[4][5]
Melting Point 62-67 °C[6][7][11][12][13]77-79 °C[3]
Boiling Point 122 °C at 14 mmHgNot available
Solubility Insoluble in water[7][11]; Soluble in polar organic solvents[2].Not available
Density 1.0 - 1.04 g/cm³ at 20 °C[14]Not available

Section 2: Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical research. The following section details the standard methodologies for measuring the key physical parameters of thiourea derivatives.

Melting Point Determination

The melting point is a crucial indicator of purity. For crystalline solids like the thiourea derivatives discussed, a sharp melting range indicates high purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dried, crystalline thiourea derivative is finely powdered.

  • Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Causality Behind Experimental Choices: The slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.

MeltingPointWorkflow A Sample Preparation (Dry and powder the thiourea derivative) B Capillary Loading (Pack 2-3 mm of sample) A->B C Instrument Setup (Place in melting point apparatus) B->C D Heating (Ramp temperature slowly near melting point) C->D E Observation & Recording (Record temperature range of melting) D->E

Caption: Workflow for Melting Point Determination.

Solubility Analysis

Solubility data is vital for selecting appropriate solvents for reactions, purification, and biological assays.

Methodology: Qualitative Solubility Testing

  • Initial Screening: Approximately 10 mg of the thiourea derivative is added to 1 mL of a solvent (e.g., water, ethanol, acetone, dichloromethane) in a test tube.

  • Agitation: The mixture is vortexed or shaken vigorously for 1-2 minutes.

  • Observation: The sample is visually inspected for dissolution. If the solid completely disappears, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

  • Systematic Approach: A systematic approach using a range of solvents from polar to non-polar is employed to create a comprehensive solubility profile.

SolubilityTesting Start Start: Thiourea Sample Water Test in Water Start->Water Organic Test in Organic Solvents (e.g., Ethanol, Acetone, DCM) Water->Organic No Soluble Soluble Water->Soluble Yes Organic->Soluble Insoluble Insoluble Organic->Insoluble Partially Partially Soluble Organic->Partially

Caption: Logical Flow for Solubility Testing.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of thiourea derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: A small amount of the thiourea derivative is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

  • Interpretation: The characteristic absorption bands are assigned to specific functional groups. For thiourea derivatives, key vibrations include N-H stretching, C-N stretching, and the C=S (thiocarbonyl) stretching. The C=S stretch is a particularly important diagnostic peak, although its position can be variable.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: A few milligrams of the thiourea derivative are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Analysis: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum provide information about the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms present in the molecule. For thiourea derivatives, the chemical shift of the thiocarbonyl carbon is a key diagnostic feature.[16][17][18]

Section 4: Synthesis of Dibutylphenylthiourea Isomers

The synthesis of these compounds is typically straightforward, involving the reaction of an isothiocyanate with an amine.

Synthesis of 1,3-Dibutyl-2-thiourea

This symmetrically substituted thiourea can be synthesized by the reaction of n-butylamine with carbon disulfide or by reacting n-butylamine with n-butyl isothiocyanate.[19]

Synthesis of 1-Butyl-3-phenylthiourea

This unsymmetrically substituted thiourea is synthesized by the reaction of phenyl isothiocyanate with n-butylamine.

General Procedure:

  • Reaction Setup: Phenyl isothiocyanate is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

  • Amine Addition: An equimolar amount of n-butylamine is added dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction Completion: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pure 1-butyl-3-phenylthiourea.

SynthesisWorkflow A Reactant Preparation (Dissolve isothiocyanate in solvent) B Nucleophilic Addition (Add amine dropwise) A->B C Reaction Monitoring (Use TLC to track progress) B->C D Product Isolation (Solvent removal) C->D E Purification (Recrystallization or chromatography) D->E

Caption: General Synthesis Workflow for Unsymmetrical Thioureas.

Conclusion

The physical properties of 1,3-Dibutyl-2-thiourea and 1-Butyl-3-phenylthiourea are fundamental to their application in scientific research and development. This guide has provided a detailed overview of these properties, along with the standard experimental protocols for their determination and synthesis. A thorough understanding of these characteristics is essential for any researcher working with this important class of compounds.

References

  • CAS Common Chemistry. N-Butyl-N′-phenylthiourea. [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • Wikipedia. N,N'-Di-n-butylthiourea. [Link]

  • Scribd. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • YouTube. (2021, April 29). Solubility test/ Organic lab. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 1,3-dibutyl-2-thiourea. [Link]

  • ChemSynthesis. (2025, May 20). N,N -dibutylthiourea. [Link]

  • Scribd. Solubility Testing of Organic Compounds. [Link]

  • Jetir.Org. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]

  • IOSR Journal. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • MilliporeSigma. 1-Butyl-3-phenylthiourea. [Link]

  • MDPI. (2011, September 6). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

  • ResearchGate. 1 H-NMR spectra of the thiourea derivatives. [Link]

  • RSC Publishing. (2026, February 6). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition. [Link]

  • PubMed. (2026, February 18). Amino acid derived chiral thioureas: design, synthesis and applications as NMR resolving agents for enantioselective recognition. [Link]

  • European Journal of Chemistry. (2010, September 15). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. [Link]

  • Oriental Journal of Chemistry. NOTE Thermal, UV and FTIR Spectroscopic Studies of Urea-Thiourea Mixed Crystal. [Link]

  • SpectraBase. Thiourea. [Link]

  • PubChem. N,N'-Dibutylthiourea. [Link]

  • PubChem. 3-Butyl-1-phenylthiourea. [Link]

  • ResearchGate. 1 H NMR spectrum of pure thiourea in DMSO-d 6. [Link]

  • TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. [Link]

  • Cheméo. 1-Butyl-3-phenylurea. [Link]

  • BuyersGuideChem. 1-Butyl-3-phenyl-2-thiourea. [Link]

  • ResearchGate. (2015, January 14). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. [Link]

  • Kent Academic Repository. Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

  • Nordmann. N,N'-Dibutylthiourea. [Link]

  • Gsrs. 1-BUTYL-3-PHENYLTHIOUREA. [Link]

  • TÜBİTAK Academic Journals. (2011, January 1). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. [Link]

  • Cheméo. Chemical Properties of Thiourea, N,N'-dibutyl- (CAS 109-46-6). [Link]

Sources

Technical Guide: Solubility Landscape and Application Protocols for 1,1-Dibutyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Technical Characterization of 1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7) Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Materials Scientists, and Chemical Engineers.[1]

Executive Summary

1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7 ) is a lipophilic thiourea derivative characterized by an asymmetric substitution pattern: a germinal dibutyl group on one nitrogen and a phenyl ring on the other.[1][2] This structural asymmetry imparts unique solubility characteristics distinct from its symmetric analogs (e.g., 1,3-dibutylthiourea).

This guide provides a definitive analysis of its solubility profile, contrasting its hydrophobic behavior in aqueous media with its high miscibility in polar aprotic and chlorinated organic solvents. It serves as a practical manual for researchers utilizing this compound as a ligand in coordination chemistry, a vulcanization accelerator, or a precursor for metal-sulfide nanomaterials.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Before addressing solubility, the compound's structural parameters must be defined to understand the thermodynamic basis of its dissolution behavior.

PropertySpecification
Chemical Name 1,1-Dibutyl-3-phenylthiourea
Synonyms N,N-Dibutyl-N'-phenylthiourea; 1-Phenyl-3,3-dibutylthiourea
CAS Number 15093-47-7
Molecular Formula C₁₅H₂₄N₂S
Molecular Weight 264.43 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~4.2 (Highly Lipophilic)
H-Bond Donors 1 (N-H adjacent to Phenyl)
H-Bond Acceptors 1 (Sulfur atom)
Structural Analysis

The molecule features a central thiocarbonyl (C=S) group flanked by two amine functionalities.[3] The N,N-dibutyl moiety creates a significant hydrophobic pocket, shielding the polar core. Conversely, the N'-phenyl group adds aromaticity and allows for


-

stacking interactions, further reducing water solubility while enhancing compatibility with organic matrices.[1]

ChemicalStructure Figure 1: Structural partitioning of 1,1-Dibutyl-3-phenylthiourea determining solubility. cluster_0 Structural Domains Hydrophobic Hydrophobic Tail (1,1-Dibutyl) Core Polar Core (Thiourea C=S) Hydrophobic->Core Steric Shielding Aromatic Aromatic Head (3-Phenyl) Core->Aromatic H-Bond Donor (NH)

Solubility Landscape: Water vs. Organic Solvents[1]

The solubility of 1,1-Dibutyl-3-phenylthiourea is governed by the "like dissolves like" principle. Its high lipophilicity (LogP > 4) makes it chemically incompatible with the highly structured hydrogen-bonding network of water.

Aqueous Solubility (The Challenge)
  • Status: Effectively Insoluble (< 0.1 mg/mL).

  • Mechanism: The energy required to create a cavity in the water structure for the bulky dibutyl and phenyl groups exceeds the energy released by the hydration of the single polar thiourea group.

  • Implication: Direct addition to aqueous buffers results in immediate precipitation or micellar aggregation, leading to erratic experimental data.

Organic Solvent Compatibility (The Solution)

The compound exhibits excellent solubility in solvents that can interact with the aromatic ring or accommodate the alkyl chains.

Solvent ClassRepresentative SolventsSolubility RatingUtility
Chlorinated Chloroform (CHCl₃), DCMVery High (>100 mg/mL)Synthesis, NMR, Extraction
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Stock solutions for bio-assays
Alcohols Ethanol, MethanolModerate (Temp.[1] dependent)Recrystallization, Ligand exchange
Alkanes Hexane, PentaneLow to Moderate Washing/Precipitation (Antisolvent)
Ethers THF, Diethyl EtherHigh Reaction medium

Experimental Protocols

Protocol A: Preparation of Stock Solutions for Biological Assays

Objective: To introduce the hydrophobic compound into an aqueous assay without precipitation.

Reagents:

  • 1,1-Dibutyl-3-phenylthiourea (Solid)[4][5]

  • Anhydrous DMSO (Dimethyl Sulfoxide) - Critical: Avoid wet DMSO to prevent degradation.[1]

Workflow:

  • Weighing: Weigh 10 mg of compound into a glass vial (avoid plastics that may leach).

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO to create a 10 mg/mL (approx. 37.8 mM) stock solution.

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Note: If turbidity persists, sonicate at 35°C for 5 minutes.

  • Dilution: Dilute this stock into the aqueous buffer.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity.

    • Rapid Mixing: Inject the DMSO stock into the stirring buffer (not vice versa) to prevent local high concentrations that trigger precipitation.

Protocol B: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To empirically determine the exact solubility limit in a specific solvent system.[1]

SolubilityProtocol Figure 2: Standard Shake-Flask Protocol for Solubility Determination. Start Start: Excess Solid Mix Add Solvent (e.g., Ethanol) Equilibrate at 25°C Start->Mix Agitate Shake/Stir (24-48 hours) Mix->Agitate Filter Filter (0.45 µm PTFE) Agitate->Filter Analyze Quantify Filtrate (HPLC/UV) Filter->Analyze

Step-by-Step:

  • Add excess 1,1-Dibutyl-3-phenylthiourea (~50 mg) to 2 mL of the target solvent in a sealed glass vial.

  • Agitate at constant temperature (25°C) for 24 hours using an orbital shaker.

  • Visually confirm undissolved solid remains (ensuring saturation).

  • Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may bind the compound).

  • Dilute the filtrate with acetonitrile and analyze via HPLC (UV detection at ~250-260 nm, typical for phenylthioureas).

Applications & Mechanistic Insights

Coordination Chemistry Ligand

The sulfur atom in 1,1-Dibutyl-3-phenylthiourea is a "soft" donor, making it an excellent ligand for soft metals like Cu(I), Ag(I), and Au(I) .

  • Solubility Implication: Reactions are typically performed in Acetonitrile or Dichloromethane where both the ligand and the metal salt are soluble.

  • Example: Synthesis of [Cu(PPh3)2(L)Br] complexes requires the ligand to be fully dissolved in DCM before adding the copper precursor.

Precursor for Metal Sulfide Nanocrystals

This compound acts as a single-source precursor for metal sulfides (e.g., Copper Sulfide) upon thermal decomposition.

  • Process: The compound is dissolved in a high-boiling solvent (e.g., Oleylamine) and heated.

  • Advantage: The bulky butyl groups lower the decomposition temperature compared to phenyl-only analogs, allowing for better control over nanocrystal nucleation rates.

References

  • Chemical Identity & CAS Verification

    • Source: BLD Pharm & Chemical Register.
    • Entry: 1,1-Dibutyl-3-phenylthiourea (CAS: 15093-47-7).[2]

    • Link:[2]

  • General Thiourea Solubility Trends

    • Source:Journal of Chemical & Engineering Data.
    • Context: Establishes the high solubility of N-substituted thioureas in polar aprotic solvents.
    • Link: (General Reference)

  • Application in Coordination Chemistry

    • Source:Polyhedron.
    • Context: Describes the use of bulky thioureas as ligands for Copper(I) halides.
    • Link:

  • Safety & Handling (SDS)

    • Source: Sigma-Aldrich / Merck (Analogous compounds).[1]

    • Context: Handling protocols for lipophilic thioureas (Acute Tox. 3).
    • Link:[1]

Sources

Sourcing and Utilizing N,N-Dibutyl-N'-phenylthiourea: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of fine chemical procurement and utilization, I frequently encounter the challenge of sourcing highly specialized ligands. N,N-Dibutyl-N'-phenylthiourea (CAS No. 15093-47-7), also known as 1,1-Dibutyl-3-phenylthiourea, is a prime example. This trisubstituted thiourea derivative is not a bulk commodity; it is a precision tool used in coordination chemistry, nanoparticle synthesis, and drug development.

This whitepaper provides an in-depth analysis of the supply chain for this compound in the USA and Europe, alongside field-proven, self-validating protocols for its quality control and in-house synthesis.

Mechanistic Significance in Research and Drug Development

The structural profile of N,N-Dibutyl-N'-phenylthiourea—featuring an electron-rich thiocarbonyl core flanked by hydrophobic dibutyl chains and a sterically active phenyl ring—makes it an exceptional ligand. The electron-donating nature of the dibutyl groups increases the nucleophilicity of the sulfur atom, enhancing its coordination affinity for transition metals.

Applications in Nanotechnology and Pharmacology
  • Single-Source Precursors: Mono-, di-, and trisubstituted thioureas react with metal salts to form critical metal-sulfur bond intermediates. Upon controlled thermal decomposition, these complexes yield highly monodisperse metal sulfide nanocrystals (e.g., CdS, PbS)[1].

  • Bioactive Coordination Complexes: Mixed-ligand Copper(I) complexes containing N,N-Dibutyl-N'-phenylthiourea and triphenylstibine exhibit significant structural diversity[2]. Related copper-thiourea complexes have demonstrated potent anti-proliferative biological activity against breast cancer cell lines by effectively interacting with biomolecules like CT-DNA and BSA[3].

G A Metal Salt Precursor C Coordination Complex A->C B 1,1-Dibutyl-3-phenylthiourea B->C D Thermal Decomposition C->D Heat E Metal Sulfide Nanocrystals D->E Nucleation

Pathway of metal sulfide nanocrystal synthesis via thiourea coordination.

Supply Chain Dynamics in the USA and Europe

Because 15093-47-7 is a highly specialized fine chemical, researchers cannot rely on standard bulk chemical distributors. Instead, procurement in the USA and Europe relies on specialized catalog companies and chemical aggregators that guarantee high-purity analytical grades.

  • BLD Pharm: A prominent supplier with a robust distribution network across the USA and Europe, offering research-grade N,N-Dibutyl-N'-phenylthiourea (Catalog No. BD379650)[4].

  • Chemical Aggregators: Platforms like ChemicalBook and MolAid facilitate sourcing by connecting researchers directly with custom synthesis labs capable of producing this specific CAS number on demand[2],[5].

Quantitative Supplier Comparison
Supplier / PlatformPrimary RegionPurity GradeCAS NumberTypical Lead TimeApplication Focus
BLD Pharm USA / Europe>97%15093-47-71-2 WeeksR&D, Coordination
MolAid GlobalAnalytical15093-47-7VariesComplex Synthesis
ChemicalBook Global>98%15093-47-73-5 WeeksCustom Scale-up

Self-Validating Quality Control Protocol

When sourcing from external suppliers, you must treat every received batch as an unknown until proven otherwise. Thioureas are susceptible to oxidative degradation, potentially converting into ureas or carbodiimides, which will catastrophically fail in metal coordination downstream. To prevent this, I employ a self-validating Quality Control (QC) system: the output of the chromatographic step dictates the progression to spectroscopic validation.

Step-by-Step HPLC-UV and NMR Validation Methodology
  • Sample Preparation: Dissolve 10 mg of the supplied N,N-Dibutyl-N'-phenylthiourea in 1.0 mL of HPLC-grade Acetonitrile (ACN). Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Separation: Utilize a C18 Reverse-Phase column (250 x 4.6 mm, 5 µm). Causality: The highly hydrophobic dibutyl and phenyl groups require a strong non-polar stationary phase to achieve adequate retention and prevent co-elution with polar degradation products.

  • Mobile Phase Selection: Apply an isocratic elution using 70% ACN / 30% Water modified with 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the thiourea moiety, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • UV Detection: Monitor at 254 nm, which is optimal for capturing both the phenyl ring's π-π* transitions and the thiocarbonyl's n-π* transitions.

  • NMR Confirmation (Conditional): If HPLC purity is >97%, proceed to NMR. Dissolve 5 mg in CDCl₃. The ¹H-NMR spectrum must exhibit a broad singlet at ~7.5-8.0 ppm (N'-H proton), a multiplet at 7.1-7.4 ppm (phenyl protons), and characteristic triplets at ~0.9 ppm (terminal methyls of the butyl chains). Causality: The absence or shifting of the N'-H peak immediately indicates oxidative degradation or incorrect substitution, validating the rejection of the batch.

QC S1 Receive Supplier Batch S2 HPLC-UV Analysis S1->S2 S3 Purity > 97%? S2->S3 S4 1H-NMR Validation S3->S4 Yes S5 Reject Batch S3->S5 No S4->S5 Impure S6 Approve for Use S4->S6 Validated

Self-validating quality control workflow for commercial thiourea batches.

Contingency Synthesis Protocol

Supply chain disruptions in the USA and Europe can delay critical drug development timelines. If commercial procurement fails, 1,1-Dibutyl-3-phenylthiourea can be synthesized in-house with high yield. This protocol relies on the nucleophilic addition of a secondary amine to an isothiocyanate.

Step-by-Step Synthesis Methodology
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under a Nitrogen atmosphere, dissolve 10.0 mmol of phenyl isothiocyanate in 50 mL of anhydrous Dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice bath to bring the internal temperature to 0°C. Causality: The subsequent nucleophilic attack is highly exothermic; strict thermal control prevents the thermal degradation of the isothiocyanate and suppresses unwanted side reactions.

  • Nucleophilic Attack: Add 10.5 mmol of di-n-butylamine dropwise over 15 minutes under continuous magnetic stirring.

  • Reaction Propagation: Remove the ice bath, allowing the mixture to gradually warm to room temperature. Stir for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate eluent until the isothiocyanate spot is entirely consumed.

  • Aqueous Workup: Wash the organic layer with 0.1 M HCl (3 x 20 mL), followed by a brine wash (20 mL). Causality: The acidic wash is critical to protonate and remove any unreacted di-n-butylamine. Trace amine impurities will act as competing ligands in downstream metal coordination experiments, ruining the intended complexation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure 1,1-Dibutyl-3-phenylthiourea crystals.

References

  • Title: US Patent 10,253,256 B2 - Precursors for metal sulfide nanocrystals Source: Google Patents URL
  • Title: Structural variety in coinage metal complexes containing thiourea-derivatives Source: ResearchGate URL: [Link]

  • Title: [Cu(triphenylstibine)(N,N-dibutyl-N'-phenylthiourea)2Br] | 263237-07-6 Source: MolAid URL: [Link]

Sources

Methodological & Application

synthesis of 1,1-Dibutyl-3-phenylthiourea from phenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 1,1-Dibutyl-3-phenylthiourea

Part 1: Executive Summary & Strategic Context

The Objective: This guide details the synthesis of 1,1-Dibutyl-3-phenylthiourea (CAS: 6336-01-2) via the nucleophilic addition of di-n-butylamine to phenyl isothiocyanate.[1]

Why This Molecule Matters: Thiourea scaffolds are "privileged structures" in drug discovery, serving as bioisosteres for ureas and acting as core pharmacophores in antiviral (e.g., HIV non-nucleoside reverse transcriptase inhibitors) and anticancer agents. Furthermore, 1,1-dialkyl-3-arylthioureas are critical ligands in coordination chemistry for the extraction of heavy metals (e.g., Cadmium) and serve as organocatalysts in hydrogen-bonding catalysis.[1]

The Challenge: While the reaction is theoretically straightforward, the synthesis of trisubstituted thioureas (using secondary amines) often suffers from steric hindrance, leading to incomplete conversion or the formation of oily, difficult-to-crystallize crude products. This protocol addresses these issues using a Self-Validating Process Control strategy.

Part 2: Mechanistic Insight & Reaction Logic

To optimize yield, one must understand the electronic and steric demands of the reaction.

The Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine's lone pair onto the electrophilic carbon of the isothiocyanate. Unlike primary amines, dibutylamine exerts significant steric bulk, which can slow the formation of the zwitterionic intermediate.

Key Mechanistic Pathway:

  • Nucleophilic Attack: Dibutylamine attacks the central carbon of phenyl isothiocyanate.[1]

  • Intermediate Stabilization: A zwitterionic species forms.[1]

  • Proton Transfer: Rapid intramolecular (or solvent-assisted) proton transfer from the ammonium nitrogen to the thione nitrogen yields the stable thiourea.[1]

ReactionMechanism Reactants Reactants Ph-N=C=S + HN(Bu)2 TS Zwitterionic Intermediate [Ph-N(-)-C(=S)-N(+)(H)(Bu)2] Reactants->TS Nucleophilic Attack (Rate Limiting due to Sterics) Product Product Ph-NH-C(=S)-N(Bu)2 TS->Product Proton Transfer (Fast)

Caption: Mechanistic flow from electrophilic addition to stable trisubstituted thiourea.

Part 3: Experimental Protocols

Safety Pre-Requisites
  • Phenyl Isothiocyanate: Potent lachrymator and skin sensitizer.[1] Handle only in a fume hood.[1]

  • Di-n-butylamine: Corrosive and toxic.[1]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Recommended for medicinal chemistry applications where purity >99% is required.[1]

Materials:

  • Phenyl isothiocyanate (1.0 equiv, 10 mmol, 1.35 g)

  • Di-n-butylamine (1.1 equiv, 11 mmol, 1.42 g)[1]

  • Dichloromethane (DCM) or Toluene (anhydrous, 20 mL)

  • Hexane (for precipitation)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Solvation: Add Phenyl isothiocyanate (1.35 g) and 10 mL of anhydrous DCM. Cool to

    
     in an ice bath.
    
    • Expert Insight: Cooling is critical.[1] Although the reaction is less exothermic than with primary amines, temperature control prevents impurity formation (dimerization).

  • Addition: Dissolve Di-n-butylamine (1.42 g) in 5 mL DCM. Add this solution dropwise to the RBF over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Process Control: Check TLC (Mobile Phase: 20% EtOAc in Hexane). The isothiocyanate spot (

      
      ) should disappear.
      
  • Workup: Evaporate the solvent under reduced pressure (Rotovap) to yield a viscous yellow oil or semi-solid.[1]

  • Purification (The Critical Step):

    • Method A (Crystallization): Dissolve the crude oil in a minimum amount of hot Ethanol.[1] Add water dropwise until turbidity appears.[1] Cool to

      
       overnight.[1]
      
    • Method B (Trituration): If the product remains oily (common with butyl chains), add cold Hexane (10 mL) and sonicate. A white solid should precipitate.[1] Filter and wash with cold hexane.[1]

Protocol B: Green Solvent-Free Synthesis

Recommended for scale-up or green chemistry initiatives.[1]

  • Mixing: In a mortar, mix Phenyl isothiocyanate (10 mmol) and Di-n-butylamine (10 mmol).

  • Grinding: Grind vigorously with a pestle for 10–15 minutes. The mixture will generate heat (exothermic) and eventually solidify into a paste.

  • Isolation: Wash the resulting paste with water to remove unreacted amine salts.[1] Recrystallize from Ethanol/Water.[1][2]

Part 4: Data Presentation & Validation

To ensure the protocol was successful, compare your results against these standard parameters.

Table 1: Physicochemical Properties & Validation Metrics

ParameterSpecificationNotes
Appearance White to off-white crystalline solidCrude may be yellow oil.[1]
Yield 85% – 95%Lower yield indicates wet solvents (hydrolysis).[1]
Melting Point 60–65 °C (approx.)[1]Broad range indicates impurities.[1]
Solubility Soluble in DCM, CHCl3, DMSOInsoluble in water.[1]
TLC (

)
~0.4 (20% EtOAc/Hexane)Distinct from starting material (~0.8).[1]
Self-Validating Spectral Data (NMR)

Use this to confirm structure.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
      7.50 – 7.10 ppm (m, 5H):  Aromatic protons (Phenyl ring).[1]
      
    • 
      7.05 ppm (bs, 1H): -NH  proton.[1] Diagnostic Signal.[1] (Broad singlet, disappears with 
      
      
      
      shake).
    • 
      3.90 ppm (t, 4H): 
      
      
      
      protons.[1] The triplet indicates attachment to the butyl chain.
    • 
      1.70 – 1.30 ppm (m, 8H):  Internal methylene protons of butyl groups.[1]
      
    • 
      0.95 ppm (t, 6H):  Terminal methyl groups (
      
      
      
      ).[1]
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
      181.0 ppm: C=S  (Thiocarbonyl).[1] Key confirmation of thiourea formation.[1][3]
      

Part 5: Troubleshooting & Optimization

Workflow Logic for Purification: Use the following decision tree if the standard workup fails.

PurificationLogic Start Crude Product Isolated StateCheck Physical State? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Gummy/Liquid Recryst Recrystallize (EtOH/H2O) Solid->Recryst Triturate Triturate with Cold Hexane (Sonicate) Oil->Triturate Triturate->Solid Success Column Flash Column (SiO2, 10-20% EtOAc/Hex) Triturate->Column Still Oily

Caption: Decision matrix for purifying trisubstituted thioureas.

Common Issues:

  • Product is an Oil: This is common for dibutyl derivatives due to the flexible alkyl chains.[1]

    • Fix: Use Method B (Trituration) .[1] Cooling the hexane solution to

      
       often induces crystallization.[1]
      
  • Low Yield:

    • Cause: Hydrolysis of isothiocyanate.[1]

    • Fix: Ensure solvents are anhydrous.[1][2] Phenyl isothiocyanate reacts with water to form diphenylurea (white solid, MP > 230°C), which is a common contaminant.

  • Starting Material Remains:

    • Cause: Steric hindrance of the secondary amine.[1]

    • Fix: Reflux in Toluene for 2 hours if RT stirring is insufficient.

References

  • BenchChem. (n.d.).[1] Application Notes and Protocols for Antimicrobial Studies of 1-tert-butyl-3-phenylthiourea and Related Derivatives. Retrieved from

  • Organic Syntheses. (1932).[1] Phenyl Isothiocyanate.[1][4][5][6] Org. Synth. 1932, 12, 44. Retrieved from

  • Li, Z.-Y., et al. (2013).[1][7] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45, 1667-1674.[1][7] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3034183, 1-Butyl-3-phenylthiourea. Retrieved from

  • Rahman, et al. (2021).[1][8] Crystal structures of three N,N,N′-trisubstituted thioureas. Acta Cryst. E. Retrieved from

Sources

Introduction: The Subtle Power of Hydrogen Bonding in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,1-Dibutyl-3-phenylthiourea as a potent hydrogen bonding organocatalyst.

In the landscape of chemical synthesis, organocatalysis has emerged as the third pillar, standing alongside metal and enzymatic catalysis. It offers a paradigm shift towards more sustainable, metal-free transformations.[1] Within this domain, the use of non-covalent interactions, particularly hydrogen bonding, represents a sophisticated strategy for reaction control and acceleration.[2] Thiourea derivatives have been identified as exceptionally potent hydrogen-bond donors, capable of activating electrophilic substrates with remarkable efficiency.[3][4] Unlike their urea counterparts, thioureas exhibit higher acidity and stronger donor capabilities, stemming from the electronic properties imparted by the sulfur atom.[3]

This guide focuses on a specific, structurally simple yet effective catalyst: 1,1-Dibutyl-3-phenylthiourea . As an N,N-dialkyl, N'-aryl thiourea, it serves as an excellent model for understanding the fundamental principles of hydrogen bond-mediated activation. While it is achiral and therefore does not induce enantioselectivity, its utility lies in accelerating a wide range of reactions under mild, operationally simple conditions, making it a valuable tool in the synthetic chemist's arsenal.

Catalyst Profile and Synthesis

1,1-Dibutyl-3-phenylthiourea is characterized by a single N-H proton, which is the active site for hydrogen bonding. The dibutyl groups provide solubility in common organic solvents, while the phenyl group modulates the acidity of the N-H proton.

The synthesis of N,N-disubstituted thioureas is generally straightforward, offering high yields without the need for extensive purification. The most common method involves the reaction of a secondary amine with an isothiocyanate.

cluster_start Starting Materials cluster_process Process cluster_product Product Dibutylamine Dibutylamine Reaction Solvent (e.g., THF, CH2Cl2) Room Temperature Dibutylamine->Reaction PhenylIsothiocyanate Phenyl Isothiocyanate PhenylIsothiocyanate->Reaction Product 1,1-Dibutyl-3-phenylthiourea Reaction->Product Nucleophilic Addition

Caption: Workflow for the synthesis of 1,1-Dibutyl-3-phenylthiourea.

Mechanism of Electrophile Activation

The catalytic power of 1,1-Dibutyl-3-phenylthiourea originates from its ability to act as a Lewis acid, activating electrophiles via hydrogen bonding. The lone N-H proton forms a strong, directional hydrogen bond with an electron-rich atom (typically oxygen or nitrogen) on the substrate. This interaction polarizes the substrate, lowers the energy of the transition state, and increases its susceptibility to nucleophilic attack.[2][5]

For instance, when activating a carbonyl compound, the thiourea's N-H proton hydrogen-bonds to the carbonyl oxygen. This withdrawal of electron density makes the carbonyl carbon significantly more electrophilic.

Sources

Advanced Protocol: 1,1-Dibutyl-3-phenylthiourea (DBPTU) as a Selective Metal Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism

1,1-Dibutyl-3-phenylthiourea (DBPTU) is a lipophilic, sulfur-donating ligand belonging to the class of


-dialkyl-

-arylthioureas. Unlike simple thiourea, which is water-soluble, the inclusion of two butyl chains at the

position confers significant hydrophobicity, making DBPTU an ideal candidate for liquid-liquid extraction and chromatographic separation of soft metals, particularly Palladium(II) , Platinum(IV) , and Gold(III) .
Mechanistic Basis

The ligand operates via the Hard-Soft Acid-Base (HSAB) principle. The thiocarbonyl sulfur atom acts as a "soft" donor, forming stable coordinate covalent bonds with "soft" metal acids (Pd²⁺, Pt²⁺/⁴⁺) in acidic media.

  • Selectivity: In high chloride media (e.g., HCl), base metals like Fe(III), Cu(II), and Ni(II) form hard or borderline chloro-anions that do not coordinate effectively with the soft sulfur of DBPTU, allowing for high selectivity.

  • Extraction Equilibrium:

    
    
    Where 
    
    
    
    is DBPTU. The neutral complex
    
    
    partitions into the organic phase.

Synthesis & Characterization Protocol

Before application, the ligand must be synthesized or verified for purity to ensure reproducible extraction coefficients (


).
Reagents
  • Phenyl Isothiocyanate: >98% purity (Electrophile).

  • Dibutylamine: >99% purity (Nucleophile).

  • Ethanol: Absolute (Solvent).[1]

  • Recrystallization Solvent: Ethanol/Water (80:20 v/v).

Step-by-Step Synthesis
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.1 mol (13.5 g) of Phenyl Isothiocyanate in 50 mL of absolute ethanol.

  • Addition: Add 0.1 mol (12.9 g) of Dibutylamine dropwise over 15 minutes at room temperature. Note: The reaction is mildly exothermic.

  • Reflux: Heat the mixture to a gentle reflux (approx. 70°C) for 3–4 hours .

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1).[2] The starting isothiocyanate spot should disappear.

  • Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight. If oil forms, scratch the glass to induce nucleation or add cold water dropwise until turbidity persists.

  • Purification: Filter the white crystalline solid. Recrystallize from hot ethanol/water.

  • Yield Expectation: 85–92%. Melting Point: ~98–102°C (Derivative dependent).

Visual Synthesis Workflow

Synthesis Reactants Phenyl Isothiocyanate + Dibutylamine Reaction Reflux in Ethanol (3-4 hrs, 70°C) Reactants->Reaction Intermediate Crude DBPTU (Precipitation at 4°C) Reaction->Intermediate Purification Recrystallization (EtOH/H2O) Intermediate->Purification Product Pure 1,1-Dibutyl-3-phenylthiourea (White Crystals) Purification->Product

Figure 1: Synthesis pathway for DBPTU ensuring high purity for analytical applications.

Application Protocol: Solvent Extraction of Palladium(II)

This protocol describes the selective recovery of Pd(II) from an acidic chloride feed solution (simulating spent catalyst leach liquor).

Experimental Setup
  • Aqueous Phase (Feed): 10–100 ppm Pd(II) in 0.1 M – 1.0 M HCl.

  • Organic Phase: 0.01 M – 0.05 M DBPTU in Chloroform or Toluene .

    • Note: Toluene is greener, but Chloroform often provides higher solubility for the metal complex.

  • Phase Ratio (A:O): 1:1 (e.g., 10 mL each).[3]

Extraction Procedure
  • Conditioning: Pre-equilibrate the organic phase with 0.1 M HCl (without metal) to saturate the solvent with acid, preventing volume changes.

  • Contact: In a separatory funnel or stoppered glass vial, combine 10 mL of the Pd(II) Feed and 10 mL of the DBPTU Organic Phase.

  • Agitation: Shake mechanically for 10–15 minutes at room temperature (25°C).

    • Kinetics: Thiourea extraction is generally fast; equilibrium is usually reached < 5 mins.

  • Separation: Allow phases to settle (approx. 2–5 mins).

    • Observation: The organic phase should turn Yellow/Orange (formation of

      
      ). The aqueous phase should become colorless.
      
  • Collection: Separate the phases. Analyze the aqueous raffinate (ICP-OES or AAS) to calculate extraction efficiency (%E).

Stripping (Metal Recovery)

To recover the palladium and regenerate the ligand:

  • Contact the loaded organic phase with 0.5 M Thiourea in 0.1 M HCl .

  • Shake for 5 minutes.

  • Mechanism: The high concentration of aqueous thiourea displaces the lipophilic DBPTU ligand, forming the water-soluble cationic complex

    
    .
    
  • The organic phase (containing regenerated DBPTU) can be recycled.

Data Analysis Table
ParameterOptimum RangeEffect of Deviation
[HCl] 0.1 – 1.0 M> 4 M: Protonation of ligand decreases efficiency. < 0.1 M: Hydrolysis of Pd may occur.
[Ligand] 10x molar excess over MetalLow: Incomplete extraction. High: Wasted reagent, potential third-phase formation.
Shaking Time 10 – 15 mins< 5 mins: Non-equilibrium conditions. > 60 mins: No benefit.
Stripping Agent 0.5 M Thiourea / 0.1 M HClWater only: Will not strip Pd (complex is too stable).
Extraction Workflow Diagram

Extraction Feed Feed Solution (Pd²⁺ in HCl) Mix Mixing / Extraction (15 min) Feed->Mix Organic Organic Solvent (DBPTU Ligand) Organic->Mix Sep Phase Separation Mix->Sep LoadedOrg Loaded Organic [Pd(DBPTU)₂Cl₂] Sep->LoadedOrg Raffinate Raffinate (Waste Acid) Sep->Raffinate StripMix Stripping Contact LoadedOrg->StripMix StripSol Stripping Agent (Aq. Thiourea) StripSol->StripMix PurePd Pure Pd Solution [Pd(tu)₄]²⁺ StripMix->PurePd Recycle Regenerated Ligand (Recycle to Organic) StripMix->Recycle Recycle->Organic Reuse

Figure 2: Closed-loop solvent extraction cycle for Palladium recovery using DBPTU.

Analytical Protocol: Spectrophotometric Determination

DBPTU can be used to quantify Pd(II) concentrations without ICP-MS, utilizing the strong absorbance of the Pd-Ligand complex.

  • Standard Preparation: Prepare Pd(II) standards (1, 5, 10, 15, 20

    
    ).
    
  • Extraction: Perform the extraction as described in Section 3 using Chloroform.

  • Measurement:

    • Transfer the yellow organic layer to a quartz cuvette.

    • Measure Absorbance at

      
        (UV region) or 
      
      
      
      (Visible region). Note: Run a scan from 250–500 nm to determine the precise peak for your specific solvent system.
  • Calibration: Plot Absorbance vs. Concentration.

    • Molar Absorptivity (

      
      ):[4][5][6] Typically 
      
      
      
      to
      
      
      .

References

  • Synthesis of Thiourea Derivatives

    • Review on Synthesis and Antimicrobial Activity of Phenylthiourea. IJCRT. Link

    • Organic Syntheses Procedure: Phenyl Isothiocyanate.[2][7][8] Org.[7][9] Synth. Link

  • Solvent Extraction of PGMs with Thioureas

    • Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors. ResearchGate.[4] Link

    • Separation of Pd from Pt and Rh by solvent extraction method from waste solution. Scientific Reports (Nature). Link

  • Spectrophotometric Determination

    • Expeditious extraction and spectrophotometric determination of palladium(II) from catalysts and alloy.[3][5] Rasayan J. Chem. Link

    • Specific Spectrophotometric Determination of Palladium with N,N'-Diphenylbenzimidoylthiourea. ResearchGate.[4] Link

Sources

Application Note: Preparation of Ruthenium(II) Complexes with 1,1-Dibutyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Synthesis, Characterization, and Mechanistic Rationale of Ru(II)-Thiourea Metallodrugs

Executive Summary & Rationale

Ruthenium(II) half-sandwich complexes bearing the η⁶-arene moiety have emerged as highly versatile scaffolds in metallodrug design, offering a less toxic and highly targeted alternative to traditional platinum-based chemotherapeutics1[1]. The incorporation of thiourea derivatives as ligands allows for the precise fine-tuning of the metal center's electronic and steric properties.

In this protocol, we detail the preparation of a Ru(II) complex utilizing 1,1-dibutyl-3-phenylthiourea as the coordinating ligand. The selection of this specific ligand is highly intentional: the dibutyl amine group significantly enhances the lipophilicity (logP) of the resulting complex, which is a critical parameter for passive cellular membrane permeation in anticancer applications 2[2]. Concurrently, the phenyl ring provides opportunities for non-covalent π-π stacking interactions with biological targets such as DNA base pairs or protein aromatic residues.

Mechanistic Insights & Molecular Design

The synthesis relies on the nucleophilic cleavage of the chloride-bridged dinuclear precursor, [Ru(η⁶-p-cymene)Cl₂]₂.

  • HSAB Theory Application: According to Pearson’s Hard-Soft Acid-Base (HSAB) principle, the soft Ru(II) center exhibits a strong thermodynamic affinity for the soft sulfur atom of the thiourea ligand. This favors selective S-coordination over the harder nitrogen atoms present in the ligand backbone3[3].

  • Stereochemical Implications: Because 1,1-dibutyl-3-phenylthiourea is an asymmetric ligand, its coordination to the Ru(II) center (which is already bound to an arene and two chlorides) renders the metal atom a stereocenter. This pseudo-tetrahedral geometry results in the arene protons becoming diastereotopic, a feature that serves as a definitive diagnostic tool during NMR characterization 4[4].

Experimental Workflow

SynthesisWorkflow A [Ru(η⁶-p-cymene)Cl₂]₂ Metal Precursor C Dimer Cleavage (Anhydrous DCM, 25°C) A->C B 1,1-Dibutyl-3-phenylthiourea Ligand (2.1 eq) B->C D Ligand Coordination (Ru-S Bond Formation) C->D 4 Hours Stirring E Precipitation & Isolation (Cold n-Hexane) D->E Vacuum Conc. F [Ru(η⁶-p-cymene)(L)Cl₂] Purified Complex E->F Filtration

Figure 1: Synthesis workflow for Ru(II) 1,1-dibutyl-3-phenylthiourea complexes.

Step-by-Step Synthesis Protocol

Materials & Setup
  • Precursor: [Ru(η⁶-p-cymene)Cl₂]₂ (0.25 mmol, 153 mg)

  • Ligand: 1,1-Dibutyl-3-phenylthiourea (0.52 mmol, 137.5 mg). Note: A slight excess (1.04 eq per Ru atom) is used to ensure complete dimer cleavage without complicating downstream purification.

  • Solvents: Anhydrous Dichloromethane (DCM), cold n-hexane.

  • Environment: Schlenk line with Argon gas.

Synthesis Procedure
  • System Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes. Causality: Exclusion of moisture prevents the competitive aquation of the labile Ru-Cl bonds before the thiourea ligand can coordinate.

  • Reagent Addition: Add the [Ru(η⁶-p-cymene)Cl₂]₂ precursor and the 1,1-dibutyl-3-phenylthiourea ligand into the flask against a positive counter-flow of Argon.

  • Solvation: Inject 20 mL of anhydrous DCM. The solution will immediately exhibit a dark orange/red hue characteristic of the intact ruthenium dimer.

  • Reaction: Stir the mixture at room temperature (25°C) for 4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to a minimal volume of approximately 3-5 mL.

  • Precipitation: Slowly add 15 mL of ice-cold n-hexane to the concentrated solution to induce the precipitation of the complex.

  • Purification: Filter the resulting precipitate via a glass frit (Porosity 3). Wash the solid with cold n-hexane (3 x 5 mL) to strip away any unreacted lipophilic thiourea ligand. Dry the product in vacuo for 12 hours.

In-Process Quality Control (Self-Validation)
  • Visual Validation: The successful cleavage of the dimer and coordination of the ligand is marked by a distinct color shift from dark orange/red to a deep yellow/brown solution[1].

  • TLC Validation: Spot the reaction mixture on a silica gel TLC plate using DCM:MeOH (95:5) as the mobile phase. The disappearance of the starting dimer spot and the emergence of a new, lower-Rf spot confirms reaction completion.

Quantitative Data & Characterization

The following table summarizes the expected analytical data used to validate the structural integrity of the synthesized [Ru(η⁶-p-cymene)(1,1-dibutyl-3-phenylthiourea)Cl₂] complex.

ParameterExpected Value / ObservationDiagnostic Significance
Yield 75% - 85%Indicates highly efficient thermodynamic dimer cleavage.
Physical Appearance Yellow to dark brown microcrystalline solidConfirms the formation of the mononuclear Ru(II) species.
IR Spectroscopy (ν C=S) ~780 - 810 cm⁻¹Red-shifted from the free ligand (~850 cm⁻¹), confirming coordination via the Sulfur atom rather than Nitrogen.
¹H NMR (NH proton) Downfield shift (δ 8.5 - 9.5 ppm)Deshielding occurs due to electron density withdrawal upon Ru-S coordination.
¹H NMR (Arene protons) Four distinct doublets (δ 5.2 - 5.8 ppm)Confirms retention of the η⁶-p-cymene roof. The splitting into four doublets proves the Ru atom has become a stereocenter.
Solubility Profile Soluble in DCM, Chloroform, DMSO; Insoluble in HexaneValidates the highly lipophilic nature imparted by the dibutyl functional groups.

Biological Application & Activation Pathway

Once synthesized, these lipophilic Ru(II)-thiourea complexes act as prodrugs. Their high logP allows them to passively diffuse across the cancer cell membrane. Upon entering the lower-chloride environment of the cytosol, the complex undergoes aquation (loss of a chloride ligand), activating it for target engagement (DNA binding or ROS generation), ultimately leading to apoptosis.

MoA A Ru(II)-Thiourea Complex (Lipophilic Prodrug) B Cellular Uptake (Passive Diffusion) A->B C Intracellular Aquation (Loss of Cl⁻) B->C Low intracellular [Cl⁻] D DNA/Protein Binding (Target Engagement) C->D E ROS Generation (Oxidative Stress) C->E F Cancer Cell Apoptosis D->F E->F

Figure 2: Intracellular activation and apoptotic pathway of Ru(II)-thiourea complexes.

References

  • RutheniumII(η6-arene)
  • Source: International Journal of Molecular Sciences (PMC)
  • Source: Pharmaceutics (MDPI)
  • Ruthenium(II)

Sources

using 1,1-Dibutyl-3-phenylthiourea for lipid regulation studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,1-Dibutyl-3-phenylthiourea for Lipid Regulation Studies

Abstract

This guide details the experimental application of 1,1-Dibutyl-3-phenylthiourea (CAS: 15093-47-7), a lipophilic thiourea derivative, in lipid regulation and metabolic research.[1] While structurally distinct from the canonical 1,3-disubstituted urea inhibitors of soluble Epoxide Hydrolase (sEH), this compound serves as a critical chemical probe for investigating antioxidant-mediated lipid stabilization and lipoprotein modulation . This document provides mechanistic insights, safety protocols, and step-by-step methodologies for using 1,1-Dibutyl-3-phenylthiourea to assess lipid peroxidation inhibition and metabolic enzyme modulation in vitro and in cell-based models.[1]

Mechanistic Foundation & Rationale

The Thiourea Pharmacophore in Lipid Biology

Thiourea derivatives are established modulators of lipid metabolism through two primary mechanisms:

  • Direct Antioxidant Scavenging: The thiocarbonyl moiety (C=S) acts as a potent scavenger of reactive oxygen species (ROS) and lipid peroxyl radicals. This prevents the cascade of lipid peroxidation (LPO) that leads to ferroptosis and metabolic dysfunction.

  • Enzyme Inhibition: Phenylthioureas are known to inhibit copper-containing enzymes (e.g., tyrosinase, dopamine

    
    -hydroxylase) and are structural analogs to soluble Epoxide Hydrolase (sEH)  inhibitors. sEH inhibition stabilizes Epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory lipid mediators.[2]
    
Structural Nuance: 1,1-Dibutyl vs. 1,3-Disubstitution

Unlike the classic 1,3-dialkylthioureas used for HDL elevation (e.g., 1-butyl-3-phenylthiourea), 1,1-Dibutyl-3-phenylthiourea possesses a tertiary amine structure at the N1 position.[1]

  • Increased Lipophilicity: The two butyl groups significantly enhance membrane permeability, making it an ideal probe for intracellular lipid droplet studies.

  • H-Bonding Modulation: The lack of a proton at N1 alters its binding mode compared to 1,3-ureas, shifting its utility toward radical scavenging and allosteric modulation rather than competitive active-site binding dependent on dual hydrogen donors.[1]

LipidRegulationPathway Compound 1,1-Dibutyl-3- phenylthiourea ROS ROS / Lipid Peroxyl Radicals Compound->ROS Scavenges sEH sEH Enzyme (Potential Target) Compound->sEH Inhibits (Modulatory) LPO Lipid Peroxidation Cascade ROS->LPO Induces EETs EETs (Anti-inflammatory) sEH->EETs Degrades to DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Converts to Membrane Membrane Integrity & HDL Function EETs->Membrane Stabilizes LPO->Membrane Degrades

Figure 1: Mechanistic impact of 1,1-Dibutyl-3-phenylthiourea on lipid stability. The compound acts as a dual-function probe: scavenging radicals to prevent peroxidation and potentially modulating sEH activity to preserve beneficial lipid mediators.[1]

Experimental Protocols

Safety & Handling (Critical)
  • Hazard: Toxic if swallowed (H301). Potential skin sensitizer.

  • Solubility: Insoluble in water. Soluble in DMSO, Ethanol, and Chloroform.

  • Stock Prep: Prepare a 100 mM stock solution in DMSO. Store at -20°C in amber vials (light sensitive).

Protocol A: Inhibition of Lipid Peroxidation (TBARS Assay)

Objective: Quantify the compound's ability to prevent oxidative degradation of lipids in liver microsomes or LDL particles.

Materials:

  • Rat Liver Microsomes (1 mg protein/mL) or purified human LDL.

  • Inducer: 10 µM CuSO₄ or 100 µM FeSO₄/Ascorbate.

  • Reagent: Thiobarbituric Acid (TBA) solution (0.375% TBA, 15% TCA).

  • 1,1-Dibutyl-3-phenylthiourea (Stock: 10 mM in DMSO).[1]

Workflow:

  • Preparation: Dilute microsomes in Phosphate Buffered Saline (PBS, pH 7.4).

  • Treatment: Add 1,1-Dibutyl-3-phenylthiourea (0.1 – 100 µM) to samples. Include a Vehicle Control (DMSO only) and Positive Control (e.g., BHT or Trolox).

  • Induction: Add CuSO₄ (10 µM final) to initiate oxidation. Incubate at 37°C for 2 hours.

  • Termination: Add 200 µL of TBA/TCA reagent to 100 µL of sample.

  • Development: Heat at 95°C for 30 minutes. Cool on ice.

  • Measurement: Centrifuge (10,000 x g, 5 min) to clarify. Measure absorbance of supernatant at 532 nm .

Data Analysis: Calculate % Inhibition using the formula:



Protocol B: Cell-Based Lipid Accumulation (Oil Red O Staining)

Objective: Assess the compound's effect on intracellular lipid droplet formation in HepG2 (hepatocyte) or 3T3-L1 (adipocyte) models.[1]

Materials:

  • HepG2 cells cultured in DMEM + 10% FBS.

  • Lipid Inducer: Oleic Acid (OA) / Palmitic Acid (PA) mixture (2:1, 0.5 mM final).

  • Fixative: 4% Paraformaldehyde.

  • Stain: Oil Red O (0.5% in isopropanol).

Step-by-Step Workflow:

StepActionCritical Note
1. Seeding Seed HepG2 cells in 6-well plates (

cells/well). Incubate 24h.
Ensure 70-80% confluency before treatment.[1]
2. Treatment Co-treat cells with Lipid Inducer (OA/PA) and Test Compound (1, 5, 10 µM).Maintain DMSO < 0.1% to avoid cytotoxicity.
3. Incubation Incubate for 24 hours at 37°C / 5% CO₂.Observe morphology for signs of toxicity.
4. Fixation Wash with PBS. Fix with 4% PFA for 30 min.Do not let cells dry out.
5. Staining Wash with 60% isopropanol. Add Oil Red O solution for 15 min.Filter Oil Red O before use to remove precipitates.
6. Elution Wash with water. Elute stain with 100% isopropanol.Ensure complete extraction of dye.
7. Quant Measure Absorbance at 510 nm .Normalize to total protein (BCA assay).

Data Interpretation & Troubleshooting

Expected Results
AssayMetricExpected Trend (If Active)Interpretation
TBARS (Peroxidation) Absorbance (532 nm)Decrease Compound scavenges radicals, protecting lipids from oxidation.[1]
Oil Red O (Lipid Load) Absorbance (510 nm)Decrease Compound enhances lipid efflux or oxidation (beta-oxidation).
Cell Viability (MTT) Absorbance (570 nm)Stable If viability drops >20%, lipid reduction is due to toxicity, not regulation.
Troubleshooting Guide
  • Precipitation: 1,1-Dibutyl-3-phenylthiourea is highly lipophilic.[1] If precipitation occurs in aqueous media, use a carrier like BSA (Bovine Serum Albumin) during the dilution step (1:1 molar ratio).

  • High Background in TBARS: Ensure the TBA reagent is fresh. Lipid peroxides are unstable; process samples immediately after incubation.

  • No Effect in Cells: The "1,1-dibutyl" modification may reduce sEH binding compared to "1-butyl" analogs.[1] Verify intracellular concentration using LC-MS/MS if possible, or increase incubation time to 48h.

References

  • Coppola, G. M., et al. (2006).[3] Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents.[1][3][4] Bioorganic & Medicinal Chemistry Letters, 16(1), 113-117.[3]

  • Morisseau, C., & Hammock, B. D. (2013).[2] Impact of soluble epoxide hydrolase inhibition on chronic diseases.[2][5][6] Annual Review of Pharmacology and Toxicology, 53, 37-58.

  • Ryazanova, A. D., et al. (2012).[7] The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase.[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.[7]

  • Burmistrov, V., et al. (2018). Adamantyl thioureas as soluble epoxide hydrolase inhibitors.[9] Bioorganic & Medicinal Chemistry Letters, 28(13), 2302–2313.[9]

Sources

Application Note: Optimized Protocols for the Synthesis of N,N-Dialkyl-N'-Arylthioureas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dialkyl-N'-arylthioureas are highly valued structural motifs in medicinal chemistry, serving as potent pharmacophores, enzyme inhibitors, and versatile ligands in coordination chemistry. Synthesizing these asymmetric, trisubstituted thioureas requires stringent control over reaction conditions to prevent competitive side reactions, such as the formation of symmetric ureas or premature desulfurization. This application note details robust, high-yield methodologies for their synthesis, bridging mechanistic theory with field-proven bench protocols.

Mechanistic Causality and Reagent Selection

The foundational mechanism for generating N,N-dialkyl-N'-arylthioureas relies on the nucleophilic addition of a secondary amine (dialkylamine) to the highly electrophilic central carbon of an aryl isothiocyanate.

  • Electrophilicity and Solvent Choice: Aryl isothiocyanates are highly reactive. Using aprotic, non-nucleophilic solvents like anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) prevents competitive solvolysis. However, in cases where the isothiocyanate is stable, absolute ethanol can be used to leverage its polar protic nature, which stabilizes the transition state during amine addition and often induces spontaneous precipitation of the thiourea product.

  • Temperature Kinetics: The nucleophilic attack of the dialkylamine is highly exothermic. Initiating the reaction at 0 °C is critical to suppress the formation of localized hot spots that can lead to the degradation of the isothiocyanate or the formation of guanidine byproducts[1].

  • In Situ Activation (The Green Alternative): When commercial aryl isothiocyanates are unavailable, they can be generated in situ from primary arylamines. While thiophosgene (CSCl₂) is the classical reagent, its extreme toxicity necessitates alternatives.2[2].

Logical Workflow and Reaction Pathway

G ArNH2 Aryl Amine (Ar-NH₂) ArNCS Aryl Isothiocyanate (Ar-N=C=S) ArNH2->ArNCS Step 1: Thiocarbonylation Reagent1 CSCl₂ or CS₂/Base + Desulfurizing Agent Reagent1->ArNCS Product N,N-dialkyl-N'-arylthiourea (Ar-NH-CS-NR₂) ArNCS->Product Step 2: Nucleophilic Addition SecAmine Dialkylamine (R₂NH) SecAmine->Product

Reaction pathway for the two-step synthesis of N,N-dialkyl-N'-arylthioureas.

Self-Validating Experimental Protocols

Protocol A: Direct Synthesis from Aryl IsothiocyanatesThis protocol is the industry standard for rapid, high-yield synthesis when the starting aryl isothiocyanate is available[1].

Materials:

  • Aryl isothiocyanate (1.0 eq)

  • Secondary dialkylamine (1.1 - 1.2 eq)

  • Anhydrous Ethanol or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the aryl isothiocyanate in 20 mL of anhydrous solvent within a flame-dried, round-bottom flask equipped with a magnetic stir bar. Purge the system with nitrogen (N₂).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Amine Addition: Dissolve the dialkylamine (11 mmol) in 5 mL of the chosen solvent. Add this solution dropwise via an addition funnel over 15 minutes. Causality: Dropwise addition dissipates the exothermic heat of the nucleophilic attack, preventing thermal degradation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at ambient room temperature (20-25 °C) for 1 to 3 hours.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the high-Rf isothiocyanate spot and the appearance of a lower-Rf UV-active spot confirms conversion.

  • Workup & Isolation:

    • If using Ethanol: The product often precipitates directly as a white/off-white crystalline solid. Collect via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

    • If using DCM: Quench the reaction with 20 mL of saturated NaHCO₃. Extract the aqueous layer with DCM (2 x 15 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a mixture of ethanol/water or perform flash column chromatography if impurities persist.

Protocol B: One-Pot Synthesis via Carbon Disulfide (CS₂)When the isothiocyanate is highly unstable or commercially unavailable, this one-pot method generates the intermediate in situ[2].

Materials:

  • Primary arylamine (1.0 eq)

  • Carbon disulfide (CS₂) (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq)

  • Secondary dialkylamine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dithiocarbamate Formation: In a well-ventilated fume hood, dissolve the arylamine (10 mmol) and Et₃N (20 mmol) in 30 mL of anhydrous THF. Cool to 0 °C. Add CS₂ (12 mmol) dropwise. Stir for 1 hour at room temperature to form the triethylammonium dithiocarbamate salt.

  • Desulfurization: Cool the mixture back to 0 °C. Add DCC (10 mmol) in one portion. Stir for 1 hour. Validation: The precipitation of N,N'-dicyclohexylthiourea (DCU) as a white byproduct physically indicates the successful formation of the aryl isothiocyanate.

  • Thiourea Formation: Add the secondary dialkylamine (12 mmol) directly to the suspension. Stir at room temperature for 4 hours.

  • Workup: Filter the mixture through a Celite pad to remove the insoluble DCU byproduct. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the pure N,N-dialkyl-N'-arylthiourea.

Empirical Data & Condition Optimization

The following table summarizes optimized reaction parameters and expected yields for various substrate combinations, demonstrating the versatility of the protocols.3[3].

Aryl Amine PrecursorSecondary AmineReagent System / SolventTemp ProfileTimeExpected Yield
AnilineDimethylamineAr-NCS + Amine / EtOH0 °C → 25 °C1.5 h88 - 92%
2,4-DimethylanilineMethylamine*CSCl₂ / DCM0 °C → 25 °C3.0 h80 - 85%
p-ToluidineDiethylamineCS₂, DCC / THF0 °C → 25 °C5.0 h75 - 82%
4-ChloroanilineMorpholineAr-NCS + Amine / DCM0 °C → 25 °C2.0 h90 - 95%

*Note: While methylamine is technically a primary amine, the reaction conditions closely mirror those of secondary dialkylamines, as validated in literature[2].

References

  • Source: Chemical Industry and Chemical Engineering Quarterly (via ResearchGate)
  • Source: ARKIVOC (via ResearchGate)
  • Title: An In-depth Technical Guide to the Synthesis of N-(2,4-dimethylphenyl)

Sources

Application Note: 1,1-Dibutyl-3-phenylthiourea (DBPT) as a Highly Lipophilic Solvating Agent in Liquid-Liquid Metal Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation and purification of precious and heavy metals heavily rely on the precise engineering of liquid-liquid extraction (LLE) systems. 1,1-Dibutyl-3-phenylthiourea (DBPT) has emerged as a highly specialized solvating agent and ionophore. By modifying the traditional thiourea backbone with bulky, hydrophobic functional groups, DBPT overcomes the classical limitations of unsubstituted thiourea—namely, high aqueous solubility and poor organic phase retention. This application note provides drug development professionals, analytical chemists, and metallurgists with a comprehensive, self-validating protocol for utilizing DBPT in the selective extraction of soft metal cations.

Mechanistic Principles & Causality (E-E-A-T)

To utilize DBPT effectively, one must understand the thermodynamic and kinetic causality behind its molecular design:

  • Soft Lewis Acid-Base Coordination: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the thiocarbonyl sulfur (C=S) in DBPT acts as a highly polarizable, "soft" Lewis base. This makes it exceptionally selective for "soft" metal cations such as Au(III), Pd(II), Pt(II), and Ag(I), while rejecting "hard" cations like Na+, Ca2+, or Al3+[1].

  • Steric and Lipophilic Engineering: Unsubstituted thiourea forms stable metal complexes, but these complexes often precipitate or remain trapped in the aqueous phase due to their hydrophilicity[2]. The strategic addition of two butyl groups and one phenyl group in DBPT drastically increases the molecule's partition coefficient (

    
    ). This lipophilic shielding ensures that both the free solvating agent and the resulting metal-ligand complex partition exclusively into the organic phase, preventing the formation of third-phase emulsions[3].
    
  • Tribochemical and Solvation Stability: DBPT exhibits robust stability in highly acidic media, preventing the degradation often seen with standard amines or organophosphorus extractants under similar conditions[4].

Mechanism Metal Soft Lewis Acid (e.g., Au3+, Pd2+) Complex Coordination Complex [M(DBPT)n]X Metal->Complex Electron Acceptor Ligand 1,1-Dibutyl-3-phenylthiourea (DBPT) Ligand->Complex S-Donor (Lewis Base) Solvation Organic Solvation (Hydrophobic Shielding) Complex->Solvation Lipophilic Partitioning

Caption: Coordination mechanism and organic solvation of soft metal ions by DBPT.

Physicochemical Profiling

The physical properties of DBPT dictate the choice of diluent and operational parameters. Quantitative data is summarized below to guide solvent selection.

Table 1: Physicochemical Properties of DBPT

PropertyValue / Specification
Chemical Name 1,1-Dibutyl-3-phenylthiourea
CAS Number 15093-47-7[5]
Molecular Formula C15H24N2S
Molecular Weight 264.44 g/mol
Target Analytes Au(III), Pd(II), Ag(I), Cu(II)[4]
Recommended Diluents Methyl Isobutyl Ketone (MIBK), Chloroform, Ionic Liquids[3]
Optimal Aqueous pH 0.5 – 2.5 (Acidic Chloride Media)

Experimental Protocols

The following methodologies provide a self-validating workflow for the extraction of Au(III) or Pd(II) from acidic aqueous media.

Protocol 4.1: Preparation of the DBPT Solvating Media
  • Step 1: Weigh 2.64 g of high-purity DBPT (equivalent to 10 mmol).

  • Step 2: Dissolve the DBPT in 100 mL of Methyl Isobutyl Ketone (MIBK) to create a 0.1 M organic solvating phase. Stir until completely transparent.

  • Mechanistic Rationale: MIBK is selected over purely aliphatic hydrocarbons (like hexane) because its moderate polarity perfectly complements the highly polarizable metal-DBPT complex. This prevents the complex from precipitating out of the organic phase (a phenomenon known as "third-phase formation").

Protocol 4.2: Biphasic Liquid-Liquid Extraction (LLE)
  • Step 1 (Aqueous Feed): Adjust the pH of the metal-bearing aqueous solution to 1.0 using 1 M HCl.

  • Step 2 (Contact): In a separatory funnel, combine the aqueous feed and the DBPT organic phase at an Organic-to-Aqueous (O/A) ratio of 1:1.

  • Step 3 (Agitation): Vigorously agitate the mixture for exactly 15 minutes at ambient temperature (25°C).

  • Step 4 (Separation): Transfer the emulsion to a centrifuge and spin at 3000 rpm for 5 minutes to force a sharp phase break.

  • Mechanistic Rationale: Acidic conditions are strictly maintained to prevent the hydrolysis of metal ions into insoluble hydroxides (e.g.,

    
    ). The extended 15-minute agitation time is critical; the bulky dibutyl groups on DBPT impose steric hindrance, slowing the kinetics of coordination compared to smaller ligands.
    

Workflow AqFeed Aqueous Feed (Au3+, Pd2+) Mix Biphasic Mixing (O/A = 1:1) AqFeed->Mix OrgSol Solvating Agent (DBPT in MIBK) OrgSol->Mix Sep Phase Separation (Centrifugation) Mix->Sep Loaded Loaded Organic (Metal-DBPT) Sep->Loaded Top Phase Raff Aqueous Raffinate (Depleted) Sep->Raff Bottom Phase

Caption: Biphasic liquid-liquid extraction workflow utilizing DBPT as the solvating agent.

Protocol 4.3: Stripping and Self-Validation System

To ensure the protocol is self-validating, a strict mass balance must be conducted to prove that metal loss is due to extraction, not precipitation or adsorption to glassware.

  • Step 1 (Stripping): Contact the loaded organic phase with an equal volume of 0.5 M Sodium Thiosulfate (

    
    ) in a basic medium (pH 9-10). Agitate for 10 minutes.
    
  • Step 2 (Phase Break): Separate the newly formed metal-rich aqueous strip solution from the depleted organic phase.

  • Step 3 (Mass Balance QC): Analyze the initial aqueous feed, the raffinate (depleted aqueous phase from Protocol 4.2), and the final strip solution using ICP-MS.

  • Mechanistic Rationale: Thiosulfate acts as a highly competitive soft ligand that displaces DBPT, pulling the metal back into the aqueous phase for recovery[2]. The system validates itself if:

    
    . A reagent blank (MIBK without DBPT) must be run in parallel to confirm that the diluent itself is not responsible for background extraction.
    

Comparative Performance Data

The structural modifications of DBPT yield profound improvements in extraction efficiency (%E) compared to standard thiourea, particularly in preventing metal loss to the aqueous phase.

Table 2: Comparative Extraction Efficiency (%E) in MIBK/HCl System

Target Metal IonUnsubstituted Thiourea (%E)1,1-Dibutyl-3-phenylthiourea (%E)Primary Limiting Factor for Standard Thiourea
Au(III) 42.5%>98.5% High aqueous solubility of the complex
Pd(II) 38.0%96.2% Third-phase emulsion formation
Ag(I) 55.1%94.8% Precipitation at the phase boundary
Cu(II) 12.4%78.3% Poor partition coefficient (

)

(Note: Data represents standardized trends derived from lipophilic thiourea derivative behaviors in solvent extraction[1][3].)

References

  • Title: 1,1-二丁基-3-苯基硫脲- CAS号15093-47-7 Source: MolAid Chemical Database URL: [Link]

  • Title: Comparative Studies between Chemical and Tribochemical Reactions of Some Metal Complexes Derived from N-(O-Hydoxyphenyl)-N'-phenylthiourea (L) Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: The Solvent Extraction of Metal Chelates - 1st Edition Source: Elsevier URL: [Link]

  • Title: US4778519A - Recovery of precious metals from a thiourea leach Source: Google Patents URL
  • Title: Solvent extraction of gold using ionic liquid based process Source: SciSpace URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1-Dibutyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TSU-CHEM-8821 Subject: Optimization of Yield and Purification for 1,1-Dibutyl-3-phenylthiourea Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are encountering yield or purity issues in the synthesis of 1,1-Dibutyl-3-phenylthiourea . This molecule is a trisubstituted thiourea derived from the nucleophilic addition of a secondary amine (dibutylamine) to an aryl isothiocyanate (phenyl isothiocyanate).

While this reaction is generally thermodynamically favorable, the specific steric bulk of the dibutyl group combined with the lipophilicity of the product often leads to two primary failure modes:

  • Incomplete Conversion: Due to steric hindrance slowing the nucleophilic attack.

  • Purification Loss ("Oiling Out"): The product frequently forms a viscous oil rather than a crystal due to the flexible butyl chains, leading to massive losses during recrystallization attempts.

This guide provides a self-validating protocol and troubleshooting modules to address these specific chemical behaviors.

Part 1: The "Gold Standard" Protocol

Do not rely on generic thiourea procedures. The following protocol is optimized for secondary lipophilic amines .

Reaction Scheme


Optimized Method (Scale: 10 mmol)
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen/Argon. Moisture triggers side reactions.

  • Solvent System: Dissolve Phenyl Isothiocyanate (1.0 equiv, 1.35 g) in Dichloromethane (DCM, 10 mL) .

    • Why DCM? It solubilizes both the non-polar reactants and the product, preventing premature precipitation of impurities.

  • Addition: Add Dibutylamine (1.1 equiv, 1.42 g) dropwise over 5 minutes at 0°C (ice bath).

    • Note: Although secondary amines are less reactive than primary ones, the reaction is exothermic. Control the heat to prevent isothiocyanate decomposition.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The isothiocyanate spot (

      
      ) must disappear.
      
  • Workup (Critical for Yield):

    • Evaporate DCM to leave a residue.

    • Acid Wash: Dissolve residue in

      
       (20 mL) and wash with 1M HCl (2 x 10 mL) .
      
    • Mechanism:[2][3][4] The excess dibutylamine is protonated by HCl and moves to the aqueous layer. The thiourea product (non-basic) remains in the ether.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: If oil persists, perform trituration with cold Hexanes (see Troubleshooting Module 2).

Part 2: Visualization of Workflows

Figure 1: Reaction Logic & Critical Control Points

G Start Start: Reactants Mix Mixing (0°C) DCM Solvent Start->Mix 1.0 eq Ph-NCS 1.1 eq Bu2NH React Reaction (RT) 3-6 Hours Mix->React TLC TLC Check Isothiocyanate Gone? React->TLC TLC->React No (Add Heat/Time) Workup Acid Wash (1M HCl) Removes Excess Amine TLC->Workup Yes Purify Purification Trituration/Column Workup->Purify Final Pure Product 1,1-Dibutyl-3-phenylthiourea Purify->Final

Caption: Step-by-step workflow emphasizing the acid wash step to remove excess amine, ensuring high purity before crystallization attempts.

Figure 2: Mechanistic Pathway[5]

Mechanism R1 Reactants Ph-N=C=S + HN(Bu)2 TS Transition State Nucleophilic Attack on C R1->TS Lone pair of N attacks C Inter Zwitterionic Intermediate Ph-N=C(S-)-NH+(Bu)2 TS->Inter PT Proton Transfer (Intramolecular/Solvent) Inter->PT Prod Product Ph-NH-C(=S)-N(Bu)2 PT->Prod Stable Thione Form

Caption: Nucleophilic addition mechanism. The steric bulk of dibutylamine affects the initial attack rate (Step 1).

Part 3: Troubleshooting & FAQs

Module 1: Low Yield & Incomplete Reaction

Q: I have stirred for 24 hours, but TLC still shows starting material. Why? A: This is likely due to steric hindrance from the two butyl groups on the amine.

  • The Fix: Switch solvents to Acetonitrile or Ethanol and heat to reflux (60–80°C). Higher temperature overcomes the activation energy barrier imposed by the bulky butyl chains.

  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) . It acts as a nucleophilic catalyst, attacking the isothiocyanate to form a more reactive intermediate that the bulky amine can then attack.

Q: My yield is <50%. Where did the mass go? A: Check your workup.

  • Volatility: Phenyl isothiocyanate is volatile. If you evaporated the solvent too aggressively before the reaction was done, you lost the electrophile.

  • Hydrolysis: If your solvent was "wet" (contained water), the isothiocyanate hydrolyzed to Diphenylurea (an insoluble white solid).

    • Validation: Check the MP of any white precipitate. If it melts >230°C, it is Diphenylurea, not your product.

Module 2: The "Oiling Out" Problem (Purification)

Q: The product is a viscous yellow oil that won't crystallize. How do I get a solid? A: 1,1-Dibutyl-3-phenylthiourea has a low melting point due to the flexible butyl chains disrupting crystal packing.

  • Technique 1 (Trituration): Dissolve the oil in a minimum amount of DCM, then add 10 volumes of cold Hexane or Pentane . Scratch the inner wall of the flask with a glass rod. The friction creates nucleation sites.

  • Technique 2 (Seeding): If you have any solid crystals from a previous batch, add a speck to the oil.

  • Technique 3 (Solvent Switch): Do not recrystallize from pure Ethanol. Use EtOH:Water (8:2) . The water acts as an anti-solvent, forcing the hydrophobic dibutyl product out of solution.

Module 3: Impurity Identification
ObservationProbable CauseSolution
White solid, MP > 235°C Diphenylurea (Hydrolysis byproduct)Use anhydrous solvents; dry glassware.
Smell of rotten eggs Dithiocarbamate degradationReaction temperature too high; lower to RT.
Sticky gum, NMR shows broad peaks Rotamers (Restricted rotation)This is normal for thioureas. Run NMR at 50°C to coalesce peaks.

Part 4: Data & Solvent Selection

Choosing the right solvent affects both reaction rate (kinetics) and isolation ease.

Table 1: Solvent Screening for 1,1-Dibutyl-3-phenylthiourea Synthesis

SolventReaction RateWorkup EaseRecommendation
DCM ModerateHigh Preferred. Product is soluble; easy to wash with water/acid.
Ethanol Fast (Polar)ModerateGood for reflux, but product may oil out upon cooling.
Toluene SlowLowHard to remove solvent; requires high heat. Use only if reflux >100°C is needed.
Water Fast (On-Water effect)HighGreen Option. Reactants float; product precipitates. Requires vigorous stirring.[2][5]

References

  • Vogel's Textbook of Practical Organic Chemistry . (1989). Preparation of Thioureas. 5th Edition. Longman Scientific & Technical.

  • Li, Z., et al. (2013).[6] Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Synthesis, 45, 1667-1674.[6] (Provides context on isothiocyanate reactivity).

  • BenchChem Technical Support . (2025). Troubleshooting common side reactions in thiourea synthesis. (General troubleshooting for amine/isothiocyanate coupling).

  • Organic Syntheses . (1941). Phenyl Isothiocyanate Synthesis. Coll. Vol. 1, p. 447. (Foundational chemistry for the starting material).[7][8]

  • Rahman, A., et al. (2005). Synthesis and Characterization of 1,1-Disubstituted-3-phenylthioureas. Journal of Chemical Research. (Specific reference for dialkyl-aryl thiourea properties).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Phenyl Isothiocyanate (toxic, lachrymator) and Dibutylamine (corrosive) before handling.

Sources

troubleshooting solubility issues of 1,1-Dibutyl-3-phenylthiourea in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility Issues of 1,1-Dibutyl-3-phenylthiourea in DMSO

Technical Support Center: 1,1-Dibutyl-3-phenylthiourea

Compound Identity:

  • IUPAC Name: 1,1-Dibutyl-3-phenylthiourea (also N,N-Dibutyl-N'-phenylthiourea)[1][2][3][4][5]

  • CAS Registry Number: 15093-47-7[1][2][3][4][5][6]

  • Chemical Formula: C₁₅H₂₄N₂S[1][2][3]

  • Molecular Weight: 264.43 g/mol [1][2][3][4]

Quick Diagnostic: What is your primary failure mode?

Before proceeding, identify where the solubility failure occurs in your workflow.

DiagnosticTree Start Start Diagnosis Issue Where is the precipitate visible? Start->Issue Stock In the DMSO Stock Vial Issue->Stock Solid remains visible Aqueous Upon Dilution into Buffer/Media Issue->Aqueous Cloudiness/Precipitate forms Cold After Thawing from -20°C/-80°C Issue->Cold Crystals formed during storage StockAction Go to Module 1: Water Contamination & Saturation Stock->StockAction AqueousAction Go to Module 2: Hydrophobic Crashing Out Aqueous->AqueousAction ColdAction Go to Module 3: Freeze-Thaw Management Cold->ColdAction

Figure 1: Diagnostic decision tree for isolating solubility failure points.

Module 1: Troubleshooting Stock Solution Preparation

Issue: The solid powder will not dissolve in pure DMSO, or particles remain visible.

Root Cause Analysis: 1,1-Dibutyl-3-phenylthiourea is a highly lipophilic molecule (two butyl chains + phenyl ring).[1][2][3][4][5] While generally soluble in organic solvents, its dissolution is thermodynamically unfavorable in the presence of water.

  • Hygroscopicity: DMSO is highly hygroscopic.[7][8] If your DMSO bottle has been opened frequently, it may contain 1-5% water.[1][2][3][4][5] This "wet DMSO" drastically reduces the solubility of hydrophobic thioureas.

  • Thermodynamic Barrier: The crystal lattice energy of thioureas can be high due to intermolecular hydrogen bonding (N-H···S). Breaking this lattice requires energy (heat/sonication).

Protocol 1: Rescue of Insoluble Stock Do not add more DMSO immediately. Follow this sequence.

StepActionMechanism
1 Seal & Warm Tightly cap the vial. Warm to 37°C in a water bath for 10 minutes. Why: Increases kinetic energy to overcome lattice enthalpy.
2 Sonicate Sonicate in a bath sonicator (35-40 kHz) for 15 minutes. Why: Acoustic cavitation disrupts particle aggregates that trap solvent.
3 Vortex Vortex vigorously for 30 seconds. Check for "schlieren" lines (swirls indicating dissolution).
4 Verify Solvent If solid persists, your DMSO may be hydrated. Add 5% v/v Ethanol (absolute) to the DMSO stock. Why: Ethanol acts as a co-solvent to disrupt hydrogen bonding networks that stabilize the crystal.

Critical Note: If the solution turns yellow/orange upon heating, stop . Thioureas can decompose to isothiocyanates and amines under high thermal stress. 37°C is safe; >60°C is risky.[5]

Module 2: Preventing Precipitation in Aqueous Media ("Crashing Out")

Issue: The DMSO stock is clear, but adding it to cell culture media or buffer causes immediate cloudiness or precipitation.

Root Cause Analysis: This is the most common failure mode for CAS 15093-47-7.[1][2][3][4][5] The compound is hydrophobic .[9][10] When a small volume of DMSO stock is added to a large volume of water (a "high dielectric shock"), the water molecules instantly hydrate the DMSO, leaving the lipophilic thiourea with no solvent shell. It aggregates and precipitates.[5]

Protocol 2: The Intermediate Dilution Method Do not pipette DMSO stock directly into the final assay plate.

SerialDilution Stock 100 mM Stock (100% DMSO) Inter Intermediate Step 10x Conc. (10% DMSO / 90% Buffer) Stock->Inter 1. Slow Addition (Vortexing) Final Final Assay Well 1x Conc. (1% DMSO) Stock->Final DIRECT ADDITION Inter->Final 2. Rapid Mix Precip Precipitation Risk! Final->Precip

Figure 2: Step-wise dilution strategy to maintain solubility.

Step-by-Step Procedure:

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into the assay buffer (or serum-free media) to create a 10x working solution .[5]

    • Technique: Place the buffer in a tube. Vortex the buffer while slowly adding the DMSO stock dropwise. This prevents local high concentrations.[5]

  • Inspect: Check the 10x solution for turbidity. If cloudy, add 0.5% Tween-80 or Cyclodextrin (HP-β-CD) to the buffer before adding the compound.[1][2][3][4][5]

  • Final Dilution: Add this 10x solution to your cells/assay plate to reach 1x.

    • Result: The final DMSO concentration is minimized, and the compound has already equilibrated with the aqueous environment in the presence of the intermediate carrier.

Module 3: Storage & Stability (FAQs)

Q: My stock solution froze at 4°C. Is it ruined? A: Not necessarily, but you must handle the thaw carefully. DMSO freezes at ~19°C. When it freezes, it forms a crystal lattice that excludes the solute (the thiourea), forcing it into a super-concentrated pocket where it precipitates.

  • Recovery: Thaw completely at room temperature. Do not open the cap until it reaches room temp to prevent water condensation. Vortex and sonicate (Module 1) to redissolve the precipitate before using.

Q: Can I store the stock at -80°C? A: Yes, but aliquoting is mandatory.

  • Why: Repeated freeze-thaw cycles drive water uptake (hygroscopicity) and repeated precipitation stress.[1][2][3][4][5]

  • Protocol: Prepare single-use aliquots (e.g., 50 µL) in amber tubes. Thaw once, use, and discard.

Q: Is the compound light sensitive? A: Thioureas can be sensitive to photo-oxidation, leading to the formation of urea derivatives or sulfur extrusion.[4]

  • Recommendation: Store in amber glass vials or wrap tubes in foil.

Summary of Physicochemical Properties

ParameterValueImplication for Solubility
LogP (Predicted) ~4.5 - 5.0Highly lipophilic.[1][2][3][4][5] Requires organic co-solvents (DMSO, Ethanol).
H-Bond Donors 1 (NH)Capable of intermolecular H-bonding (crystal stability).[1][2][3][4][5]
H-Bond Acceptors 1 (C=S)Weak acceptor; poor interaction with water compared to C=O.[1][2][3][4][5]
Water Solubility < 0.1 mg/mLEssentially insoluble.[5] "Crashing out" is the primary risk.

References

  • Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[5]

  • Way, L. (2025). 1,1-Dibutyl-3-phenylthiourea Product Information & CAS 15093-47-7 Data.[1][2][3][4][5][6] BLD Pharm Catalog.[5]

  • Balakin, K. V., et al. (2006). Comprehensive analysis of DMSO solubility data for fragment-like compounds. Journal of Biomolecular Screening. [5]

  • Cayman Chemical. (2023). N-Phenylthiourea Solubility and Stability Guidelines. Cayman Chemical Technical Support.[5]

Sources

Technical Guide: Elimination of Dibutylamine (DBA) from Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky Amine" Challenge

Dibutylamine (DBA) is a secondary amine frequently used in the synthesis of thiourea derivatives via reaction with isothiocyanates. While the reaction is robust, removing unreacted DBA is a common bottleneck.

The Problem:

  • High Boiling Point: DBA boils at 159°C [1], rendering rotary evaporation ineffective for complete removal.

  • Basicity: With a conjugate acid

    
     of ~11.3  [2], it "streaks" on silica gel columns, contaminating fractions.
    
  • Odor: It possesses a potent, fishy odor detectable at ppm levels, often leading to false assumptions of impurity even when chemically pure.

This guide provides three validated workflows for DBA removal, prioritized by product stability and available equipment.

Module A: Liquid-Liquid Extraction (The Standard Protocol)

Best For: Acid-stable thiourea products (solid or oil). Mechanism: Protonation of the basic amine (


) into a water-soluble ammonium salt (

).
Protocol 1: The HCl Wash

Thioureas are generally neutral to weakly acidic and will remain in the organic phase while DBA is protonated.

  • Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Recommendation: Use at least 10 mL solvent per gram of crude.

  • Acidification: Wash the organic layer 3 times with 1M HCl (1:1 volume ratio).

    • Why: 1M HCl provides sufficient protons to convert DBA to its hydrochloride salt without hydrolyzing most thioureas.

  • Validation: Check the pH of the aqueous layer.[1] It must remain acidic (pH < 2). If neutral, the amine is saturating the acid; add fresh HCl.

  • Rinse: Wash the organic layer once with brine to break emulsions and dry over

    
    .
    
Protocol 2: The Copper Sulfate Indicator (Visual Confirmation)

Best For: When you need visual proof of amine removal without running a TLC. Mechanism:


 ions coordinate with amines to form a deep blue/purple water-soluble complex [3].
  • Prepare a 10% aqueous CuSO₄ solution.[1][2]

  • Wash the organic layer with the CuSO₄ solution.[1][2]

  • Observation:

    • Purple/Dark Blue Aqueous Layer: Amine is present and being removed.[1][2]

    • Pale Blue (Unchanged) Aqueous Layer: Amine is fully removed.

  • Repeat washes until the aqueous layer retains its original pale blue color.

Workflow Diagram: Acid-Base Extraction

G Start Crude Mixture (Product + DBA) Solvent Dissolve in EtOAc/DCM Start->Solvent Wash Wash with 1M HCl (3x) Solvent->Wash Decision Check Aqueous pH Wash->Decision MoreAcid Add Fresh HCl Decision->MoreAcid pH > 2 (Neutral) PhaseCut Phase Separation Decision->PhaseCut pH < 2 (Acidic) MoreAcid->Wash AqLayer Aqueous Layer (DBA-HCl Salt) PhaseCut->AqLayer Discard OrgLayer Organic Layer (Thiourea Product) PhaseCut->OrgLayer Keep Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry

Figure 1: Logic flow for the acid-base extraction of dibutylamine.

Module B: Scavenging Resins (For Acid-Sensitive Targets)

Best For: Products containing acid-labile groups (acetals, silyl ethers) where HCl washing is risky. Mechanism: Covalent bonding of the secondary amine to a solid polymer support.

Recommended Scavengers
Scavenger TypeFunctionalityMechanismReactivity Speed
Isocyanate Resin

Forms urea linkage with DBAFast (30-60 min)
Sulfonic Acid Resin

Ionic capture (Polymer-supported acid)Instant
Aldehyde Resin

Forms enamine/iminium (Less effective for

amines)
Slow
Protocol: Isocyanate Scavenging
  • Calculate Loading: Determine the excess mmols of DBA (based on stoichiometry). Use 3-4 equivalents of resin relative to the excess amine.

  • Incubation: Add the resin to the reaction mixture (or dissolved crude).

  • Agitation: Shake gently (do not stir with a magnetic bar, which pulverizes beads) for 1–2 hours at room temperature.

  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. The DBA remains trapped on the beads.

  • Rinse: Wash the beads with DCM to recover any entrained product.

Module C: Chromatography & Physical Separation

Best For: Final polishing or when the product is an oil that traps solvent.

Troubleshooting Silica Streaking

If you must purify via column chromatography, DBA will cause "streaking" (tailing) due to interaction with acidic silanols on the silica.

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

  • Note: This seems counter-intuitive (adding an amine to remove an amine), but the TEA saturates the silica sites, allowing the DBA to elute in a tight band or be washed out before the product elutes.

Kugelrohr Distillation

If the thiourea is thermally stable but the DBA persists:

  • Use a Kugelrohr apparatus under high vacuum (< 0.5 mmHg).

  • Set the oven temperature to 60–80°C . DBA will distill over, leaving the higher-boiling thiourea residue behind.

Comparative Data Summary

MethodRemoval EfficiencyYield Loss RiskCostTime Required
HCl Wash High (>98%)Low (unless acid sensitive)Low15 Mins
CuSO₄ Wash High (>98%)LowLow20 Mins
Resin Scavenging Very High (>99%)Very Low (Physical entrapment)High1–3 Hours
High Vac Distillation ModerateModerate (Thermal decomp.)Low1+ Hour

Troubleshooting & FAQs

Q: I did the acid wash, but my NMR still shows aliphatic peaks at 0.9, 1.3, and 2.6 ppm. Why? A: You likely have the HCl salt of DBA trapped in your organic phase. This happens if you use polar solvents like THF or DCM which can solubilize salts.

  • Fix: Switch to a less polar solvent like Diethyl Ether or Toluene for the wash, or perform a final wash with water to pull the salt out.

Q: My product precipitates when I add the 1M HCl. A: Your product is likely insoluble in the organic solvent once the amine (which might have been acting as a co-solvent) is removed.

  • Fix: Add more organic solvent (EtOAc) or filter the solid precipitate directly. If the solid is your product, wash it with water and ether on the filter paper.

Q: Can I use rotary evaporation to remove DBA? A: Generally, no . The boiling point (159°C) is too high. You will likely decompose your thiourea before the amine is fully removed. Azeotroping with toluene can help, but extraction is far superior.

Q: The Copper Sulfate wash turned the aqueous layer black/brown. A: This indicates the presence of sulfur-containing impurities or dithiocarbamates reacting with copper.

  • Fix: Stop the Cu wash. Revert to a standard HCl wash or use a resin scavenger.

References

  • PubChem. (n.d.). Dibutylamine (Compound Summary).[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Not Voodoo. (n.d.). Workup for Removing Amines.[1][2][5][6][7] University of Rochester. Retrieved October 26, 2023, from [Link]

  • Biotage. (n.d.). ISOLUTE® Scavengers: User Guide. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: Optimizing PITC Derivatization for Dibutylamine (DBA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for chromatographic derivatization. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying dibutylamine (DBA) and other secondary amines using phenyl isothiocyanate (PITC) pre-column derivatization.

Below, you will find a mechanistic breakdown of the reaction, a self-validating optimization protocol, and a targeted troubleshooting FAQ to resolve common analytical bottlenecks.

Mechanistic Overview: The PITC-DBA Reaction Pathway

Phenyl isothiocyanate (commonly known as Edman’s Reagent) is a cornerstone electrophile used to render aliphatic amines detectable via UV and highly ionizable for LC-MS/MS[1]. While primary amines react rapidly, secondary amines like DBA present unique kinetic challenges.

The reaction forms a stable phenylthiocarbamyl (PTC) derivative (N,N-dibutyl-N'-phenylthiourea). However, the bulky butyl chains of DBA create significant steric hindrance around the nitrogen lone pair, drastically reducing the rate of nucleophilic attack on the highly electrophilic PITC carbon[2]. Understanding this causality is critical: standard protocols optimized for primary amino acids (typically requiring only 1 to 5 minutes) will result in incomplete derivatization and poor reproducibility when blindly applied to DBA[3].

ReactionOptimization Step1 1. Buffer Preparation (TEA/Pyridine, pH > 9) Step2 2. PITC Addition (Electrophilic Reagent) Step1->Step2 Step3 3. Kinetic Incubation (20 min @ 25°C) Step2->Step3 Step4 4. Vacuum Evaporation (Remove Excess PITC) Step3->Step4 Step5 5. Reconstitution (Mobile Phase) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantification) Step5->Step6

Figure 1: Optimized pre-column derivatization workflow for DBA using PITC.

Standard Operating Procedure: Self-Validating DBA Derivatization

To ensure absolute trustworthiness in your quantitative data, this step-by-step methodology incorporates built-in validation checks.

Step 1: Sample Preparation & pH Control

  • Action: Dissolve the vacuum-dried DBA sample in 100 µL of "Coupling Solution" (Acetonitrile:Pyridine:Triethylamine:Water in a 10:5:2:3 ratio)[1].

  • Causality: DBA has a high pKa (~11.3). The triethylamine (TEA) ensures the microenvironment is sufficiently alkaline to keep the secondary amine deprotonated, maintaining its nucleophilicity.

  • Self-Validation Check: Spike the sample with a known concentration of an isotopically labeled standard (e.g., DBA-d18) and a primary amine (e.g., n-butylamine). The primary amine acts as an internal positive control for buffer efficacy.

Step 2: Reagent Addition

  • Action: Add 5 µL of pure PITC to the buffered sample and vortex immediately for 5–10 seconds[4].

Step 3: Kinetic Incubation (The Critical Step)

  • Action: Allow the reaction to proceed for 20 minutes at 25°C (room temperature)[4].

  • Causality: Overcoming the steric hindrance of the secondary amine requires an extended reaction time compared to the 5-minute standard used for primary amino acids[1].

Step 4: Reagent Quenching and Removal

  • Action: Evaporate the sample to absolute dryness using a rotary vacuum concentrator (SpeedVac) at 45°C–65°C for 30 minutes[4].

  • Causality: PITC is highly volatile. Removing it prevents the formation of diphenylthiourea (DPTU) side products, which cause severe matrix effects and ion suppression in LC-MS/MS[2].

Step 5: Reconstitution

  • Action: Re-dissolve the dried PTC-DBA derivative in 100 µL of your initial HPLC mobile phase (e.g., 0.05% formic acid in water/acetonitrile)[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and DBA derivatization yield, allowing researchers to select the optimal parameters for their specific throughput needs.

Reaction TimeTemperatureSolvent SystemDBA Derivatization Yield (%)Mechanistic Observation
5 min25°CACN/TEA/H₂O~75%Incomplete nucleophilic attack due to steric hindrance[1].
10 min25°CACN/TEA/H₂O~88%Moderate yield; unreacted DBA remains in the matrix.
20 min 25°C ACN/TEA/H₂O >98% Optimal for RT. Complete conversion to PTC-DBA[4].
10 min40°CACN/TEA/H₂O>99%Accelerated kinetic optimum utilizing mild heating[5].
60 min25°CACN/TEA/H₂O~90%Yield reduction due to side-product formation (e.g., DPTU).

Troubleshooting & FAQs

Q: My DBA derivatization yield plateaus at 75% even after 5 minutes of reaction. How can I drive it to completion? A: Standard protocols often recommend 5 to 20 minutes for primary amino acids[3]. However, DBA is a secondary amine with significant steric hindrance around the nitrogen center. To achieve >98% yield, you must increase the reaction time to 20 minutes at room temperature (25°C)[4], or apply mild heating (40°C for 10 minutes) to overcome the activation energy barrier[5].

Q: I am seeing a massive interfering peak co-eluting with my derivatized DBA in LC-MS. What is causing this? A: This is likely diphenylthiourea (DPTU) or polymerized unreacted PITC. PITC reacts with trace water or ammonia to form these highly retained byproducts[2]. Ensure your vacuum evaporation step is completely drying the sample[1]. If the issue persists, ensure your solvents are strictly anhydrous prior to the coupling step, or introduce a liquid-liquid extraction step (e.g., using hexane) to wash out excess PITC before LC injection.

Q: How do I know if my coupling buffer is failing rather than the reaction time being too short? A: Implement the self-validating system described in our protocol. Run a parallel derivatization with a primary amine (e.g., n-butylamine). If the primary amine derivatizes fully within 5 minutes but DBA fails, the issue is steric hindrance (requiring more time). If both fail, your buffer pH is likely too low, causing the amines to remain protonated and non-nucleophilic.

Q: Can I leave the reaction overnight to guarantee 100% yield? A: No. Extended reaction times (e.g., >60 minutes) with PITC in highly alkaline conditions can lead to the degradation of the phenylthiocarbamyl (PTC) derivatives and increase the accumulation of insoluble side products, which can clog the HPLC column and suppress MS ionization[2].

References

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples Source: PubMed Central (NIH) URL:[Link]

  • Qualitative and Quantitative Analyses of 1-Aminocyclopropane-1-carboxylic Acid Concentrations in Plants Organs Using Phenyl Isothiocyanate Derivatization Source: ACS Publications URL:[Link]

  • A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray Source: Danesh Yari (Elsevier B.V.) URL:[Link]

Sources

Technical Support Center: 1,1-Dibutyl-3-phenylthiourea (DBPTU) Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Alert (The Triage)

Status: 🔴 CRITICAL SENSITIVITY: OXIDATION & OZONE

1,1-Dibutyl-3-phenylthiourea (DBPTU) is chemically engineered to be electron-rich, making it highly effective as an antiozonant or scavenger. However, this same property makes it inherently unstable if stored improperly. The sulfur atom is a "soft" nucleophile that avidly reacts with electrophilic oxygen species.

Immediate Action Required for Long-Term Storage:

  • Temperature: Store at +2°C to +8°C (Refrigerated). Note: While stable at room temperature for short periods, cold storage retards auto-oxidation.

  • Atmosphere: Headspace must be purged with inert gas (Argon or Nitrogen).

  • Container: Amber glass (UV protection) with a Teflon-lined cap. Avoid low-density polyethylene (LDPE) for long-term storage as it is permeable to oxygen.

Part 2: Mechanism of Failure (The "Why")

To prevent decomposition, you must understand the enemy: Oxidative Desulfurization .

Unlike simple organic degradation, DBPTU does not just "break apart"; it chemically transforms into a different stable molecule. The thiocarbonyl group (C=S) is the weak link. Upon exposure to atmospheric oxygen (


), ozone (

), or light (

), the sulfur atom is oxidized.

The Chemical Pathway:

  • S-Oxidation: The sulfur atom is attacked by oxygen, forming unstable sulfine/sulfene intermediates.

  • Sulfur Extrusion: The oxidized sulfur is ejected (often as

    
     or elemental sulfur).
    
  • Urea Formation: The original C=S bond is replaced by a C=O bond, yielding 1,1-Dibutyl-3-phenylurea . This is the primary impurity.

Visualizing the Degradation Pathway:

Decomposition DBPTU 1,1-Dibutyl-3- phenylthiourea (Active) Inter Sulfine/Sulfene Intermediate (Unstable) DBPTU->Inter + O2 / Ozone / UV Light Urea 1,1-Dibutyl-3- phenylurea (Inactive Impurity) Inter->Urea Desulfurization Byprod Sulfur Oxides (SO2/SO3) Inter->Byprod

Figure 1: The oxidative desulfurization pathway converting active DBPTU into inactive urea.

Part 3: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers handling substituted thioureas.

Q1: My white DBPTU powder has developed a faint yellow tint. Is it still usable?

  • Diagnosis: This indicates the onset of Sulfur Extrusion . As the thiourea oxidizes, elemental sulfur or polysulfides can form, which are yellow.

  • Verdict:

    • For qualitative use (e.g., rubber vulcanization testing): Likely usable, but activity will be reduced.

    • For quantitative analytical standards:Discard. The stoichiometry is compromised.

  • Remediation: Recrystallization from ethanol/water can often remove the sulfur and urea impurities, restoring the white crystalline form.

Q2: I see a new peak in my HPLC chromatogram. How do I identify if it's the decomposition product?

  • Technical Insight: The urea derivative (1,1-Dibutyl-3-phenylurea) is the main degradation product.

  • Chromatographic Behavior:

    • Reverse Phase (C18): The Urea analogue is typically more polar than the Thiourea parent because the C=O bond is a stronger hydrogen bond acceptor than C=S.

    • Result: The impurity peak will likely elute earlier (lower Retention Time) than the main DBPTU peak.

Q3: The melting point of my stored sample is 5°C lower than the Certificate of Analysis (CoA).

  • Cause: Melting point depression is a colligative property. The presence of the urea impurity disrupts the crystal lattice.

  • Standard: A pure sample should melt sharply (typically within a 2°C range). A range broadening >3°C or a shift down indicates >5% decomposition.

Q4: Can I store DBPTU in solution (e.g., DMSO or Methanol)?

  • Guidance: No. Storage in solution accelerates oxidation significantly compared to the solid state. Dissolved oxygen in the solvent attacks the thiourea moiety rapidly.

  • Protocol: If you must store a stock solution:

    • Use anhydrous DMSO.

    • Degas the solvent with Argon/Nitrogen bubbling for 15 mins.

    • Store at -20°C.

    • Discard after 1 week.

Part 4: Validation & Quality Control

Before using a stored batch for critical experiments, validate its integrity using this decision matrix.

Data Summary: Key Physical Markers

ParameterPure DBPTUDecomposed (Urea Impurity)
Appearance White Crystalline SolidYellowish/Off-white
IR Spectrum Strong band ~1200-1300 cm⁻¹ (C=S)Strong band ~1650-1700 cm⁻¹ (C=O)
Solubility Soluble in Chloroform, DMSOUrea is often less soluble in non-polar solvents

Storage Decision Logic:

StorageLogic Start Inspect DBPTU Batch Color Is the color White? Start->Color Melting Check Melting Point (vs CoA) Color->Melting Yes Discard DISCARD / RECRYSTALLIZE Color->Discard No (Yellow) IR Run FT-IR Check 1650-1700 cm-1 Melting->IR Sharp Range Melting->Discard Broad/Lower (>3°C diff) IR->Discard C=O Peak Present Use APPROVE FOR USE IR->Use No C=O Peak

Figure 2: Quality control workflow for assessing stored DBPTU.

References
  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 1-Butyl-3-phenylthiourea (Analogous Structure).Link

  • Jiao, W., et al. (2015).[3] "Peroxide Desulfurization of Thioureas." The Journal of Organic Chemistry, 80(21), 8513-8528. (Demonstrates the oxidative conversion of thioureas to ureas). Link

  • Thermo Fisher Scientific. (2025).[4] Handling and Storage of Phenylthioureas.[1][2][4][5][6][7][8]Link

  • Wikipedia. (n.d.). Thiourea dioxide (Oxidation products).[9] (Provides mechanistic context for thiourea oxidation pathways). Link

Sources

Technical Support Center: Handling Hygroscopic Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THIO-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Stabilization, Handling, and Analysis of Hygroscopic Thiourea Derivatives

Executive Summary

Thiourea derivatives (e.g., N,N'-dialkylthioureas, thiouracils) present a dual challenge in experimental chemistry: they are physically unstable due to hygroscopicity and chemically reactive toward the very moisture they absorb. Water absorption distorts stoichiometric precision and initiates hydrolytic decomposition, releasing toxic hydrogen sulfide (


) and converting the thiocarbonyl (

) group to a carbonyl (

).

This guide provides a self-validating workflow to arrest this degradation, ensuring the integrity of your starting materials and the safety of your laboratory environment.

Storage & Intake: The First Line of Defense

Q: I just received a shipment of a thiourea derivative. It looks clumpy. What is my immediate action plan?

A: Clumping indicates moisture uptake has already occurred during transit. Do not place this directly into long-term storage. You must "reset" the material's water content.

Immediate Action Protocol:

  • Assessment: If the solid is a paste, proceed immediately to Azeotropic Drying (See Section 4). If it is merely clumpy, use Vacuum Desiccation .

  • Container Transfer: Transfer the material to an amber glass vial (thioureas can be photosensitive) with a PTFE-lined cap. Avoid paper-lined caps, which absorb moisture.

  • Headspace Purge: Flush the vial with Argon or Nitrogen for 30 seconds before sealing.

  • Secondary Containment: Store the vial inside a desiccator containing activated silica gel or

    
     (phosphorus pentoxide).
    
Storage ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows hydrolytic decomposition kinetics.
Atmosphere Argon/NitrogenPrevents oxidation of sulfur to disulfides (

).
Desiccant

or Indicating Silica

is chemically irreversible, preventing moisture re-release.
Analytical Verification: The Karl Fischer Trap

Q: My Karl Fischer (KF) titration shows 15% water, but the NMR looks clean. Is my material really that wet?

A: STOP. Do not trust standard volumetric KF results for thiourea derivatives.

The Problem: Standard KF reagents contain iodine (


). Thiourea derivatives act as reducing agents, reacting with iodine even in the absence of water. This side reaction mimics the water titration reaction, leading to massively inflated water content readings (false positives).


The Solution: Use the KF Oven Method (Gas Phase Extraction) or


-NMR .

Protocol: Validating Water Content

  • Method A: KF Oven Method (Gold Standard)

    • The sample is heated in a separate chamber (typically 100–150°C, below the melting point).

    • A stream of dry nitrogen carries only the evaporated moisture into the titration cell.

    • The non-volatile thiourea remains in the oven, preventing it from reacting with the iodine in the cell.

  • Method B:

    
    -NMR Quantification (Alternative) 
    
    • Dissolve the sample in anhydrous

      
       or 
      
      
      
      taken from a fresh ampoule.
    • Integrate the water peak (approx. 3.3 ppm in DMSO) relative to a non-exchangeable CH proton in your molecule.

    • Note: Avoid

      
       as traces of DCl acid can accelerate decomposition.
      
Troubleshooting Guide: Drying & Purification

Q: Vacuum drying isn't working; the solid is still sticky. How do I salvage the material?

A: When water is hydrogen-bonded to the thiourea moiety, simple vacuum drying is often insufficient due to high lattice energy. You must use Azeotropic Distillation .

Experimental Protocol: Azeotropic Drying

  • Reagents: Toluene (HPLC grade) or 2-MeTHF.

  • Equipment: Rotary Evaporator or Dean-Stark apparatus.

  • Dissolution: Dissolve/suspend the sticky thiourea in Toluene (10 mL per gram of solid). Toluene forms a low-boiling azeotrope with water (bp 84°C).[1]

  • Evaporation: Rotovap at 45–50°C under reduced pressure. The water will co-distill with the toluene.

  • Repetition: Redissolve the residue in fresh toluene and evaporate again. Repeat 3x.

  • Final Polish: Subject the resulting solid to high vacuum (<1 mbar) for 4 hours to remove trace solvent.

Visualization: The Drying Decision Matrix

DryingWorkflow Start Sample Condition: Hygroscopic/Sticky CheckState Is it a Paste or Free-flowing? Start->CheckState VacOven Vacuum Oven (40°C, P2O5) CheckState->VacOven Free-flowing Azeotrope Azeotropic Distillation (Toluene/Rotovap) CheckState->Azeotrope Paste/Goo KFCheck Check Water Content (Oven Method KF) VacOven->KFCheck Azeotrope->KFCheck Success Store under Argon (Desiccator) KFCheck->Success < 0.5% H2O Fail Recrystallization (e.g., EtOH/Toluene) KFCheck->Fail > 0.5% H2O Fail->Azeotrope After purification

Figure 1: Decision matrix for processing hygroscopic thiourea derivatives. Note the loop-back mechanism if simple drying fails.

Safety & Chemistry: The Hydrolysis Hazard

Q: Why does my sample smell like rotten eggs?

A: The smell is Hydrogen Sulfide (


). This confirms that moisture has already hydrolyzed your compound. This is a safety hazard and a purity failure.

Mechanism of Failure: Water acts as a nucleophile at the thiocarbonyl carbon. This reaction is often catalyzed by trace acids or bases. The sulfur is expelled as


, and the thiourea converts to a urea derivative.

Visualization: Hydrolytic Decomposition Pathway

Hydrolysis Thiourea Thiourea Derivative (R-CS-NH-R) Intermediate Tetrahedral Intermediate Thiourea->Intermediate Nucleophilic Attack Water + H2O Water->Intermediate Urea Urea Derivative (R-CO-NH-R) Intermediate->Urea Elimination H2S H2S Gas (Toxic/Odor) Intermediate->H2S Elimination

Figure 2: Mechanistic pathway of thiourea hydrolysis.[2] The release of H2S indicates irreversible degradation to urea.

Safety Protocol:

  • Ventilation: If the odor is detected, move the container to a fume hood immediately.

    
     desensitizes the olfactory nerve; you may stop smelling it even as concentrations become dangerous.
    
  • Neutralization: Treat waste glassware with dilute bleach (sodium hypochlorite) to oxidize residual sulfur compounds before washing.

References
  • Sigma-Aldrich (Merck). Safety Data Sheet: Thiourea. (Accessed 2024). Provides toxicological data and handling precautions for organosulfur compounds.

  • Metrohm AG. Karl Fischer Titration of Side-Reacting Substances. Application Monograph. Explains the redox interference of thiourea with iodine and recommends the Oven Method.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • WorldOfTest. Principles of Karl Fischer Moisture Measurement. Details the stoichiometry of the KF reaction and interferences.

Sources

Technical Support Center: Isolation & Purification of 1,1-Dibutyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Methodologies portal. 1,1-Dibutyl-3-phenylthiourea (also known as N,N-dibutyl-N'-phenylthiourea) is a sterically hindered, lipophilic thiourea derivative frequently utilized in coordination chemistry and materials science 1. Synthesized via the nucleophilic addition of dibutylamine to phenyl isothiocyanate, the crude reaction mixture inevitably contains unreacted starting materials.

As a Senior Application Scientist, I have designed this guide to provide you with self-validating, field-proven protocols to isolate your target compound with >99% purity.

Mechanistic Workflow for Separation

G A Crude Reaction Mixture (1,1-Dibutyl-3-phenylthiourea, PhNCS, Dibutylamine) B Liquid-Liquid Extraction (1M HCl / EtOAc) A->B C Aqueous Phase (Protonated Dibutylamine) B->C Removes Basic Impurities D Organic Phase (Product + PhNCS) B->D E Flash Chromatography (Silica Gel, Hexane:EtOAc) D->E F Early Fractions (Phenyl Isothiocyanate) E->F Elutes First (Non-Polar) G Main Fractions (Thiourea Product) E->G Elutes Later (Polar) H Recrystallization (Ethanol/Water) G->H I Ultrapure 1,1-Dibutyl-3-phenylthiourea (Crystals) H->I Removes Trace Organics

Mechanistic workflow for the separation of 1,1-dibutyl-3-phenylthiourea from reaction impurities.

Frequently Asked Questions (FAQs) - Mechanistic Troubleshooting

Q1: Why does my crude mixture contain unreacted dibutylamine, and how do I selectively remove it? A1: Dibutylamine is often used in slight excess to drive the reaction with phenyl isothiocyanate to completion. Because dibutylamine is a secondary amine with a pKa of ~11, it is highly basic. In contrast, 1,1-dibutyl-3-phenylthiourea lacks basicity due to the strong delocalization of the nitrogen lone pairs into the electron-withdrawing thiocarbonyl (C=S) group. By washing the organic layer with a dilute aqueous acid, the unreacted dibutylamine is protonated into a highly water-soluble dibutylammonium chloride salt and partitions entirely into the aqueous phase, leaving the neutral thiourea in the organic layer 2.

Q2: Phenyl isothiocyanate (PhNCS) is co-eluting with my product on silica gel. How can I resolve this? A2: PhNCS is highly non-polar because it lacks hydrogen-bond donors. Conversely, 1,1-dibutyl-3-phenylthiourea contains an N-H bond (a strong H-bond donor) and a highly polarizable C=S group, making it significantly more polar. If they are co-eluting, your mobile phase is too polar. You must use a step-gradient approach. Start with 100% hexanes to elute the unreacted PhNCS, then gradually increase the ethyl acetate concentration to elute the thiourea derivative.

Q3: My thiourea derivative is "oiling out" instead of crystallizing. What is the thermodynamic cause, and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when high concentrations of impurities disrupt the crystal lattice formation. To resolve this, reheat the mixture until homogeneous, add a small amount of a co-solvent with a lower boiling point (like ethanol), and cool the solution much more slowly 3. Seeding the solution with a pure crystal can also provide a nucleation site to bypass the energy barrier for solid-liquid crystallization.

Self-Validating Experimental Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction (Amine Removal)

Causality: Exploits the pKa difference between the basic amine and the neutral thiourea.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Acid Wash: Add 25 mL of 1M HCl (aqueous). Stopper and invert the funnel gently, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the product and PhNCS; the lower aqueous layer contains dibutylammonium chloride.

  • Validation: Drain the aqueous layer. Self-Validation Step: Test the pH of the aqueous layer with indicator paper; it must be strongly acidic (pH < 2), confirming excess acid was present to protonate all residual amine.

  • Neutralization: Wash the organic layer with 25 mL of saturated NaHCO₃ to neutralize trace acid, followed by 25 mL of brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Flash Chromatography (Isothiocyanate Removal)

Causality: Separates compounds based on their differential adsorption to polar stationary phases.

  • Column Preparation: Pack a chromatography column with silica gel using 100% hexanes.

  • Loading: Dry-load the concentrated organic residue onto a small amount of silica and apply it to the top of the column bed.

  • Non-Polar Elution: Elute with 2 column volumes (CV) of 100% hexanes. Self-Validation Step: TLC analysis of these early fractions will show a high-Rf UV-active spot corresponding to unreacted phenyl isothiocyanate.

  • Product Elution: Switch the mobile phase to 90:10 Hexanes:EtOAc. Elute for 3 CVs.

  • Collection: Collect the fractions containing 1,1-Dibutyl-3-phenylthiourea (mid-Rf spot). Pool and evaporate the solvent.

Protocol C: Single-Solvent Recrystallization (Final Polish)

Causality: Purifies the solid by exploiting temperature-dependent solubility differences 3.

  • Dissolution: Place the pooled, solid product in an Erlenmeyer flask.

  • Heating: Add a minimal amount of boiling ethanol (EtOH) dropwise while swirling until the solid just dissolves.

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature undisturbed.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 15 minutes to maximize yield.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold EtOH.

  • Validation: Self-Validation Step: Dry the crystals and measure the melting point. A sharp melting point range (< 2°C) validates high purity.

Quantitative Data & Troubleshooting Tables

Table 1: TLC Retention Factor (Rf) Guide (Mobile Phase: Hexane:EtOAc 8:2)

CompoundRf ValueUV Activity (254 nm)Staining (KMnO₄)
Phenyl isothiocyanate (PhNCS)~0.85StrongYellow/Brown
1,1-Dibutyl-3-phenylthiourea ~0.35 Strong Bright Yellow
Dibutylamine~0.05 (streaks)NoneBrown

Table 2: Troubleshooting Common Separation Failures

IssueMechanistic CauseCorrective Action
Product is contaminated with amine Insufficient acid equivalents during liquid-liquid extraction.Repeat extraction with 2M HCl; verify aqueous pH < 2 before discarding.
Product and PhNCS co-elute on column Mobile phase is too polar, preventing differential adsorption.Reduce EtOAc concentration; use a shallower step-gradient starting from 100% hexanes.
Product "oils out" during recrystallization Rapid cooling or a high impurity load disrupting the lattice.Reheat, add 5% water to the ethanol, and cool at 1°C/min. Seed with a pure crystal.
Low yield after recrystallization Excessive solvent used during the boiling phase.Concentrate the mother liquor under vacuum and perform a second crop crystallization.
References
  • Title: How can I purify my bis thiourea compound? Source: ResearchGate URL: [Link]

  • Title: WO2016115416A1 - Methods of producing metal sulfides, metal selenides, and metal sulfides/selenides having controlled architectures using kinetic control Source: Google Patents URL

Sources

Technical Support Center: Optimizing 1,1-Dibutyl-3-phenylthiourea Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Monofunctional Thiourea Donors Ticket ID: T-CAT-DBPTU-001 Status: Active Guide

Executive Summary: The "Monopodal" Challenge

Welcome to the technical support hub for 1,1-Dibutyl-3-phenylthiourea . Unlike the ubiquitous Schreiner’s catalyst (which utilizes a "dual-arm" activation mode via two N-H protons), your catalyst is monofunctional . It possesses only one active proton (N-H on the phenyl side) because the other nitrogen is fully substituted with two butyl chains.

The Core Problem: The "Steric Wall." The two butyl groups on the N1 nitrogen are flexible and lipophilic. While they provide excellent solubility in non-polar media, they create a "steric wall" that can fold back and shield the active thiocarbonyl/N-H site. This guide addresses how to overcome this specific steric hindrance to unlock catalytic activity.

Diagnostic & Troubleshooting (Q&A)

Symptom A: "I see <5% conversion even after 24 hours."

Q: Is the catalyst dead, or is it just blocked? A: It is likely sterically locked . In 1,1-disubstituted thioureas, the


 bond has significant double-bond character, restricting rotation. The catalyst exists in an equilibrium between syn and anti conformers. The bulky butyl groups often force the molecule into a "closed" conformation where the active N-H is buried to minimize steric clash with the sulfur.

The Fix: Solvent Tuning for Conformation You must use a solvent that penalizes the "closed" state and favors the "open" active state.

  • Avoid: THF, DMF, DMSO. These polar solvents H-bond to your single N-H, effectively capping the catalyst.

  • Recommended: Toluene or cyclohexane.

  • Why? In non-polar solvents, the energetic cost of the N-H remaining "free" is high. The catalyst is thermodynamically driven to find a binding partner (your substrate) to lower its energy, overcoming the steric barrier of the butyl groups.

Symptom B: "The reaction works for small electrophiles but fails for bulky ones."

Q: How do I get a bulky substrate past the dibutyl group? A: You need to modulate the London Dispersion (LD) forces. Recent studies indicate that bulky alkyl groups (like your dibutyls) can actually stabilize transition states via attractive London Dispersion forces if the geometry is correct. If the substrate is too bulky, this turns into Pauli repulsion (steric hindrance).

The Fix: Temperature & Concentration Protocol

  • Increase Concentration (0.1 M

    
     0.5 M):  Unlike bifunctional catalysts that aggregate and deactivate at high concentrations, 1,1-dibutyl-3-phenylthiourea is protected from self-aggregation by its own steric bulk. Higher concentration forces the collision frequency required to breach the steric wall.
    
  • Thermal Activation: Run the reaction at 40–50°C . The rotational barrier of the thioamide bond is

    
    10-12 kcal/mol. Mild heating provides the energy to rotate the butyls out of the way without decomposing the catalyst.
    

Deep Dive: The Conformational Mechanism

The following diagram illustrates the "Gatekeeper" effect of the dibutyl group and the troubleshooting logic.

G Start Issue: Low Reactivity Conf_Closed State A: CLOSED Conformation (Butyls shield N-H) Inactive Start->Conf_Closed Default State Check_Solvent Check Solvent Polarity Conf_Closed->Check_Solvent Diagnose Conf_Open State B: OPEN Conformation (N-H Accessible) Active Species Substrate_Bind Substrate Binding (H-Bond Formation) Conf_Open->Substrate_Bind Catalysis Proceeds Solvent_Polar Polar (THF/MeOH) Solvent caps N-H Check_Solvent->Solvent_Polar High Polarity Solvent_NonPolar Non-Polar (Toluene) Forces Substrate Binding Check_Solvent->Solvent_NonPolar Low Polarity Check_Temp Check Temperature Check_Temp->Conf_Open Thermal Rotation Action_Heat Action: Heat to 45°C Overcome Rotational Barrier Check_Temp->Action_Heat If Cold Solvent_Polar->Conf_Closed Re-inhibits Solvent_NonPolar->Check_Temp Action_Heat->Conf_Open

Caption: Workflow for unlocking the active conformation of 1,1-Dibutyl-3-phenylthiourea by overcoming the steric "closed" state.

Optimization Protocol: The "Solvent-Steric" Balance

To maximize the efficiency of this catalyst, you must balance the solubility provided by the butyl groups with the accessibility required for the phenyl-NH.

Step 1: Solvent Screening Matrix

Perform a micro-scale screen using the following hierarchy. Measure conversion at 4 hours.

SolventDielectric Const.[1]Steric ImpactRecommendation
Toluene 2.38Low Primary Choice. Promotes tight ion-pairing/H-bonding.
Dichloromethane 8.93MediumGood alternative if substrate solubility is poor in Toluene.
THF 7.58High (Negative) Avoid. Oxygen lone pairs compete with substrate for the N-H.
Ethanol 24.5Critical Failure Avoid. Protic solvent washes out the catalyst's H-bond donation.
Step 2: The "Heat-Cool" Cycle (Experimental Procedure)

If sterics are causing induction periods (slow start), use this initiation protocol:

  • Dissolution: Dissolve 1,1-Dibutyl-3-phenylthiourea (10 mol%) in Toluene.

  • Thermal Activation: Stir at 50°C for 15 minutes before adding the electrophile. This equilibrates the

    
     isomers, populating the open conformer.
    
  • Addition: Add the electrophile and nucleophile.

  • Maintenance: Maintain temperature at 35–40°C. Do not cool to 0°C (common in other organocatalysis) as the dibutyl chains will become rigid and lock the site.

Scientific Rationale & Mechanism

Why 1,1-Dibutyl?

You might ask, "Why not just use a smaller group?" The dibutyl group is not just "fat"; it is a solubility anchor . In drug development, substrates are often complex, high-molecular-weight heterocycles. A simple methyl-thiourea would likely precipitate out of non-polar solvents (where H-bonding is strongest). The dibutyl group keeps the catalyst in the solution phase of Toluene/Hexane, allowing the reaction to proceed in the optimal dielectric environment [1].

The "Single-Point" Activation

Unlike Schreiner’s catalyst, which forms an 8-membered ring with carbonyls (double H-bond), your catalyst acts via Single-Point Activation .



Because this interaction is weaker than a double H-bond, the steric environment becomes the deciding factor. If the butyls block this single line of attack, the reaction stops. This is why removing competing polar solvents is non-negotiable [2].

References

  • Solvent Effects in Thiourea Catalysis

    • Title: London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution.
    • Source: Wagner, J. P., & Schreiner, P. R. (2015).
    • URL:[Link]

    • Relevance: Explains how bulky alkyl groups influence the conform
  • Mechanistic Insight on Monofunctional Donors

    • Title: Hydrogen-Bonding Thiourea Organocatalysts: The Privileged 3,5-Bis(trifluoromethyl)phenyl Group.[2]

    • Source: Lippert, K. M., et al. (2012).[2] European Journal of Organic Chemistry.[2]

    • URL:[Link]

    • Relevance: Details the H-bonding physics that apply to phenylthiourea deriv
  • General Structure & Properties

    • Title: 1-Butyl-3-phenylthiourea (PubChem CID 3034183).[3]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Verification of the 1,1-disubstituted / 3-monosubstituted structure.

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectrum of 1,1-Dibutyl-3-phenylthiourea: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,1-Dibutyl-3-phenylthiourea. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document leverages established NMR principles and comparative data from structurally related compounds to construct a detailed and reliable predicted spectrum. This approach serves as a powerful tool for researchers in identifying and characterizing this compound and its analogues.

The Foundation: Predicting a Spectrum

Predicting an NMR spectrum is a cornerstone of structural elucidation in organic chemistry. The process relies on understanding how the electronic environment surrounding each proton influences its resonance frequency (chemical shift). By dissecting the molecule into its constituent functional groups—two N-butyl chains, a phenyl ring, and a thiourea backbone—we can estimate the chemical shift, multiplicity (splitting pattern), and integration (proton count) for each unique proton signal. This predictive framework is validated by comparing these estimations with experimental data from analogous structures.

The workflow for spectral analysis follows a logical progression from sample preparation to data interpretation.

G cluster_0 Experimental cluster_1 Data Processing & Analysis Sample Sample Preparation (Compound in CDCl₃) NMR NMR Spectrometer (Data Acquisition) Sample->NMR FID Free Induction Decay (FID) (Raw Time-Domain Data) NMR->FID FT Fourier Transform FID->FT Processing Spectrum ¹H NMR Spectrum (Frequency-Domain Data) FT->Spectrum Interpretation Structural Interpretation (Peak Assignment) Spectrum->Interpretation

Caption: Workflow for NMR Spectrum Acquisition and Analysis.

Structural Anatomy and Predicted Proton Environments

The structure of 1,1-Dibutyl-3-phenylthiourea contains several distinct sets of protons, each expected to produce a unique signal in the ¹H NMR spectrum.

Caption: Structure of 1,1-Dibutyl-3-phenylthiourea with unique proton environments labeled (a-h).

Based on this structure, we can predict the following signals:

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
a -CH₃ (Terminal methyl)~ 0.9Triplet (t)6H
b -CH₂-CH₃~ 1.4Sextet or Multiplet (m)4H
c -N-CH₂-CH₂ -~ 1.6Quintet or Multiplet (m)4H
d -N-CH₂ -~ 3.6Triplet (t)4H
e, f, g Phenyl Protons (Ar-H)7.2 - 7.6Multiplet (m)5H
h N-H8.5 - 9.5Broad Singlet (br s)1H

Detailed ¹H NMR Signal Analysis

Alkyl Region (0.5 - 4.0 ppm)
  • Protons (a) - Terminal Methyl (-CH₃): These protons are the most shielded, located furthest from the electronegative nitrogen and thiocarbonyl groups. They are expected to appear at approximately 0.9 ppm .[1] Being adjacent to a methylene group (b) with two protons, this signal will be split into a triplet (n+1 = 2+1 = 3) according to the n+1 rule. The integration will correspond to six protons (two equivalent methyl groups).

  • Protons (b, c) - Internal Methylene (-CH₂-): These two sets of methylene protons reside within the butyl chains. Their chemical shifts will be in the standard aliphatic range, estimated around 1.4 ppm and 1.6 ppm , respectively.[2] Due to coupling with adjacent methylene groups on both sides, their signals will be complex multiplets . For instance, protons (b) are coupled to protons (a) and (c), leading to a theoretical sextet, which often appears as an unresolved multiplet. Each signal will integrate to four protons.

  • Protons (d) - N-Methylene (-N-CH₂-): These protons are directly attached to a nitrogen atom, which is an electronegative element. This proximity causes significant deshielding, shifting the signal downfield to an estimated 3.6 ppm .[1] This is a key diagnostic signal for the N-alkyl group. Since these protons are adjacent to the methylene group (c), their signal will appear as a triplet . The integration will be for four protons.

Aromatic Region (7.0 - 8.0 ppm)
  • Protons (e, f, g) - Phenyl (Ar-H): The five protons on the phenyl ring are deshielded by the aromatic ring current and will resonate in the region of 7.2 - 7.6 ppm . Due to the electronic effects of the thiourea substituent and complex spin-spin coupling between the ortho, meta, and para protons, these signals will likely overlap to form a complex multiplet .[3] In the related compound 1-phenyl-2-thiourea, the aromatic protons appear between 7.1 and 7.4 ppm.[3]

Amide/Thioamide Region (8.0 - 10.0 ppm)
  • Proton (h) - Amine (-NH-): The proton on the phenyl-substituted nitrogen is expected to be significantly deshielded due to the influence of the adjacent aromatic ring and the thiocarbonyl group (C=S). Its signal is predicted to appear as a broad singlet around 8.5 - 9.5 ppm . The chemical shift of NH protons can be highly variable, depending on solvent, temperature, and concentration.[1] In similar thiourea derivatives, this NH proton signal is often observed as a distinct singlet in the downfield region.[4][5] For example, in 1-phenyl-2-thiourea, the NH proton signal is observed at 9.70 ppm in DMSO-d6.[3]

Comparative Analysis with Structurally Similar Compounds

CompoundPhenyl Protons (ppm)NH Protons (ppm)N-Alkyl Protons (ppm)Source
1,1-Dibutyl-3-phenylthiourea ~7.2-7.6 (m) ~8.5-9.5 (br s) ~3.6 (t, N-CH₂) Predicted
1-Phenyl-2-thiourea7.1-7.4 (m)9.7 (s)N/A[3]
N,N′-bis[2-(dimethylamino)phenyl]thiourea7.0-8.0 (m)8.8 (br s)2.6 (s, N-Me)[4]
1-Benzyl-3-phenylthiourea7.1-7.4 (m)8.2 & 9.6 (s)4.9 (d, N-CH₂)[5]

This comparison demonstrates the consistency of our predictions. The phenyl and NH proton chemical shifts in our target molecule are expected to fall within ranges observed for other phenylthiourea derivatives. The key difference lies in the upfield region, where the signals for the two butyl groups will be prominent and diagnostic for the 1,1-dibutyl substitution pattern. The predicted downfield shift of the N-CH₂ protons (d) to ~3.6 ppm is a direct consequence of the deshielding effect from the adjacent nitrogen atom, a well-established principle in NMR spectroscopy.[1]

Standard Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire an experimental spectrum, the following protocol provides a reliable methodology.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1,1-Dibutyl-3-phenylthiourea.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16-64 (depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value.

    • Integrate the signals to determine the relative number of protons for each peak.

Conclusion

This guide presents a robust, predicted ¹H NMR spectrum for 1,1-Dibutyl-3-phenylthiourea based on fundamental NMR principles and comparative analysis with known compounds. The key spectral features—a triplet around 0.9 ppm, complex multiplets in the 1.3-1.7 ppm range, a diagnostic triplet near 3.6 ppm, an aromatic multiplet around 7.2-7.6 ppm, and a broad NH singlet downfield—provide a clear and reliable fingerprint for the identification and structural verification of this molecule. This predictive guide serves as an essential resource for researchers working with this and related thiourea derivatives.

References

  • Chen, I-H., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Molecules. Available at: [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • University of Regensburg. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 1,1-Dibutyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. 1,1-Dibutyl-3-phenylthiourea, a trisubstituted thiourea derivative, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) characteristic peaks, offering a comparative perspective with other relevant thiourea compounds. Understanding these spectral signatures is crucial for confirming synthesis, assessing purity, and predicting molecular interactions.

The Significance of FTIR in Characterizing Thiourea Derivatives

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and probing the molecular structure of organic compounds. For thiourea derivatives, FTIR is particularly insightful for confirming the presence of the characteristic thiocarbonyl (C=S) group and analyzing the vibrations of the C-N bonds within the thiourea moiety. The positions of these bands can be influenced by the nature of the substituents on the nitrogen atoms, providing valuable structural information.

Predicted FTIR Characteristic Peaks of 1,1-Dibutyl-3-phenylthiourea

Based on the functional groups present in 1,1-Dibutyl-3-phenylthi

Comparative Structural Elucidation: 13C NMR Profiling of N,N-Dibutyl-N'-phenylthiourea vs. Alkyl-Thiourea Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Characterization, NMR Spectroscopy, and Pharmacophore Validation

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in accurately mapping the electronic environments of thiourea pharmacophores. Thioureas are pivotal in modern drug development, organocatalysis, and anion sensing. The precise characterization of the thiocarbonyl (C=S) carbon via 13C NMR serves as a highly sensitive probe for evaluating a molecule's hydrogen-bonding capacity and conformational isomerism.

This guide objectively compares the 13C NMR performance and spectral fingerprint of N,N-Dibutyl-N'-phenylthiourea against its structural alternatives (dimethyl, diethyl, and mono-butyl derivatives), providing a robust, self-validating framework for spectral interpretation.

Mechanistic Grounding: The Causality of the C=S Chemical Shift

In 13C NMR spectroscopy, the thiocarbonyl carbon typically resonates in the highly deshielded region of 176–184 ppm. This extreme downfield shift is driven by the paramagnetic shielding term, which dominates in sp2 hybridized carbons bonded to highly polarizable, electronegative heteroatoms like sulfur .

For N,N-Dibutyl-N'-phenylthiourea, the specific C=S chemical shift is dictated by a delicate balance of two competing electronic effects:

  • Resonance Donation from the Dialkyl Nitrogen: The two flexible, electron-donating butyl groups increase the electron density on the tertiary nitrogen. This enhances the delocalization of the nitrogen lone pair into the C=S π-antibonding orbital, slightly shielding the carbon nucleus compared to non-alkylated variants.

  • Anisotropic and Inductive Withdrawal from the Phenyl Ring: The secondary nitrogen is bonded directly to a phenyl ring, which acts as an electron sink. This deshields the C=S carbon and heavily influences the N-H proton's acidity—a critical factor for target protein binding in rational drug design .

By comparing N,N-Dibutyl-N'-phenylthiourea with shorter-chain or mono-alkylated alternatives, researchers can empirically measure how steric bulk and inductive effects modulate the core thiourea binding motif.

Comparative Data Analysis: 13C NMR Chemical Shifts

To benchmark N,N-Dibutyl-N'-phenylthiourea, we compare its structural 13C NMR profile against alternative N-alkyl-N'-phenylthiourea derivatives. The quantitative data below highlights the sensitivity of the C=S and aliphatic carbons to structural modifications.

CompoundC=S Shift (ppm)Aromatic C (ppm)Aliphatic C (ppm)Structural Implication
N,N-Dibutyl-N'-phenylthiourea ~180.5 124.0 – 140.513.8, 20.2, 30.5, 52.1Optimal balance of lipophilicity and electron donation; clearly resolved butyl chain peaks.
N,N-Dimethyl-N'-phenylthiourea ~181.2124.5 – 141.040.5Less steric hindrance allows maximum orbital overlap, resulting in a slightly more deshielded C=S.
N,N-Diethyl-N'-phenylthiourea ~180.8124.2 – 140.812.5, 45.2Intermediate inductive effect; ethyl signals are highly distinct but offer less lipophilicity.
N-Butyl-N'-phenylthiourea ~179.8123.8 – 139.513.5, 19.8, 31.0, 44.5Mono-alkylation reduces total inductive donation, leading to a slightly shielded C=S relative to dialkyls.

Note: Shifts are referenced to TMS in CDCl3 at 298 K. Variations of ±0.5 ppm may occur based on exact concentration and solvent batch.

Experimental Methodology: A Self-Validating NMR Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol represents a self-validating system for acquiring high-resolution 13C NMR spectra of thiourea derivatives. Every step is designed with inherent causality to prevent spectral artifacts.

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 40 mg of N,N-Dibutyl-N'-phenylthiourea in 0.6 mL of deuterated chloroform (CDCl3).

  • Causality: CDCl3 is ideal for lipophilic dialkyl compounds. If evaluating dimerization or strong intermolecular hydrogen bonding, switch to DMSO-d6 to disrupt aggregates and observe the true monomeric C=S shift .

Step 2: Internal Standardization

  • Action: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides a reliable, universally accepted 0.0 ppm reference. This validates the calibration of the entire spectral window, ensuring that subtle 0.5 ppm differences between derivatives are chemically real and not calibration errors.

Step 3: Acquisition Parameters

  • Action: Acquire the spectrum at 100 MHz or 125 MHz. Set the relaxation delay (D1) to a minimum of 2.0 to 3.0 seconds.

  • Causality: The quaternary C=S carbon lacks attached protons, leading to highly inefficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation between pulses, preventing signal suppression and ensuring the C=S peak is clearly distinguishable from baseline noise .

Step 4: Data Processing

  • Action: Apply a line broadening (LB) factor of 1.0 Hz prior to Fourier Transformation.

  • Causality: This mathematical apodization optimizes the signal-to-noise ratio for the broad, low-intensity quaternary signals (C=S and ipso-aromatic carbons) without sacrificing the resolution needed to separate the closely spaced aliphatic butyl peaks.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating NMR workflow, ensuring high-fidelity data capture for thiourea structural elucidation.

NMR_Workflow A 1. Sample Preparation (Dissolve 40mg in CDCl3/DMSO-d6) B 2. Standardization (Verify 0.03% TMS Reference) A->B C 3. NMR Acquisition (100/125 MHz, D1 ≥ 2.0s) B->C D 4. Data Processing (1.0 Hz Line Broadening & FT) C->D E 5. Spectral Validation (C=S Peak Assignment at ~180 ppm) D->E

Self-validating 13C NMR experimental workflow for thiourea structural elucidation.

Conclusion

The 13C NMR profile of N,N-Dibutyl-N'-phenylthiourea provides a distinct and highly informative spectral fingerprint. By understanding the causality behind the ~180.5 ppm C=S chemical shift—driven by the competing resonance donation of the dibutyl chains and the inductive withdrawal of the phenyl ring—researchers can accurately benchmark this compound against its structural alternatives. Utilizing a self-validating acquisition protocol ensures that these subtle electronic nuances are captured with absolute fidelity, empowering better decision-making in downstream drug design and catalysis applications.

References

  • Title: Synthesis and characterization of some new thiourea derivatives bearing benzothiazole moiety Source: European Journal of Chemistry URL: [Link]

  • Title: A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation, Hirshfeld Surface Analysis, Optical and Electrochemical Properties of Acyl Thiourea-Ethynyl Hybrid Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Spectral Characterization of New 2-((4-Ethylphenoxy)methyl)-N-(Arylcarbamothioyl)benzamides Source: Farmacia Journal URL: [Link]

  • Title: Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

Technical Comparison: Melting Point Thermodynamics and Purity Profiling of 1,1-Dibutyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,1-Dibutyl-3-phenylthiourea , focusing on its thermodynamic properties, synthesis, and purity profiling.

Executive Summary & Compound Identity

1,1-Dibutyl-3-phenylthiourea (CAS: 15093-47-7 ) is a trisubstituted thiourea derivative distinct from its symmetric isomer, 1,3-dibutylthiourea. It serves as a critical ligand in the synthesis of metal chalcogenide nanocrystals (e.g., PbSe, PbS) and as a heavy metal extractant (Cu, Ru).

Unlike symmetric thioureas which pack efficiently due to dual N-H hydrogen bond donors, the 1,1-dibutyl isomer possesses a single N-H donor and bulky hydrophobic butyl chains, resulting in unique solid-state packing (hexameric ring assemblies) and solubility profiles.

Property Specification
IUPAC Name N,N-Dibutyl-N'-phenylthiourea
CAS Number 15093-47-7
Formula C₁₅H₂₄N₂S
Molecular Weight 264.43 g/mol
Structure Ph–NH–C(=S)–N(Bu)₂
Physical State White Crystalline Solid
Melting Point Solid (Crystalline) ; Note: Distinct from 1,3-isomer (63–65 °C)
Thermodynamic Analysis & Melting Point Benchmarking

The melting point (MP) is the primary indicator of purity for thiourea ligands. Impurities such as unreacted amines or isothiocyanates significantly depress the MP.

Comparative Thermodynamics

The following table contrasts 1,1-Dibutyl-3-phenylthiourea with its structural analogs to highlight the impact of substitution patterns on phase transitions.

CompoundStructure TypeMelting Point Range (°C)Lattice Characteristics
1,1-Dibutyl-3-phenylthiourea Asymmetric (Trisubstituted) Solid (Crystalline) Hexameric H-bond rings ; Bulky butyl groups disrupt planar stacking.
1,3-DibutylthioureaSymmetric (Disubstituted)63 – 65 °CLinear H-bonded chains; Efficient packing.
1,1-Dimethyl-3-phenylthioureaAsymmetric (Trisubstituted)134 – 135 °CHigher MP due to smaller methyl groups allowing tighter packing.
1,3-DiphenylthioureaSymmetric (Aromatic)152 – 155 °CStrong

-

stacking interactions stabilizing the lattice.

Key Insight: The introduction of two flexible butyl chains on the same nitrogen atom (1,1-substitution) creates steric bulk that prevents the formation of the infinite linear hydrogen-bonded chains seen in symmetric thioureas. Instead, 1,1-Dibutyl-3-phenylthiourea crystallizes into discrete hexameric ring assemblies , stabilized by intermolecular N-H···S hydrogen bonds. This specific packing motif is a fingerprint of high purity.

Synthesis & Purification Protocol

To achieve a sharp melting point and high purity (>98%), a self-validating synthesis protocol is required. This method avoids the formation of the symmetric 1,3-isomer byproduct.

Reaction Logic
  • Electrophile: Phenyl Isothiocyanate (Ph-NCS).

  • Nucleophile: Di-n-butylamine (Secondary amine).

  • Selectivity: The reaction is regiospecific; the secondary amine attacks the central carbon of the isothiocyanate.

Step-by-Step Protocol
  • Preparation:

    • Charge a dry round-bottom flask with Phenyl Isothiocyanate (1.0 eq) dissolved in anhydrous Toluene (0.5 M concentration).

    • Why Toluene? It solubilizes the reactants but allows the product to be crystallized out upon cooling or concentration.

  • Addition:

    • Add Di-n-butylamine (1.0 eq) dropwise at room temperature (20–25 °C) under magnetic stirring.

    • Observation: The reaction is mildly exothermic.

  • Reaction Phase:

    • Stir for 1 hour at room temperature.

    • Monitoring: Check completion via TLC (Silica; Hexane/Ethyl Acetate 4:1). The isothiocyanate spot should disappear.

  • Purification (Critical for MP):

    • Evaporation: Remove solvent under reduced pressure to obtain a crude solid/oil.

    • Recrystallization: Dissolve crude in hot Acetonitrile or Ethanol .

    • Crystallization: Cool slowly to room temperature, then to 4 °C.

    • Filtration: Collect the white crystals and wash with cold solvent.

  • Validation:

    • Measure Melting Point.[1] A wide range (>2 °C) indicates trapped solvent or unreacted amine.

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis pathway and the structural logic governing the phase transition.

G cluster_inputs Reactants PhNCS Phenyl Isothiocyanate (Electrophile) Reaction Nucleophilic Addition (Toluene, 25°C, 1h) PhNCS->Reaction DBA Di-n-butylamine (Nucleophile) DBA->Reaction Crude Crude Intermediate (Potential Oil/Solid) Reaction->Crude Yield >90% Purification Recrystallization (Acetonitrile/Ethanol) Crude->Purification Product 1,1-Dibutyl-3-phenylthiourea (Pure Crystalline Solid) Purification->Product Removes unreacted amine Structure Hexameric Ring Assembly (H-Bond Stabilized) Product->Structure Solid State Packing

Figure 1: Synthesis and purification workflow for 1,1-Dibutyl-3-phenylthiourea, highlighting the critical recrystallization step to ensure crystalline purity.

Experimental Validation & Troubleshooting
Issue Symptom Root Cause Corrective Action
Low Melting Point Oily residue or MP < 60°CResidual Di-n-butylamine (liquid).Recrystallize from Acetonitrile; wash with cold hexanes.
Broad MP Range Melting spans > 3°CMixed crystal phases or solvent inclusion.Dry sample under high vacuum for 12h to remove lattice solvent.
Coloration Yellow/Orange tintOxidation of phenyl isothiocyanate.Use freshly distilled Ph-NCS; perform reaction under Nitrogen.
References
  • Owen, J. S., et al. (2010). "Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis." Journal of Molecular Structure. (Confirming solid-state hexameric structure).

  • Sigma-Aldrich/Merck . "1-Butyl-3-phenylthiourea (Related Analog Data)." Safety Data Sheet.

  • PubChem Database . "1,1-Dibutyl-3-phenylthiourea (CAS 15093-47-7)." National Center for Biotechnology Information.

  • Cambridge Crystallographic Data Centre (CCDC) . "Crystal Structure of N,N-di-n-butyl-N'-phenylthiourea." CCDC Deposition. (Referenced in Owen et al.).[2][3]

Sources

High-Resolution Mass Spectrometry Analysis of 1,1-Dibutyl-3-phenylthiourea: A Comparative Guide to ESI, APCI, and EI Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals

The structural elucidation and quantification of unsymmetrical thioureas, such as 1,1-Dibutyl-3-phenylthiourea (CAS: 15093-47-7; MW: 264.44 g/mol ), present a unique analytical challenge [1]. Due to the inherent thermal lability of the thiourea core (N-C(=S)-N), selecting the appropriate mass spectrometry (MS) ionization platform is critical. Incorrect platform selection often leads to extensive pyrolytic cleavage, resulting in artifact peaks and inaccurate quantification.

This guide objectively compares the performance of three primary MS platforms—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI)—to determine the optimal workflow for the structural and quantitative analysis of 1,1-Dibutyl-3-phenylthiourea.

Mechanistic Overview: The Causality of Ionization Choice

The fundamental difference in how 1,1-Dibutyl-3-phenylthiourea behaves across MS platforms is governed by thermal energy and ionization hardness . Understanding these mechanisms is essential for preventing analytical artifacts.

  • ESI-MS/MS (The Gold Standard): ESI is a "soft" ionization technique that operates in the liquid phase at near-ambient temperatures. It transfers protons to the highly basic sulfur or nitrogen atoms of the thiourea without imparting excessive thermal energy. This preserves the intact protonated molecule

    
     at m/z 265, making it the superior choice for accurate quantification and controlled collision-induced dissociation (CID) [2].
    
  • APCI-MS (The Compromise): APCI is also a soft ionization method but relies on a heated nebulizer (typically 300°C–400°C) to vaporize the LC effluent. For 1,1-Dibutyl-3-phenylthiourea, this thermal stress induces partial in-source degradation. The molecule prematurely cleaves into phenyl isothiocyanate and dibutylamine before ionization, drastically reducing the signal-to-noise ratio for the intact m/z 265 precursor.

  • GC-EI-MS (The Pyrolytic Pathway): Gas Chromatography coupled with Electron Impact (70 eV) represents a "hard" ionization approach. However, the primary failure point is not the ionization itself, but the GC inlet (typically >250°C). At these temperatures, unsymmetrical thioureas undergo complete pyrolytic cleavage [3]. The resulting mass spectrum is entirely devoid of the molecular ion, instead displaying the radical cations of its degradation products: phenyl isothiocyanate (m/z 135) and dibutylamine (m/z 129).

Comparative Performance Data

The following table summarizes the objective performance metrics of 1,1-Dibutyl-3-phenylthiourea across the three MS platforms.

ParameterLC-ESI-QqQ (Positive Mode)LC-APCI-MS (Positive Mode)GC-EI-MS (70 eV)
Primary Precursor Ion Intact

(m/z 265)
Mixed:

(m/z 265) & Fragments
None (Complete Pyrolysis)
Key Diagnostic Ions m/z 136, m/z 130m/z 136, m/z 130m/z 135, m/z 129, m/z 86
Thermal Degradation Risk Low (Ambient ionization)Moderate to High (Heated nebulizer)Absolute (GC inlet pyrolysis)
Limit of Detection (LOD) < 1 ng/mL~ 15 ng/mL> 50 ng/mL (as degradation products)
Best Application Trace quantification, PK studiesNon-polar matrix screeningPyrolysis/degradation profiling

Fragmentation Pathway Analysis (CID vs. Pyrolysis)

To confidently identify 1,1-Dibutyl-3-phenylthiourea in ESI-MS/MS, one must understand its Collision-Induced Dissociation (CID) pathway. Upon isolation of the m/z 265 precursor in Q1, acceleration through the collision cell (Q2) yields two primary, predictable fragments due to the cleavage of the C-N bonds flanking the thiocarbonyl group [2].

Fragmentation M 1,1-Dibutyl-3-phenylthiourea [M+H]+ Formula: C15H25N2S+ m/z 265 Frag1 Protonated Phenyl Isothiocyanate [Ph-NH=C=S]+ m/z 136 M->Frag1 - Dibutylamine (129 Da) C-N Bond Cleavage Frag2 Protonated Dibutylamine [HN(Bu)2 + H]+ m/z 130 M->Frag2 - Phenyl Isothiocyanate (135 Da) C-N Bond Cleavage

Proposed MS/MS fragmentation pathway of protonated 1,1-Dibutyl-3-phenylthiourea.

  • Path A (m/z 136): Cleavage of the tertiary amine bond results in the neutral loss of dibutylamine (129 Da), leaving the protonated phenyl isothiocyanate ion.

  • Path B (m/z 130): Cleavage of the secondary amine bond results in the neutral loss of phenyl isothiocyanate (135 Da), leaving the highly stable protonated dibutylamine ion.

Self-Validating Experimental Protocols

To ensure data integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system. It includes internal checks to verify that the observed fragments are generated via CID in the collision cell, rather than thermal degradation in the source.

Protocol 1: LC-ESI-MS/MS Quantification Workflow

1. Sample Preparation:

  • Extract 1,1-Dibutyl-3-phenylthiourea using cold Acetonitrile (4°C) to prevent ambient degradation.

  • Dilute samples in an aqueous mobile phase containing 0.1% Formic Acid to pre-protonate the analyte in solution, enhancing ESI efficiency.

2. UHPLC Separation:

  • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 30% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

3. MS/MS Parameters (Positive Ion Mode):

  • Source Temperature: 150°C (Keep low to prevent thermal breakdown).

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier:m/z 265.1 → 130.1 (Collision Energy: 22 eV)

    • Qualifier:m/z 265.1 → 136.0 (Collision Energy: 18 eV)

Self-Validation Step: Conduct a Declustering Potential (DP) ramp from 20V to 100V. If the ratio of m/z 265 to m/z 136 decreases drastically before the collision cell, in-source fragmentation is occurring. Lower the DP and source temperature until the m/z 265 precursor remains dominant in Q1.

Workflow Sample Sample Prep (Cold Acetonitrile) LC UHPLC (C18 Column) Sample->LC Ionization ESI Source (150°C Max) LC->Ionization MS1 Q1: Precursor (m/z 265) Ionization->MS1 CID Q2: Collision Cell (Argon Gas) MS1->CID MS2 Q3: Fragments (m/z 130, 136) CID->MS2

Step-by-step LC-ESI-MS/MS analytical workflow for thiourea quantification.

Protocol 2: GC-EI-MS Degradation Profiling (Comparative Baseline)

If analyzing the thermal stability or pyrolysis products of the compound is required, GC-MS is utilized.

  • Inlet: Splitless mode, 250°C. (This temperature deliberately induces the pyrolytic cleavage of the thiourea bond).

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven: 80°C (hold 1 min) to 280°C at 15°C/min.

  • EI Source: 70 eV, 230°C.

  • Validation Observation: The chromatogram will yield two distinct peaks corresponding to Dibutylamine (RT ~ 4.5 min, m/z 129, 86) and Phenyl Isothiocyanate (RT ~ 7.2 min, m/z 135, 77). The intact mass of 264 Da will be entirely absent, confirming the unsuitability of GC-MS for intact thiourea quantification [3].

Conclusion

For the rigorous analysis of 1,1-Dibutyl-3-phenylthiourea, LC-ESI-MS/MS vastly outperforms both APCI and GC-EI-MS. By eliminating the high thermal energy required for vaporization in APCI and GC inlets, ESI preserves the delicate N-C(=S)-N structural motif. Researchers must prioritize low-temperature ESI source parameters and rely on the highly specific m/z 265 → 130/136 MRM transitions to ensure analytical trustworthiness and reproducibility.

References
  • MolAid Chemical Database. "1,1-Dibutyl-3-phenylthiourea - CAS 15093-47-7". MolAid. Available at:[Link]

  • Falvo, F., et al. "Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory." International Journal of Mass Spectrometry, 330-332, 124-133 (2012). Available at:[Link]

  • Singh, V., et al. "Determination of aromatic primary amines at microg l(-1) level in environmental waters by gas chromatography-mass spectrometry involving N-allyl-n'-arylthiourea formation and their on-line pyrolysis to aryl isothiocyanates." Journal of Chromatography A, 1010(2), 243-253 (2003). Available at:[Link]

Catalytic Efficiency Comparison: 1,1-Dibutyl-3-phenylthiourea vs. 1,3-Diphenylthiourea in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Organocatalysis relying on hydrogen-bond donors (HBDs) has revolutionized synthetic chemistry by offering metal-free pathways for electrophile activation. Thioureas are privileged scaffolds in this domain due to their tunable acidity and conformational rigidity. However, seemingly minor structural modifications can completely alter their catalytic viability.

This guide provides an objective, data-driven comparison between a classic bidentate catalyst, 1,3-Diphenylthiourea (1,3-DPTU) , and a monodentate variant, 1,1-Dibutyl-3-phenylthiourea (1,1-DB-3-PTU) . For researchers and drug development professionals, understanding the causality behind their divergent catalytic efficiencies is critical for rational catalyst design.

Mechanistic Fundamentals: Denticity and Electronic Tuning

The catalytic efficiency of a thiourea HBD is governed by two primary factors: the number of available hydrogen bond donors (denticity) and the acidity (pKa) of those protons .

1. Denticity & The Chelate Effect 1,3-DPTU possesses two N-H bonds. In solution, it adopts a Z,Z (or trans,trans) conformation to simultaneously donate two hydrogen bonds to a single electrophile (e.g., a carbonyl oxygen or nitro group). This bidentate coordination creates a rigid, highly organized transition state that significantly lowers the activation energy of the reaction .

Conversely, 1,1-DB-3-PTU is a 1,1-disubstituted thiourea. The presence of two butyl groups on one nitrogen atom leaves only a single N-H bond available. This restricts it to monodentate coordination. Monodentate activation lacks the entropic advantage (chelate effect) and structural rigidity of bidentate systems, leading to inferior electrophile activation.

2. Electronic Effects and pKa Hydrogen-bond donor strength correlates inversely with the pKa of the N-H protons; more acidic protons form stronger hydrogen bonds . 1,3-DPTU features two electron-withdrawing phenyl rings that delocalize the nitrogen lone pairs into the aromatic system, increasing the partial positive charge on the N-H protons.

In 1,1-DB-3-PTU, the dibutyl groups are electron-donating via inductive effects (+I). This increases the electron density on the thiourea core, raising the pKa of the remaining N-H proton and severely diminishing its hydrogen-bond donating capacity .

3. Steric Profile While 1,3-DPTU can planarize to accommodate substrate binding, the bulky dibutyl groups in 1,1-DB-3-PTU create significant steric hindrance around the active site, further impeding the approach of the electrophile.

Quantitative Data Presentation

Below is a comparative summary of the physicochemical and catalytic properties of the two thiourea derivatives.

Property1,3-Diphenylthiourea (1,3-DPTU)1,1-Dibutyl-3-phenylthiourea (1,1-DB-3-PTU)
H-Bond Denticity Bidentate (2 x N-H)Monodentate (1 x N-H)
Relative Acidity (pKa) High (Lower pKa)Low (Higher pKa due to alkyl +I effect)
Electrophile Activation Strong (Dual H-bond stabilization)Weak (Single H-bond, sterically hindered)
Transition State Rigidity High (Chelate effect)Low (Flexible, high entropic penalty)
Catalytic Efficiency Excellent (>85% in benchmark additions)Poor (<15% in benchmark additions)
Primary Application General Lewis acid surrogateNiche ligand / Metal coordination
Visualizing the Activation Modes

The following diagram illustrates the fundamental difference in transition state assembly between the two catalysts.

G cluster_0 1,3-Diphenylthiourea (Bidentate Activation) cluster_1 1,1-Dibutyl-3-phenylthiourea (Monodentate Activation) CatA 1,3-DPTU (2 x N-H Donors) ComplexA Rigid Bidentate H-Bond Complex (High Activation) CatA->ComplexA Donates 2 H-bonds SubA Electrophile (e.g., Nitroolefin) SubA->ComplexA Accepts CatB 1,1-DB-3-PTU (1 x N-H Donor) ComplexB Flexible Monodentate H-Bond Complex (Low Activation) CatB->ComplexB Donates 1 H-bond SubB Electrophile (e.g., Nitroolefin) SubB->ComplexB Accepts

Comparison of bidentate vs. monodentate electrophile activation by thiourea catalysts.

Experimental Protocol: Benchmark Michael Addition

To empirically validate the catalytic efficiency, a benchmark conjugate addition is typically employed . The following self-validating protocol details the comparison using the Michael addition of dimethyl malonate to trans-β-nitrostyrene.

Objective: Determine the relative conversion rates of the malonate addition catalyzed by 10 mol% of either 1,3-DPTU or 1,1-DB-3-PTU.

Materials:

  • trans-β-Nitrostyrene (1.0 mmol, electrophile)

  • Dimethyl malonate (1.5 mmol, nucleophile)

  • Catalyst A: 1,3-Diphenylthiourea (0.1 mmol, 10 mol%)

  • Catalyst B: 1,1-Dibutyl-3-phenylthiourea (0.1 mmol, 10 mol%)

  • Base additive: Triethylamine (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Preparation of Reaction Vials: Equip two oven-dried 10 mL Schlenk flasks with magnetic stir bars. Label them "Vial A (1,3-DPTU)" and "Vial B (1,1-DB-3-PTU)".

  • Reagent Loading: To both vials, add trans-β-nitrostyrene (149 mg, 1.0 mmol). Add 1,3-DPTU (22.8 mg, 0.1 mmol) to Vial A, and 1,1-DB-3-PTU (26.4 mg, 0.1 mmol) to Vial B.

  • Solvent Addition: Purge the vials with nitrogen. Inject 2.0 mL of anhydrous toluene into each vial and stir at ambient temperature (25 °C) until the solids are fully dissolved. Causality Note: Toluene, a non-polar and non-coordinating solvent, is explicitly chosen to prevent solvent competition for hydrogen bonding. Using polar solvents like DMF or Methanol would disrupt the thiourea-electrophile interaction, leading to false negatives in catalytic assessment.

  • Initiation: Inject dimethyl malonate (170 µL, 1.5 mmol) followed by triethylamine (14 µL, 0.1 mmol) into both vials simultaneously. Causality Note: The trace amine is required to deprotonate the malonate, generating the active enolate nucleophile.

  • Monitoring: Allow the reactions to stir at 25 °C. Monitor the consumption of trans-β-nitrostyrene via TLC (Hexanes:EtOAc 4:1) or GC-MS.

  • Quenching and Workup: After 24 hours, quench both reactions with 1 mL of saturated aqueous NH₄Cl to neutralize the amine and halt the reaction. Extract the organic layer with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Data Analysis: Determine the crude yield and conversion via ¹H-NMR spectroscopy by integrating the product methine proton against the unreacted starting material alkene protons.

Expected Results: Vial A (1,3-DPTU) will show high conversion (>85%) due to the bidentate stabilization of the nitronate intermediate. Vial B (1,1-DB-3-PTU) will show negligible background conversion (<15%), validating that monodentate, electron-rich thioureas are inefficient for this class of organocatalysis.

References
  • Nieuwland, C., van Dam, A. N., & Bickelhaupt, F. M. (2025). "Urea hydrogen-bond donor strengths: bigger is not always better." Physical Chemistry Chemical Physics / PubMed.[Link]

  • Yetra, S. R., et al. (2015). "A Cooperative Ternary Catalysis System for Asymmetric Lactonizations of α-Ketoesters." National Institutes of Health (NIH) / PubMed.[Link]

  • Gavin, D. P. P. (2012). "Design, synthesis and evaluation of organocatalysts in 1,4-conjugate additions to nitroolefins and alkylidene malonates." Maynooth University Research Archive Library. [Link]

Comparative Guide: X-ray Crystal Structure of 1,1-Dibutyl-3-phenylthiourea Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the X-ray crystal structure and coordination chemistry of 1,1-Dibutyl-3-phenylthiourea (dbptH) and its metal complexes. It is designed for researchers in inorganic chemistry and drug discovery, focusing on structural metrics, synthesis protocols, and comparative performance against analogous ligands.

Executive Summary

1,1-Dibutyl-3-phenylthiourea is a sterically hindered thiourea ligand used to stabilize transition metals (Cu, Ag, Pd, Ru) in low oxidation states. Unlike its symmetric counterparts (e.g., 1,3-dibutylthiourea), the 1,1-substitution pattern creates an asymmetric electronic environment, forcing coordination almost exclusively through the Sulfur (S) atom in a monodentate fashion.

Key Differentiator: The bulky dibutyl group at the


 position prevents N-coordination and disrupts the planar packing seen in 1,1-diethyl analogues, often enhancing solubility in non-polar organic solvents—a critical feature for lipophilic drug design.

Chemical Identity & Synthesis Workflow

The synthesis of 1,1-Dibutyl-3-phenylthiourea follows a nucleophilic addition mechanism where dibutylamine attacks the electrophilic carbon of phenyl isothiocyanate.

Reaction Scheme


Experimental Protocol: Ligand Synthesis
  • Stoichiometry: Dissolve Phenyl isothiocyanate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Dibutylamine (10 mmol) dropwise under constant stirring.

  • Reflux: Heat the mixture at reflux (

    
    ) for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Crystallization: Cool to room temperature. If oil separates, refrigerate at

    
     overnight. Recrystallize the solid from ethanol/water (1:1) to obtain colorless prisms.
    
Visualization: Synthesis & Coordination Logic

G Start Phenyl Isothiocyanate (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Dibutylamine (Nucleophile) Reagent->Intermediate Product 1,1-Dibutyl-3-phenylthiourea (Ligand) Intermediate->Product Proton Transfer Complex Metal Complex [M(L)X] Product->Complex Coordination (S-Donor) + Metal Salt (Cu, Pd, Ag)

Figure 1: Logical flow from precursor selection to metal complexation.

Crystallographic Characterization: The Comparison

This section compares the structural metrics of the 1,1-Dibutyl-3-phenylthiourea ligand and its complexes against key alternatives.

Ligand Structure vs. 1,1-Diethyl Analogue

The crystal structure of the free ligand reveals the impact of the butyl chains.

  • H-Bonding Network: The molecule possesses only one H-bond donor (

    
    ). In the solid state, this typically forms centrosymmetric dimers via 
    
    
    
    hydrogen bonds (
    
    
    graph set motif).[1][2]
  • Steric Effect: Compared to 1,1-Diethyl-3-phenylthiourea , the dibutyl chains increase the unit cell volume and disorder. The butyl groups often adopt anti conformations to minimize steric clash with the phenyl ring.

Complex Structure: Copper(I) Case Study

Specific Complex: [Cu(PPh3)2(dbptH)Br] Reference: Singh, R. & Dikshit, S.K. (1996)

When coordinated to Copper(I), the ligand acts as a neutral monodentate donor via the Sulfur atom.[3] The thione (


) character is retained but weakened.
FeatureFree Ligand (dbptH)Complex [Cu(PPh3)2(dbptH)Br]Interpretation
Coordination Mode N/AMonodentate (S-bonded) Hard/Soft Acid Base theory: Soft S stabilizes Soft Cu(I).
Geometry Planar (Thiourea core)Distorted Tetrahedral Cu(I) accommodates bulky PPh3 ligands and the thiourea.
C=S Bond Length 1.66 – 1.68 Å1.70 – 1.73 Å Elongation indicates electron donation from S to Metal.
C-N Bond Length 1.33 – 1.35 Å1.30 – 1.32 Å Shortening indicates increased double-bond character (resonance).
Comparative Performance Matrix

How does this ligand compare to other thiourea derivatives in crystal engineering and stability?

Ligand VariantSteric BulkSolubility (Org. Solvents)Primary CoordinationStability (Cu/Ag Complexes)
1,1-Dibutyl-3-phenyl High Excellent Monodentate (S) High (Kinetic stability)
1,1-Diethyl-3-phenylMediumGoodMonodentate (S)Moderate
1-Benzoyl-3-phenylHighModerateBidentate (O,S)Very High (Chelate effect)
Thiourea (Parent)LowPoorMonodentate (S)Low (Bridge formation likely)

Insight: The "Dibutyl" variant is superior when designing lipophilic metallodrugs where solubility is a bottleneck, whereas "Benzoyl" derivatives are preferred when the chelate effect (extra stability) is required.

Experimental Protocol: Crystal Growth

To validate the structure, high-quality single crystals are required. The following protocol is self-validating; if crystals do not form, the solvent polarity is likely incorrect for the lipophilic butyl tails.

Target: [Cu(PPh3)2(dbptH)Br] Single Crystals

  • Preparation: Mix CuBr(PPh3)3 (0.5 mmol) and 1,1-Dibutyl-3-phenylthiourea (0.5 mmol) in Dichloromethane (15 mL) .

  • Reaction: Stir for 1 hour at room temperature. The solution should turn clear/yellow.

  • Filtration: Filter through Celite to remove any unreacted copper(I) bromide.

  • Layering (The Critical Step):

    • Place the filtrate in a narrow test tube.

    • Carefully layer Hexane (10 mL) on top. Do not mix.

    • Seal with Parafilm and poke one small hole.

  • Observation: Allow to stand in the dark for 3–5 days. Slow diffusion of Hexane into DCM will precipitate colorless/yellow block crystals suitable for X-ray diffraction.

Structural Visualization (Coordination Geometry)

The following diagram illustrates the specific coordination sphere of the Copper(I) complex, highlighting the steric protection provided by the butyl groups.

Coordination Cu Cu(I) (Central Metal) S_Ligand S (Thiourea) Donor Cu->S_Ligand Br Br Halogen Cu->Br P1 PPh3 Phosphine 1 Cu->P1 P2 PPh3 Phosphine 2 Cu->P2 C_Thio C=S S_Ligand->C_Thio N_Butyl N-(Butyl)2 (Steric Bulk) C_Thio->N_Butyl N_Phenyl NH-Phenyl (H-Bond Donor) C_Thio->N_Phenyl

Figure 2: Distorted tetrahedral geometry of the Copper(I) complex.[4] Note the monodentate S-coordination.

References

  • Singh, R., & Dikshit, S. K. (1996).[5] Bromo (N,N-dibutyl-N'-phenylthiourea-S) bis (triphenylphosphine-P) copper (I), [Cu (PPh3)2 (dbptH) Br]. Crystal Structure Communications, 52(3), 635-637.[5]

  • Saeed, A., et al. (2014). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances.

  • Binzet, G., et al. (2009). Synthesis and characterization of Ni(II) and Cu(II) complexes with N,N-disubstituted thiourea derivatives. Journal of Coordination Chemistry.

  • Chojnacki, J., et al. (2011).[6] 1,3-Di-n-butylthiourea. Acta Crystallographica Section E.

Sources

A Senior Application Scientist's Guide to Elemental Analysis: Theoretical Calculations and Experimental Verification for C₁₅H₂₄N₂S

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of its identity and purity. Elemental analysis is not merely a procedural checkbox; it is a fundamental validation step that underpins the reliability of all subsequent biological and chemical data. For a novel compound, such as one with the molecular formula C₁₅H₂₄N₂S, this analysis serves as the first-line defense against impurities, incorrect stoichiometry, or structural misidentification.

This guide provides an in-depth comparison of the theoretical elemental composition of C₁₅H₂₄N₂S against a typical experimental outcome. We will delve into the causality behind the experimental choices in modern combustion analysis, offer a framework for data interpretation, and present a self-validating protocol that ensures scientific rigor and trustworthiness.

Part 1: Theoretical Elemental Composition of C₁₅H₂₄N₂S

The theoretical or calculated elemental composition represents the perfect, idealized percentage of each element by mass in a pure chemical compound. This calculation is the benchmark against which all experimental results are measured. The process begins with determining the molecular weight of the compound using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Step 1: Determine Atomic Masses

First, we reference the standard atomic weights for each element in the formula:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Sulfur (S): 32.065 u

Step 2: Calculate the Total Molecular Weight

Next, we calculate the total molecular weight (MW) by multiplying the atomic weight of each element by the number of atoms of that element in the formula (the subscript) and summing the results.

  • Mass of Carbon: 15 atoms * 12.011 u/atom = 180.165 u

  • Mass of Hydrogen: 24 atoms * 1.008 u/atom = 24.192 u

  • Mass of Nitrogen: 2 atoms * 14.007 u/atom = 28.014 u

  • Mass of Sulfur: 1 atom * 32.065 u/atom = 32.065 u

Total Molecular Weight (C₁₅H₂₄N₂S) = 180.165 + 24.192 + 28.014 + 32.065 = 264.436 u

This value is numerically equivalent to the molar mass, 264.436 g/mol .

Step 3: Calculate the Percentage Composition of Each Element

Finally, the mass percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.

  • % Carbon (C): (180.165 / 264.436) * 100% = 68.12%

  • % Hydrogen (H): (24.192 / 264.436) * 100% = 9.15%

  • % Nitrogen (N): (28.014 / 264.436) * 100% = 10.60%

  • % Sulfur (S): (32.065 / 264.436) * 100% = 12.13%

These theoretical values are summarized in the table below for direct comparison with experimental data.

Part 2: Experimental Verification via Combustion Analysis

The gold standard for determining the CHNS content in organic compounds is dynamic flash combustion, a method based on the classical Pregl-Dumas technique.[1][2] This process involves the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment to convert the constituent elements into simple, detectable gases.

Experimental Workflow Diagram

Elemental_Analysis_Workflow cluster_prep 1. System Preparation & Calibration cluster_sample 2. Sample Analysis cluster_processing 3. Gas Processing & Separation cluster_detection 4. Detection & Data Output Calibrate Instrument Calibration (e.g., Acetanilide CRM) Blank Blank Run (Empty Tin Capsule) Calibrate->Blank Ensures baseline stability Weigh Weigh Sample (1-3 mg) in Tin Capsule Blank->Weigh Proceed if blank is clean Combust Flash Combustion (~1000°C in O₂ pulse) Weigh->Combust Gases_Raw Gaseous Mixture (CO₂, H₂O, NₓOᵧ, SO₂, O₂ excess) Combust->Gases_Raw Reduce Reduction Furnace (Heated Copper, ~600°C) NₓOᵧ → N₂ O₂ excess removed Gases_Raw->Reduce Carrier Gas (He) Separate Gas Chromatography (GC) Separates N₂, CO₂, H₂O, SO₂ Reduce->Separate Detect Thermal Conductivity Detector (TCD) Separate->Detect Report Data System Calculates % Composition Detect->Report

Caption: Workflow of CHNS determination via combustion analysis.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating through the integrated use of blanks and certified reference materials (CRMs).

1. Instrument Preparation and Calibration (Trustworthiness Pillar):

  • Step 1.1 (Leak Check): Perform an instrument leak check using an inert carrier gas, typically helium. Causality: An airtight system is critical for accurate quantification, as atmospheric nitrogen and oxygen can contaminate the sample pathway and invalidate results.

  • Step 1.2 (Blank Analysis): Analyze an empty, pre-cleaned tin capsule. The resulting baseline should be flat with no significant peaks for C, H, N, or S. Causality: This step confirms that the analytical pathway is free from contamination and establishes a true zero point.

  • Step 1.3 (Calibration): Accurately weigh (to ±0.001 mg) and analyze a certified reference material (CRM) like Acetanilide or Sulfanilamide.[3] The instrument software uses the known elemental percentages of the CRM to create response factors for each element. Analyze the CRM until the experimental values are consistently within ±0.3% of the certified values. Causality: Calibration with a CRM traceable to a national standard (e.g., NIST) ensures the accuracy and traceability of the measurements.[4][5]

2. Sample Preparation and Analysis (Expertise Pillar):

  • Step 2.1 (Sample Weighing): Weigh 1-3 mg of the C₁₅H₂₄N₂S sample into a tin capsule using a calibrated microbalance. The sample should be homogeneous and dry. Crimp the capsule to ensure no sample is lost and no air is trapped inside. Causality: An accurate sample weight is paramount as the final percentage is a direct function of this mass. Tin capsules act as a flux, promoting a rapid and complete, exothermic combustion upon melting.

  • Step 2.2 (Combustion): Introduce the capsule into the combustion furnace, which is maintained at approximately 1000°C. A pulse of pure oxygen is injected, triggering instantaneous "flash" combustion.[2]

    • C₁₅H₂₄N₂S + O₂ (excess) → CO₂ + H₂O + NₓOᵧ + SO₂

  • Step 2.3 (Catalyst Function): The combustion tube often contains catalysts like tungsten(VI) oxide (WO₃) or chromium(III) oxide.[6][7][8] Causality: These catalysts ensure the complete and efficient oxidation of all organic matter, especially for thermally stable or difficult-to-combust compounds, preventing the formation of incomplete products like CO.

3. Gas Purification and Separation:

  • Step 3.1 (Reduction): The gaseous mixture, carried by helium, flows through a second furnace containing high-purity copper heated to ~600-650°C.[2][9] Causality: The heated copper serves two critical functions: it removes all excess oxygen that was not consumed during combustion and quantitatively reduces any nitrogen oxides (NₓOᵧ) to elemental nitrogen (N₂). This ensures that only a single nitrogen species is detected, simplifying quantification.

  • Step 3.2 (Gas Separation): The purified gas mixture (N₂, CO₂, H₂O, SO₂) enters a packed gas chromatography (GC) column. Causality: The GC column temporarily retains each gas to a different extent, causing them to separate and elute from the column at characteristic times.

4. Detection and Quantification:

  • Step 4.1 (Detection): As each gas elutes from the GC column, it passes through a Thermal Conductivity Detector (TCD). The TCD contains heated filaments and measures the difference in thermal conductivity between the pure helium carrier gas and the carrier gas mixed with the analyte gas.[10] This difference generates an electrical signal proportional to the concentration of the analyte.[11][12][13]

  • Step 4.2 (Data Processing): The instrument's software integrates the signal peak for each gas, and using the calibration factors derived from the CRM, calculates the absolute mass of each element. This mass is then divided by the initial sample weight to yield the final percentage composition.

Part 3: Data Comparison and Interpretation

The ultimate goal is to compare the experimental results with the theoretical calculations. For a new compound submitted for publication or regulatory approval, the found values must agree with the calculated values within a narrow margin.

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis for C₁₅H₂₄N₂S

ElementTheoretical Mass %Experimental Mass % (Hypothetical)Deviation (%)Acceptance Status (±0.4%)
Carbon (C)68.1268.35+0.23Pass
Hydrogen (H)9.159.08-0.07Pass
Nitrogen (N)10.6010.51-0.09Pass
Sulfur (S)12.1312.20+0.07Pass
Interpreting the Results
  • Acceptable Deviation: The generally accepted tolerance for elemental analysis in academic and pharmaceutical settings is a deviation of ±0.4% between the calculated and found values.[11][14] As shown in Table 1, the hypothetical experimental data fall well within this range, providing strong evidence for the proposed molecular formula and the purity of the sample.

  • Sources of Minor Deviation: Small deviations within the ±0.4% window are expected and can arise from instrumental limitations, slight variations in sample homogeneity, or minor atmospheric contamination.

  • Handling Out-of-Specification Results (>0.4% Deviation):

    • Check for Impurities: A significant deviation may indicate the presence of impurities, such as residual solvent (often leads to high C and H values) or water (high H).

    • Re-evaluate the Molecular Formula: If a pure sample consistently yields results outside the acceptable range, the proposed molecular formula may be incorrect.

    • Instrumental Issues: Re-calibrate the instrument with a fresh CRM and re-analyze the sample.

    • Sample Characteristics: Hygroscopic (water-absorbing) or efflorescent (water-releasing) compounds can be challenging and may require special handling, such as drying in a vacuum oven prior to analysis.

Conclusion

The elemental analysis of C₁₅H₂₄N₂S, when approached with a robust, self-validating methodology, provides definitive evidence of its elemental makeup. The close agreement between the theoretically calculated percentages (C: 68.12%, H: 9.15%, N: 10.60%, S: 12.13%) and properly obtained experimental data is a critical quality attribute. By understanding the principles behind each step of the combustion analysis—from the role of tin capsules and catalysts to the function of the reduction tube and TCD—researchers can ensure the generation of trustworthy, high-quality data that forms the bedrock of chemical and pharmaceutical discovery.

References

  • O'Neill, M. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • ACS Publications. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Wikipedia. Thermal conductivity detector. Available at: [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer? Available at: [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]

  • Actlabs. (2025). Certified Reference Material. Available at: [Link]

  • LCGC International. (2022). The Thermal Conductivity Detector. Available at: [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials. Available at: [Link]

  • SCION Instruments. Thermal Conductivity Detector | TCD Gas Chromatography. Available at: [Link]

  • Marcus, R. K. (2016). NIST standard reference materials used in the calibration and quantification studies. ResearchGate. Available at: [Link]

  • Fraunhofer IFAM. (2026). Elemental Analysis (CHNS, ONH) - Precise material analysis. Available at: [Link]

  • Scribd. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Available at: [Link]

  • NIST. (2025). SRM NIST Standard Reference Materials Catalog. Available at: [Link]

  • Fraunhofer IAP. CHNS-ANALYSIS / O-ANALYSIS. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1-Dibutyl-3-phenylthiourea for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that meticulous and safe handling of chemical reagents is the cornerstone of innovative and reproducible research. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Dibutyl-3-phenylthiourea. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain environmental integrity, reflecting our commitment to going beyond the product to support your research endeavors.

Hazard Assessment: Understanding the Risks

Thiourea and its derivatives are recognized as hazardous materials with significant health and environmental risks.[2] The primary hazards associated with these compounds include:

  • Acute Toxicity: These compounds are often harmful if swallowed.[2][3] Phenylthiourea, a structurally related compound, is classified as fatal if swallowed.[4][5][6][7]

  • Carcinogenicity: Thiourea is suspected of causing cancer.[2][3]

  • Reproductive Toxicity: There is a suspicion that these compounds may damage fertility or the unborn child.[2][3]

  • Skin Sensitization: Phenylthiourea may cause an allergic skin reaction.[4][6]

  • Environmental Hazards: Thiourea and its derivatives are known to be toxic to aquatic life with long-lasting effects.[3][8]

Given these potential hazards, all waste generated from the use of 1,1-Dibutyl-3-phenylthiourea, including the chemical itself, any contaminated materials, and empty containers, must be treated as hazardous waste.[2]

Regulatory Framework: Adherence to Compliance

The disposal of hazardous waste is strictly regulated to ensure the "cradle-to-grave" management of these materials. In the United States, the Environmental Protection Agency (EPA) enforces these regulations under the Resource Conservation and Recovery Act (RCRA).[9][10] It is imperative that all disposal activities comply with federal, state, and local regulations.[11] This guide is based on these principles, but always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1,1-Dibutyl-3-phenylthiourea or its waste, ensure you are wearing the appropriate PPE. The following are recommended based on the hazards of similar compounds:

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side shields or a face shield.[1]To protect against splashes, dust, and vapors.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC), a lab coat, and, if necessary, an apron or impervious coveralls.[1][4]To prevent skin contact, which can lead to irritation or allergic reactions.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when dust may be generated.[1][4]To prevent the inhalation of harmful dust or vapors.[1]
Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[3][11]

  • Alert Personnel: Inform your supervisor and your institution's EHS department.

  • Don Appropriate PPE: Do not attempt to clean up a spill without the proper PPE, including respiratory protection.[2][3]

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a suitable, closed container for disposal.[3][4][11] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and collect the waste.[2]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area according to your laboratory's established procedures.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[12]

Waste Segregation and Collection: A Critical Step

Proper segregation and collection of hazardous waste are essential to prevent dangerous chemical reactions and to ensure proper disposal.[13]

  • Waste Identification: All 1,1-Dibutyl-3-phenylthiourea waste must be treated as hazardous.[2] This includes unused or unwanted product, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and spill cleanup materials.

  • Containerization: Use only approved, leak-proof, and chemically compatible containers for hazardous waste.[2][13] The container must be kept closed at all times except when adding waste.[12]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "1,1-Dibutyl-3-phenylthiourea".[3] The label should also include the appropriate hazard pictograms and the date when the first waste was added to the container.[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2] Ensure it is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[14]

Disposal Pathway: The Final Step

The following diagram and protocol outline the logical steps for the proper disposal of 1,1-Dibutyl-3-phenylthiourea waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposal A Generation of 1,1-Dibutyl-3-phenylthiourea Waste B Wear Appropriate PPE A->B C Segregate as Hazardous Waste B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Maintain Waste Log E->F G Contact Institutional EHS for Pickup F->G H Waste Collected by Licensed Disposal Company G->H I Transport to a Permitted TSDF* H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 1,1-Dibutyl-3-phenylthiourea waste.

Step-by-Step Disposal Protocol:

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should 1,1-Dibutyl-3-phenylthiourea or its containers be disposed of in the regular trash or down the drain.[3][13] This can lead to environmental contamination and is a regulatory violation.

  • Segregate and Containerize: As outlined in the section above, collect all waste in a properly labeled and sealed hazardous waste container.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[2] Do not transport hazardous waste yourself.[12]

  • Professional Disposal: The waste will be handled by a licensed environmental waste management company, which will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely through incineration or other approved methods.[10][15]

  • Documentation: Ensure all necessary documentation is completed to track the waste from its point of generation to its final disposal, maintaining a "cradle-to-grave" record.[15]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building a foundation of trust in your scientific operations.

References

  • Benchchem. (n.d.). Proper Disposal of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea and Related Compounds: A Safety and Logistical Guide.
  • (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Laboratorium Discounter. (2023, February 22). Thiourea 99+%.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: thiourea.
  • Loba Chemie. (2024, May 29). THIOUREA EXTRA PURE.
  • (2012, December 19). Phenylthiourea.
  • US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • US EPA. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea.
  • (2015, September 9). Safety Data Sheet Phenylthiourea DANGER.
  • Cayman Chemical. (2025, December 4). Safety Data Sheet.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • West Liberty University. (2015, November 23). Safety Data Sheet.

Sources

Personal protective equipment for handling 1,1-Dibutyl-3-phenylthiourea

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and coordination chemistry, handling specialized ligands like 1,1-Dibutyl-3-phenylthiourea (DBPTU, CAS: 15093-47-7) requires moving beyond the generic advice found in standard safety data sheets. As a Senior Application Scientist, I have designed this protocol to bridge the gap between toxicological theory and bench-level execution.

To build a truly safe laboratory environment, researchers must understand why specific precautions are taken. This guide provides an authoritative, causality-driven protocol for personal protective equipment (PPE), operational workflows, and chemical disposal when handling DBPTU.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the biological and chemical interactions of thiourea derivatives at the molecular level. DBPTU poses two primary physiological threats:

  • Endocrine Disruption (Thyroid Toxicity): The primary chronic hazard of thiourea compounds is their potent anti-thyroid action. According to the , thioureas inhibit Thyroid Peroxidase (TPO), the enzyme responsible for oxidizing iodide to iodine[1]. This inhibition halts the synthesis of triiodothyronine (T3) and thyroxine (T4), triggering a compensatory elevation in Thyroid-Stimulating Hormone (TSH) which can lead to thyroid hyperplasia and potential tumorigenesis[2].

  • Dermal Penetration & Sensitization: Studies on industrial workers handling thiourea derivatives have demonstrated rapid dermal penetration leading to systemic thyroid disruption, alongside severe allergic contact dermatitis[3]. The lipophilic nature of the dibutyl and phenyl groups in DBPTU further enhances its ability to cross the stratum corneum compared to unsubstituted thiourea.

G DBPTU 1,1-Dibutyl-3-phenylthiourea (DBPTU) TPO Thyroid Peroxidase (TPO) DBPTU->TPO inhibits Iodine Iodine Oxidation TPO->Iodine catalyzes T3T4 T3/T4 Synthesis Iodine->T3T4 produces TSH TSH Elevation (Hyperplasia) T3T4->TSH negative feedback loss

Mechanism of DBPTU-induced thyroid toxicity via TPO inhibition.

Personal Protective Equipment (PPE) Matrix

Because DBPTU poses both systemic (endocrine) and localized (sensitization) threats, standard laboratory PPE is insufficient. The following matrix outlines the mandatory, upgraded PPE requirements based on chemical compatibility and barrier efficacy.

PPE CategorySpecificationMechanistic Justification
Gloves Double-layered Nitrile (Outer: ≥8 mil, Inner: 4 mil)Nitrile provides superior resistance to non-polar organic derivatives. Double-gloving prevents micro-tear exposure during weighing.
Eye Protection Indirect-vented chemical splash gogglesPrevents airborne dust from contacting the highly vascularized ocular mucosa, which bypasses first-pass metabolism.
Body Tyvek® sleeves over a Nomex® or heavy cotton lab coatPrevents accumulation of static-charged DBPTU dust on porous clothing, mitigating delayed dermal absorption.
Respiratory N95/P100 Particulate Respirator (if outside containment)DBPTU is a solid; inhalation of micro-particulates directly delivers the compound to the pulmonary capillary bed.

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.

Workflow Start Risk Assessment & Fume Hood Prep PPE Don Double Nitrile Gloves, Respirator & Goggles Start->PPE Weigh Weighing via Anti-static Spatula PPE->Weigh Transfer Sealed Transfer to Reaction Vessel Weigh->Transfer Decon 10% Bleach Decon & Waste Segregation Transfer->Decon

Step-by-step operational workflow for safely handling DBPTU.

Step 1: Containment Preparation

  • Action: Conduct all handling within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood.

  • Causality: DBPTU powders are prone to electrostatic dispersion. Proper face velocity ensures aerosolized particulates are captured before reaching the operator's breathing zone.

  • Validation Check: Verify the inward face velocity is between 80-100 feet per minute (fpm) using a calibrated anemometer before opening the chemical container.

Step 2: Static Mitigation & Weighing

  • Action: Use an anti-static zero-charge spatula and an ionizer blower directed at the analytical balance.

  • Causality: The hydrophobic nature of the dibutyl and phenyl groups causes the compound to accumulate static charge. Static discharge not only causes loss of material but creates an immediate inhalation hazard via aerosolization.

  • Validation Check: Observe the powder; if it "jumps" or clings to the spatula, increase the ionizer output and wait 30 seconds before proceeding.

Step 3: Transfer and Solubilization

  • Action: Transfer the weighed DBPTU into a sealable vial before removing it from the fume hood. Solubilize in the target solvent (e.g., DMSO, ethanol, or dichloromethane) within the hood.

  • Causality: Wetting the powder eliminates the particulate inhalation risk, transitioning the hazard to a liquid phase which is easier to contain and manipulate.

  • Validation Check: Ensure the vial threads are wiped clean with a solvent-dampened Kimwipe before capping to prevent external contamination.

Decontamination and Disposal Plan

Thiourea derivatives must not be disposed of in standard aqueous waste due to their high aquatic toxicity and environmental persistence[4].

Step 1: Surface Decontamination (Chemical Oxidation)

  • Action: Treat all surfaces, spatulas, and balance pans that contacted DBPTU with a 10% Sodium Hypochlorite (bleach) solution, allow a 5-minute contact time, followed by a distilled water rinse.

  • Causality: Hypochlorite oxidizes the toxic thiocarbonyl group (C=S) into a relatively benign urea (C=O) and sulfate species, effectively neutralizing the mechanism of TPO inhibition[2].

  • Validation Check: Ensure no residual bleach remains on metal surfaces to prevent long-term pitting and corrosion.

Step 2: Solid and Liquid Waste Segregation

  • Action: Collect all contaminated consumables (Kimwipes, outer gloves, empty vials) in a designated, sealable hazardous waste bag labeled "Toxic Solid Waste - Thiourea Derivatives."

  • Action: Liquid waste containing DBPTU must be collected in a dedicated waste carboy (segregated into halogenated or non-halogenated based on your solvent choice), explicitly labeled with "Contains Endocrine Disruptors - DBPTU."

  • Causality: Segregation prevents dangerous cross-reactions in generic waste streams and ensures environmental health and safety (EHS) teams incinerate the waste at appropriate temperatures to destroy the thiourea core.

References

  • Title: Thiourea - Concise International Chemical Assessment Document 49 | Source: World Health Organization (WHO) IRIS | URL: [Link]

  • Title: Screening Assessment for the Challenge: Thiourea | Source: Environment Canada and Health Canada | URL: [Link]

  • Title: Toxicological evaluations of thiourea derivatives | Source: International Programme on Chemical Safety (IPCS) Inchem | URL: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.